Product packaging for 3-Bromo-1-methyl-1H-indazol-4-amine(Cat. No.:CAS No. 1092351-47-7)

3-Bromo-1-methyl-1H-indazol-4-amine

Cat. No.: B1438969
CAS No.: 1092351-47-7
M. Wt: 226.07 g/mol
InChI Key: KICKKRNPIPGMTR-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-indazol-4-amine is a useful research compound. Its molecular formula is C8H8BrN3 and its molecular weight is 226.07 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrN3 B1438969 3-Bromo-1-methyl-1H-indazol-4-amine CAS No. 1092351-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-methylindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-6-4-2-3-5(10)7(6)8(9)11-12/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICKKRNPIPGMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653300
Record name 3-Bromo-1-methyl-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-47-7
Record name 3-Bromo-1-methyl-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Molecular Structure of 3-Bromo-1-methyl-1H-indazol-4-amine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to the diverse biological activities exhibited by its derivatives.[1][2] This technical guide provides an in-depth examination of the molecular structure of a specific derivative, 3-Bromo-1-methyl-1H-indazol-4-amine (CAS: 1092351-47-7). We will dissect its core architecture, outline a comprehensive analytical workflow for its unambiguous structural elucidation, and discuss the strategic importance of its features for professionals in drug discovery and development. This document serves as a key resource, blending foundational chemical principles with field-proven analytical methodologies.

Core Molecular Architecture and Physicochemical Profile

The identity and, consequently, the function of a molecule are dictated by the precise arrangement of its atoms. This compound is a substituted bicyclic heteroaromatic compound built upon a 1H-indazole core. This core consists of a benzene ring fused to a pyrazole ring, a structural motif found in numerous pharmacologically active agents.[2]

The specific substitutions on this scaffold are critical to its unique properties:

  • 1-methyl Group: The methylation at the N1 position of the pyrazole ring is significant. 1H-indazoles are generally more thermodynamically stable than their 2H-indazole tautomers.[2] This substitution prevents tautomerization and locks the scaffold in a specific, stable conformation, which is a crucial consideration for consistent receptor binding in drug design.

  • 3-bromo Group: The bromine atom at the C3 position significantly influences the molecule's electronic properties and serves as a key synthetic handle. Its electron-withdrawing nature can modulate the pKa of the nearby amine group, and it provides a versatile site for cross-coupling reactions (e.g., Suzuki, Heck) to introduce further molecular complexity.

  • 4-amine Group: The primary amine at the C4 position is a potent hydrogen bond donor and can be a key pharmacophoric feature for interacting with biological targets. It also serves as a nucleophilic center for further derivatization to explore structure-activity relationships (SAR).

Caption: 2D structure of this compound.

Physicochemical Data Summary

The collective influence of these functional groups defines the molecule's physicochemical profile, which is essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyValueSource
Molecular Formula C₈H₈BrN₃[3]
Molar Mass 226.07 g/mol [3]
Predicted Density 1.76 ± 0.1 g/cm³[3]
Predicted Boiling Point 378.4 ± 22.0 °C[3]
Predicted pKa 2.51 ± 0.10[3]
Appearance Solid[4]

Synthesis and Verification: A Logical Workflow

The synthesis of substituted 3-aminoindazoles frequently employs a robust strategy involving the cyclization of an ortho-functionalized benzonitrile with hydrazine.[5][6] This approach offers high yields and regiochemical control. Below is a proposed synthetic workflow for this compound, designed for efficiency and verification at each stage.

G start 2-Fluoro-3-nitrobenzonitrile (Starting Material) step1 Step 1: Bromination (e.g., NBS, H₂SO₄) start->step1 intermediate1 2-Fluoro-5-bromo-3-nitrobenzonitrile step1->intermediate1 step2 Step 2: Cyclization (Hydrazine Hydrate, EtOH) intermediate1->step2 intermediate2 3-Bromo-4-nitro-1H-indazole step2->intermediate2 step3 Step 3: N-Methylation (e.g., MeI, K₂CO₃, Acetone) intermediate2->step3 intermediate3 3-Bromo-1-methyl-4-nitro-1H-indazole step3->intermediate3 step4 Step 4: Reduction (e.g., SnCl₂, HCl or H₂/Pd-C) intermediate3->step4 product This compound (Final Product) step4->product

Caption: Proposed synthetic workflow for the target molecule.

Protocol: Generalized Synthesis

Causality: This multi-step synthesis is designed to install the required functional groups in a controlled sequence. Bromination is performed first on the activated ring. Cyclization with hydrazine forms the indazole core via a nucleophilic aromatic substitution (SNAr) reaction, displacing the highly activated fluorine atom.[7] N-methylation is then performed on the acidic N-H proton of the indazole ring. Finally, the nitro group is reduced to the target amine, as the nitro group is a robust precursor that withstands the earlier reaction conditions.

Step 1: Synthesis of 3-Bromo-4-amino-1H-indazole

  • Dissolution: Dissolve 2-bromo-4-fluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add hydrazine hydrate (10.0 eq) to the solution.

  • Reaction: Heat the mixture in a sealed vessel at approximately 70-80 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 3-bromo-4-amino-1H-indazole intermediate.[7]

Step 2: N-Methylation

  • Dissolution: Suspend the 3-bromo-4-amino-1H-indazole (1.0 eq) in a polar aprotic solvent like acetone or DMF.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, ~2.0 eq), to the suspension.

  • Methylation: Add methyl iodide (MeI, ~1.2 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Work-up and Purification: Filter off the inorganic salts and concentrate the filtrate. Purify the crude product using column chromatography (silica gel) with an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to isolate the final product, this compound.

Comprehensive Structural Elucidation: A Multi-Technique Approach

Confirming the precise molecular structure is non-negotiable in scientific research and drug development. A single technique is rarely sufficient; a self-validating system of complementary analytical methods is required to provide irrefutable evidence of the molecule's identity, purity, and conformation.

G main Structural Elucidation of This compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) main->nmr ms Mass Spectrometry (HRMS) main->ms xray X-Ray Crystallography main->xray nmr_info Provides: - Atom Connectivity - Chemical Environment - Isomer Confirmation - Solution-State Structure nmr->nmr_info ms_info Provides: - Molecular Weight - Elemental Formula - Isotopic Pattern (Br) ms->ms_info xray_info Provides: - Definitive 3D Structure - Bond Lengths & Angles - Crystal Packing - Solid-State Conformation xray->xray_info

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful non-destructive technique for determining the carbon-hydrogen framework of a molecule in solution.[1][8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. This includes:

    • A singlet integrating to 3H for the N-methyl group.

    • A broad singlet integrating to 2H for the amine (-NH₂) protons.

    • Three distinct signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the three protons on the benzene ring portion of the indazole core. The coupling patterns (doublets, triplets) between these protons will confirm their relative positions (ortho, meta, para).

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms. For this C₈ molecule, eight distinct signals are expected, including the methyl carbon, and seven aromatic/heteroaromatic carbons (five CH and two quaternary). The carbon attached to the bromine (C3) will be significantly influenced by the halogen's electronic effects.

Protocol: NMR Sample Preparation and Acquisition

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those on the amine group.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Data Acquisition:

    • Insert the tube into the spectrometer probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This will require a greater number of scans due to the low natural abundance of the ¹³C isotope.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign proton-proton and proton-carbon correlations.[8]

Mass Spectrometry (MS)

MS provides an exact measurement of the mass-to-charge ratio, which is essential for confirming the molecular formula.

  • Expertise: For a bromine-containing compound, High-Resolution Mass Spectrometry (HRMS) is particularly powerful. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The resulting mass spectrum will show a characteristic M and M+2 isotopic pattern with nearly equal intensity, providing a definitive signature for the presence of a single bromine atom.

Predicted Mass Spectrometry Data

AdductFormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M+H]⁺ C₈H₉BrN₃⁺226.0029227.9999
[M+Na]⁺ C₈H₈BrN₃Na⁺247.9848249.9818
[M]⁺˙ C₈H₈BrN₃⁺˙225.9951227.9921

Protocol: ESI-MS Analysis

  • Objective: To confirm the molecular weight and elemental composition.

  • Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. Ensure the instrument is calibrated to achieve high mass accuracy (< 5 ppm).

X-Ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a three-dimensional model of the molecule as it exists in the solid state.

  • Trustworthiness: This technique is self-validating; the quality of the final structural model (e.g., R-factor) provides a statistical measure of its own accuracy. The data obtained would confirm the planarity of the indazole ring system, the precise bond lengths and angles of all atoms, and reveal intermolecular interactions, such as hydrogen bonds formed by the 4-amine group, which dictate the crystal packing.[9][10]

Protocol: Single Crystal Growth and Analysis

  • Objective: To determine the definitive 3D solid-state structure.

  • Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, methanol).

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Strategic Importance in Drug Discovery

The molecular structure of this compound is not merely of academic interest; it represents a highly valuable starting point for the synthesis of novel therapeutic agents.

  • Scaffold for Library Synthesis: The amine and bromo groups are orthogonal synthetic handles. The amine can be readily acylated, alkylated, or used in reductive amination, while the bromine is primed for various metal-catalyzed cross-coupling reactions. This allows for the rapid generation of a diverse chemical library to probe the chemical space around a biological target.

  • Fragment-Based Drug Design (FBDD): The indazole core is a common fragment in successful kinase inhibitors.[11] This molecule can be used as a starting fragment that binds to a target protein, with subsequent chemical elaboration guided by structural biology (e.g., X-ray co-crystallography) to improve potency and selectivity.

  • Bioisosteric Replacement: The specific substitution pattern can be modified to fine-tune pharmacokinetic properties. For instance, the bromine could be replaced with other groups to alter lipophilicity or metabolic stability.

Caption: Role of the scaffold in library synthesis for SAR studies.

The structural features of this molecule are reminiscent of fragments within potent therapeutics like Linifanib (a multi-targeted tyrosine kinase inhibitor) and Lenacapavir (a novel HIV capsid inhibitor), both of which contain a substituted 3-aminoindazole core.[6][12] This underscores the proven potential of this molecular framework in developing impactful medicines.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. Its structure, defined by a stable 1-methyl-indazole core and strategically placed bromo and amine functionalities, presents a wealth of opportunities for synthetic elaboration. The unambiguous confirmation of its molecular architecture requires a rigorous, multi-technique analytical approach, integrating NMR, mass spectrometry, and X-ray crystallography. By understanding and leveraging the specific features of this molecule, researchers are well-equipped to design and synthesize the next generation of innovative therapeutics.

References

The Strategic Intermediate: A Technical Guide to 3-Bromo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Core in Modern Drug Discovery

The indazole moiety is a privileged heterocyclic scaffold, forming the structural cornerstone of numerous clinically significant therapeutic agents. Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for molecular design, enabling precise modulation of biological targets. Within the vast chemical space of indazole derivatives, 3-Bromo-1-methyl-1H-indazol-4-amine (CAS Number: 1092351-47-7) has emerged as a strategic intermediate of considerable interest, particularly in the synthesis of targeted kinase inhibitors for oncology.

This technical guide provides an in-depth exploration of this compound, from its rational synthesis and detailed analytical characterization to its application as a pivotal building block in the development of next-generation therapeutics. The content herein is curated to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to leverage this versatile molecule to its full potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis and drug design. The key identifiers and predicted properties for this compound are summarized below.

PropertyValueSource
CAS Number 1092351-47-7[1]
Molecular Formula C₈H₈BrN₃[1]
Molecular Weight 226.07 g/mol [1]
Predicted Density 1.76 ± 0.1 g/cm³[1]
Predicted Boiling Point 378.4 ± 22.0 °C[1]

Rational Synthesis of this compound

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Fluoro-3-nitrotoluene B 1-Methyl-4-nitro-1H-indazole A->B Hydrazine Hydrate, Heat C 1-Methyl-1H-indazol-4-amine B->C Reduction (e.g., SnCl2, H2/Pd-C) D This compound C->D Bromination (e.g., NBS, Br2)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology and Mechanistic Rationale

Step 1: Formation of the Indazole Core

The synthesis would likely commence with a commercially available substituted toluene, such as 2-fluoro-3-nitrotoluene. The fluorine atom acts as a good leaving group for the subsequent nucleophilic aromatic substitution, and the nitro group serves as a precursor to the amine.

  • Protocol:

    • To a solution of 2-fluoro-3-nitrotoluene in a suitable solvent (e.g., ethanol or n-butanol), add an excess of hydrazine hydrate.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product, 4-nitro-1H-indazole, can be purified by recrystallization or column chromatography.

  • Causality: The reaction proceeds via a nucleophilic aromatic substitution where the hydrazine displaces the fluorine atom, followed by an intramolecular cyclization and dehydration to form the stable indazole ring system.

Step 2: N-Methylation

The regioselectivity of N-alkylation of indazoles can be challenging, often yielding a mixture of N1 and N2 isomers. However, conditions can be optimized to favor the desired N1-methylated product.

  • Protocol:

    • Dissolve 4-nitro-1H-indazole in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the indazole nitrogen.

    • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), and stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude 1-methyl-4-nitro-1H-indazole by column chromatography.

  • Causality: The choice of a polar aprotic solvent and a carbonate base generally favors the formation of the thermodynamically more stable N1-alkylated indazole.

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to the corresponding amine, a crucial functional group for the molecule's role as a synthetic building block.

  • Protocol:

    • Dissolve 1-methyl-4-nitro-1H-indazole in a solvent such as ethanol or ethyl acetate.

    • Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Work-up the reaction accordingly. For SnCl₂, basify the solution to precipitate the tin salts and extract the product. For catalytic hydrogenation, filter off the catalyst.

    • Purify the resulting 1-methyl-1H-indazol-4-amine by column chromatography if necessary.

Step 4: Regioselective Bromination

The final step is the introduction of a bromine atom at the C3 position of the indazole ring.

  • Protocol:

    • Dissolve 1-methyl-1H-indazol-4-amine in a suitable solvent, such as dichloromethane (DCM) or acetonitrile.

    • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • The amino group at the C4 position is an activating group, directing the electrophilic substitution to the ortho and para positions. The C3 position is electronically favored for electrophilic attack in the indazole system.

    • Monitor the reaction by TLC. Upon completion, quench any excess brominating agent with a reducing agent like sodium thiosulfate solution.

    • Extract the product, dry the organic layer, and purify by column chromatography to yield this compound.

  • Causality: The electron-donating nature of the amino group at C4 activates the indazole ring towards electrophilic substitution, with the C3 position being a primary site of reactivity.

Analytical Characterization: A Self-Validating System

Unequivocal structural confirmation is paramount in chemical synthesis. The following data provides a basis for the analytical validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are distinct from its potential isomers.

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show characteristic signals for the aromatic protons and the N-methyl group. The protons on the benzene ring will appear as a set of coupled multiplets, and the N-methyl group will be a singlet, typically in the range of 3.5-4.0 ppm. The amino group protons will likely appear as a broad singlet. The provided spectrum for 4-Amino-3-bromo-1-methylindazole from an external source confirms these general features.[2]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected m/z: For C₈H₈BrN₃, the expected monoisotopic mass is approximately 224.99 (for ⁷⁹Br) and 226.99 (for ⁸¹Br), showing a characteristic isotopic pattern for a bromine-containing compound.

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

  • Expected Absorptions (cm⁻¹):

    • N-H stretch (amine): ~3300-3500 (likely two bands for a primary amine)

    • C-H stretch (aromatic and aliphatic): ~2850-3100

    • C=C stretch (aromatic): ~1450-1600

    • C-N stretch: ~1250-1350

    • C-Br stretch: ~500-600

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key interaction for potent inhibition. This compound is strategically functionalized for elaboration into potent and selective kinase inhibitors.

The bromine atom at the C3 position is a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the exploration of the solvent-exposed region of the kinase active site, which is critical for achieving selectivity and favorable pharmacokinetic properties. The amino group at the C4 position can be acylated or otherwise modified to interact with other regions of the active site or to tune the overall physicochemical properties of the molecule.

Illustrative Signaling Pathway: The MAPK/ERK Pathway

A prominent application of indazole-based kinase inhibitors is in the targeting of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is frequently dysregulated in various cancers.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Indazole-based Kinase Inhibitor (e.g., targeting RAF/MEK) Inhibitor->RAF Inhibitor->MEK

References

Physical and chemical properties of 3-Bromo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-1-methyl-1H-indazol-4-amine

Executive Summary: This document provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous kinase inhibitors and other therapeutics.[1][2] This guide details the compound's core physical and chemical properties, plausible synthetic pathways, analytical characterization methods, and key reactivity profiles relevant to its application in research and development. It is intended as a foundational resource for scientists and technical professionals engaged in the design and synthesis of novel molecular entities.

Introduction: The Strategic Importance of Substituted Indazoles

The 1H-indazole core is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically evaluated and approved therapeutic agents.[2] Derivatives such as Pazopanib and Entrectinib highlight the scaffold's utility in targeting protein kinases, a critical class of enzymes in oncology and inflammatory disease signaling.[1] The specific substitution pattern of this compound offers a unique combination of functionalities: a nucleophilic amine for derivatization and a bromine atom poised for versatile cross-coupling reactions. This positions the molecule as a highly valuable and strategic building block for generating diverse chemical libraries aimed at identifying novel drug candidates.

Molecular and Physicochemical Profile

The fundamental identity and physical characteristics of a compound are the bedrock of its application in experimental science. The properties of this compound are summarized below. It is critical to note that several of these values are computationally predicted and await empirical verification.

Chemical Structure of this compound cluster_0 mol

Caption: Molecular structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1092351-47-7[3]
Molecular Formula C₈H₈BrN₃[3]
Molar Mass 226.07 g/mol [3]
Density 1.76 ± 0.1 g/cm³ (Predicted)[3]
Boiling Point 378.4 ± 22.0 °C (Predicted)[3]
pKa 2.51 ± 0.10 (Predicted)[3]
Storage Room Temperature, under inert atmosphere[3]

Synthesis and Mechanistic Considerations

While a specific, published synthesis for this compound is not detailed in the immediate search results, its structure allows for the deduction of a highly plausible synthetic route based on established indazole synthesis methodologies. The most common and efficient method involves the cyclization of a substituted benzonitrile with a hydrazine derivative.[1][4]

The logical precursor would be a 2-cyano-3-bromo-nitrobenzene derivative, which would undergo methylation and subsequent reduction of the nitro group to an amine, followed by cyclization. A more direct and likely route, however, involves the cyclization of a suitably substituted 2-fluorobenzonitrile with methylhydrazine. This approach is well-documented for creating N-methylated indazoles.[5]

G A 2-Fluoro-6-nitrobenzonitrile B 2-(Methylamino)-6-nitrobenzonitrile A->B Methylamine D Indazole Precursor B->D Reduction (e.g., SnCl2/HCl) C N-methyl-2-nitro-6-aminobenzonitrile (Isomer) E This compound D->E 1. Diazotization (NaNO2) 2. Sandmeyer (CuBr) caption Plausible Synthetic Workflow

Caption: A plausible, high-level synthetic workflow for the target compound.

Causality Behind Experimental Choices: The choice of a 2-fluorobenzonitrile precursor is strategic. The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution by methylamine. The subsequent steps involving reduction of the nitro group, diazotization of the resulting aniline, and a Sandmeyer-type reaction to install the bromine are standard, robust transformations in organic synthesis. This sequence provides excellent control over the regiochemistry of the final product.

Spectroscopic and Analytical Characterization

Unequivocal structural confirmation is paramount, especially to distinguish between potential isomers.[6] Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with Mass Spectrometry (MS), provides the definitive data required for validation.

Expected Spectral Features:

  • ¹H NMR: Key signals would include a singlet for the N-methyl group (likely around 3.5-4.0 ppm), distinct aromatic protons whose splitting patterns would confirm the 1,2,3,4-substitution pattern on the benzene ring, and a broad singlet for the amine protons.

  • ¹³C NMR: The spectrum would show eight distinct carbon signals, including the N-methyl carbon and six aromatic carbons, with the carbon bearing the bromine atom shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity) corresponding to the molecular weight of 226.07 g/mol .

Protocol: Standard Operating Procedure for Structural Verification
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized material in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

  • MS Acquisition: Obtain a high-resolution mass spectrum (HRMS) using ESI or a similar soft ionization technique to confirm the exact mass and elemental formula.

  • Data Analysis:

    • Integrate the ¹H NMR signals to confirm proton counts.

    • Analyze coupling constants (J-values) in the aromatic region to establish the connectivity.

    • Use 2D NMR data to correlate proton and carbon signals unambiguously.

    • Compare the observed mass and isotopic pattern from MS with the theoretical values for C₈H₈BrN₃.

  • Validation: The combined data must be self-consistent and fully support the structure of this compound. Any deviation warrants further investigation to rule out isomeric products.[6]

Chemical Reactivity and Drug Development Applications

The synthetic utility of this compound stems from its two orthogonal reactive sites, which can be addressed with high selectivity.

  • C3-Bromine Atom: This site is ideal for metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce a wide variety of carbon-carbon and carbon-heteroatom bonds. This allows for the exploration of diverse chemical space at a key vector of the indazole scaffold.

  • C4-Amine Group: The primary amine is a versatile nucleophile. It can be readily acylated to form amides, reductively aminated, or used as a directing group. This functionality is often crucial for establishing key hydrogen bond interactions with biological targets.

G cluster_0 Reactivity Profile Molecule This compound Coupling C-Br Bond (Position 3) Molecule->Coupling Suzuki, Buchwald, Sonogashira Coupling Amine C-NH2 Bond (Position 4) Molecule->Amine Acylation, Amide Formation, Reductive Amination caption Key Reactive Sites for Derivatization

Caption: Key reactive sites for library synthesis and drug development.

This dual reactivity makes the compound an excellent starting point for structure-activity relationship (SAR) studies. Researchers can systematically modify both positions to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Handling and Safety Protocols

While a specific Safety Data Sheet (SDS) for this exact compound is not available from the search results, data from closely related bromo- and amino-indazoles suggest a standard set of precautions.[7][8][9][10] The compound should be handled as a potentially hazardous chemical.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Engineering Controls: Handle the solid material in a well-ventilated fume hood to avoid inhalation of dust.[8][11]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • First Aid:

    • If Inhaled: Move the person to fresh air.[9]

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.[8]

    • If Swallowed: Call a poison control center or doctor if you feel unwell.[10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important heterocyclic building block for drug discovery and medicinal chemistry. Its well-defined structure, featuring two distinct and versatile reactive centers, provides a robust platform for the synthesis of novel compounds. A thorough understanding of its physicochemical properties, synthetic access, and reactivity profile is essential for its effective utilization. Adherence to rigorous analytical characterization and appropriate safety protocols will ensure its successful application in the development of next-generation therapeutics.

References

Unlocking the Therapeutic Potential of 3-Bromo-1-methyl-1H-indazol-4-amine: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] 3-Bromo-1-methyl-1H-indazol-4-amine represents a novel, yet uncharacterized, member of this privileged class of compounds. While its specific biological activities remain to be elucidated, the extensive history of substituted indazoles as potent modulators of key cellular pathways, most notably as kinase inhibitors, provides a strong rationale for a comprehensive screening initiative.[1] This technical guide presents a robust, tiered strategy for the systematic biological activity screening of this compound. Authored from the perspective of a senior application scientist, this document provides not only detailed, field-tested protocols but also the strategic thinking behind the experimental choices. We will progress from broad phenotypic assessments to specific target deconvolution, equipping researchers in drug discovery and chemical biology with the necessary tools to thoroughly investigate the therapeutic potential of this promising compound.

Introduction: The Indazole Scaffold and the Rationale for Screening

Indazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its importance as a "privileged scaffold" in drug design.[2] These molecules often function by competitively binding to the ATP pocket of protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases like cancer.[3]

The subject of this guide, this compound (CAS: 1092351-47-7), is a synthetic derivative whose biological profile is currently unknown.[4] Its structure, featuring a brominated indazole core with methyl and amine substitutions, presents intriguing possibilities for interaction with various biological targets. The bromine atom and amine group, in particular, offer potential reactive sites for further chemical modification and can influence binding affinity and selectivity.

Given the precedent set by numerous other substituted indazoles, a logical starting hypothesis is that this compound may exhibit cytotoxic or cytostatic effects on cancer cells, potentially through the inhibition of one or more protein kinases. This guide, therefore, outlines a hierarchical screening cascade designed to efficiently test this hypothesis and uncover the compound's mechanism of action.

A Hierarchical Strategy for Biological Activity Screening

A successful screening campaign for a novel compound requires a logical progression from broad, high-throughput assays to more complex, resource-intensive mechanistic studies. This tiered approach ensures that efforts are focused on compounds with demonstrable biological activity, maximizing efficiency and minimizing the risk of pursuing unpromising leads.

Our proposed workflow for this compound is as follows:

Screening_Workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Mechanism of Action & Target Validation phenotypic_screening Initial Cytotoxicity Screening (e.g., CellTiter-Glo® Assay) cell_panel Diverse Cancer Cell Line Panel phenotypic_screening->cell_panel Test on kinase_profiling Broad Kinase Panel Profiling (e.g., ADP-Glo™ Assay) phenotypic_screening->kinase_profiling If Active (IC50 < 10 µM) moa_studies Apoptosis & Cell Cycle Analysis kinase_profiling->moa_studies If Kinase Hit(s) Identified target_validation Target Deconvolution (e.g., DARTS, Pull-down) kinase_profiling->target_validation Validate Direct Target moa_studies->target_validation Validate Cellular Effects

Caption: A tiered approach to screening this compound.

Tier 1: Primary Phenotypic Screening for Cytotoxicity

The initial step is to determine if this compound has any effect on the viability of cancer cells. A robust and high-throughput cell viability assay is ideal for this purpose.

Rationale and Assay Selection

We will employ the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[5] The "add-mix-measure" format is simple, rapid, and highly sensitive, making it suitable for screening across multiple cell lines and compound concentrations.[2] Its luminescent output generally has a lower incidence of interference from colored compounds compared to colorimetric assays like the MTT assay.

Selection of Cancer Cell Lines

To obtain a broad view of the compound's potential anti-cancer activity, a diverse panel of human cancer cell lines is recommended. The selection should cover different tissue origins and common oncogenic mutations.

Cell LineTissue of OriginKey Characteristics
A549 Lung CarcinomaAdenocarcinomic alveolar basal epithelial cells.
MCF7 Breast AdenocarcinomaEstrogen receptor (ER) positive.
MDA-MB-231 Breast AdenocarcinomaTriple-negative (ER, PR, HER2 negative).
K562 Chronic Myeloid LeukemiaSuspension cell line, expresses BCR-ABL fusion protein.[6]
PC-3 Prostate AdenocarcinomaAndrogen-independent.
HepG2 Hepatocellular CarcinomaEpithelial-like, secretes plasma proteins.

This initial panel provides a good starting point and can be expanded based on preliminary results.

Experimental Protocol: CellTiter-Glo® Assay

Materials:

  • This compound (dissolved in DMSO to create a 10 mM stock solution)

  • Selected cancer cell lines

  • Appropriate cell culture medium with serum

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent[4][5]

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in opaque-walled multiwell plates at a pre-determined optimal density in a volume of 50 µL (for 96-well) or 25 µL (for 384-well) of culture medium. Incubate overnight at 37°C, 5% CO₂.[7]

  • Compound Preparation: Perform serial dilutions of the 10 mM stock of this compound in culture medium to achieve final concentrations ranging from, for example, 100 µM to 1 nM. Include a vehicle control (DMSO only) and a positive control (e.g., Staurosporine).

  • Cell Treatment: Add the diluted compound solutions to the appropriate wells. Incubate for 72 hours at 37°C, 5% CO₂.

  • Assay Execution: a. Equilibrate the plate to room temperature for approximately 30 minutes.[8] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[7] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[8] d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Presentation and Interpretation

The primary output will be the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Cell LineIC₅₀ (µM) of this compound
A549Experimental Result
MCF7Experimental Result
MDA-MB-231Experimental Result
K562Experimental Result
PC-3Experimental Result
HepG2Experimental Result

An IC₅₀ value below 10 µM is generally considered a good starting point for further investigation. Differential sensitivity across the cell lines may provide early clues about the compound's mechanism of action.

Tier 2: Target Class Identification - Kinase Profiling

If this compound demonstrates significant cytotoxicity, the next logical step is to investigate its potential as a kinase inhibitor.

Rationale and Assay Selection

Given that many indazole-based compounds are kinase inhibitors, screening against a broad panel of kinases is a high-yield strategy. The ADP-Glo™ Kinase Assay is a universal platform suitable for this purpose. It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9][10] This assay is highly sensitive and can be used with a wide range of kinases and ATP concentrations.[9] Many contract research organizations (CROs) offer kinase profiling services using this or similar technologies, providing access to large, diverse kinase panels.[11][12]

Experimental Protocol: ADP-Glo™ Kinase Assay (General)

This protocol outlines the general steps. Specific buffer conditions, substrate, and enzyme concentrations will vary for each kinase.

Materials:

  • Purified active kinases

  • Specific kinase substrates

  • This compound

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)[13]

  • Luminometer

Procedure:

  • Kinase Reaction: In a multiwell plate, set up the kinase reaction containing the kinase, its specific substrate, ATP, and the appropriate reaction buffer. Add this compound at a fixed concentration (e.g., 1 µM or 10 µM).[13]

  • Incubation: Incubate the reaction at the optimal temperature (usually 30°C or room temperature) for a set period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition: Measure luminescence.

Data Presentation and Interpretation

The results are typically presented as the percentage of kinase activity remaining in the presence of the compound compared to a vehicle control.

Kinase Target% Inhibition at 1 µM
EGFRExperimental Result
VEGFR2Experimental Result
SRCExperimental Result
ABL1Experimental Result
... (and so on for the entire panel)Experimental Result

Significant inhibition (e.g., >50%) of specific kinases identifies them as potential targets. Follow-up dose-response experiments should be conducted for these "hits" to determine their IC₅₀ values.

Tier 3: Mechanism of Action and Target Validation

Identifying a potential kinase target is a major step, but further experiments are required to understand the cellular consequences of its inhibition and to validate the target interaction.

Cellular Mechanism of Action Studies

If the compound is cytotoxic and inhibits kinases involved in cell survival and proliferation, it is likely to induce apoptosis or cell cycle arrest.

5.1.1. Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] PI is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Protocol Outline:

  • Treat cells with this compound at concentrations around its IC₅₀ for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add FITC-conjugated Annexin V and PI to the cells.[15]

  • Incubate for 15 minutes at room temperature in the dark.[16]

  • Analyze the samples by flow cytometry.

5.1.2. Cell Cycle Analysis: Propidium Iodide (PI) Staining

Rationale: Many kinase inhibitors induce cell cycle arrest at specific checkpoints (G1, S, or G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is proportional to their DNA content.[17] This allows for the quantification of cells in different phases of the cell cycle by flow cytometry.

Protocol Outline:

  • Treat cells with the compound at IC₅₀ concentrations for a relevant time period (e.g., 24 hours).

  • Harvest and fix the cells in cold 70% ethanol.[18]

  • Wash the cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[18]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze by flow cytometry.

MAPK_Pathway cluster_pathway Hypothetical Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Compound 3-Bromo-1-methyl- 1H-indazol-4-amine Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: A hypothetical signaling pathway targeted by the compound.

Direct Target Validation

While kinase profiling provides strong evidence, direct validation of the compound binding to its putative target in a cellular context is crucial.

5.2.1. Drug Affinity Responsive Target Stability (DARTS)

Rationale: DARTS is a label-free method for identifying the protein targets of small molecules.[1] It is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it more resistant to proteolysis.[19]

Protocol Outline:

  • Prepare cell lysates.

  • Incubate aliquots of the lysate with this compound or a vehicle control.

  • Subject the lysates to limited digestion with a protease (e.g., pronase).[1]

  • Stop the digestion and analyze the protein profiles by SDS-PAGE.

  • A protein band that is more intense in the compound-treated lane compared to the control lane is a potential target. This band can be excised and identified by mass spectrometry.

  • Validation of the identified target can be performed by Western blotting using an antibody specific to the putative target protein.[19]

5.2.2. Affinity-Based Pull-Down Assay

Rationale: This is a more traditional method that involves chemically modifying the compound to include an affinity tag (like biotin).[20] The tagged compound is then used to "pull down" its binding partners from a cell lysate.

Protocol Outline:

  • Synthesize a biotinylated version of this compound.

  • Incubate the biotinylated compound with cell lysate.

  • Capture the compound and any bound proteins using streptavidin-coated beads.[20]

  • Wash the beads to remove non-specific binders.

  • Elute the bound proteins.

  • Separate the eluted proteins by SDS-PAGE and identify them by mass spectrometry.

Conclusion and Future Directions

This guide provides a comprehensive and technically grounded framework for the initial biological characterization of this compound. By following this hierarchical screening cascade, researchers can efficiently move from broad phenotypic observations to a detailed understanding of the compound's mechanism of action and its specific molecular targets. The journey from a novel chemical entity to a potential therapeutic lead is long and complex, but a systematic and hypothesis-driven approach to biological screening, as outlined here, provides the most robust foundation for success. Positive findings from this screening funnel would warrant further investigation, including lead optimization, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological profiling.

References

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties enable it to form crucial interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutics.[3][4] While sparsely found in nature, synthetic indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5][6][7] This guide provides a comprehensive technical overview of the indazole core, delving into its synthesis, diverse biological applications with a particular focus on kinase inhibition, structure-activity relationships, and future prospects. Detailed experimental protocols and visual diagrams are provided to offer field-proven insights for professionals in drug discovery and development.

The Indazole Core: Structural Features and Tautomerism

Indazole (C₇H₆N₂) exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[7][8] The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[5][9] This tautomeric equilibrium is a critical consideration in both the synthesis and biological activity of indazole derivatives, as the position of the nitrogen-bound hydrogen can significantly influence the molecule's interaction with its biological target. The indazole ring system's ten π-electrons confer aromaticity, and its ability to act as both a hydrogen bond donor and acceptor is fundamental to its role as a versatile pharmacophore.[2]

Synthetic Strategies for Assembling the Indazole Scaffold

The functionalization of the indazole core is a key aspect of developing novel therapeutic agents. A variety of synthetic methodologies have been developed to construct and modify this scaffold, each with its own advantages and limitations. The choice of a specific synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical and Modern Synthetic Routes

Historically, the synthesis of indazoles was pioneered by Emil Fischer in the late 19th century.[8] Modern organic synthesis has expanded the toolbox for indazole construction significantly. Some of the most prominent methods include:

  • Palladium-Catalyzed Intramolecular C-N Bond Formation: This method is widely used and involves the cyclization of appropriately substituted aryl hydrazones or related precursors.[7]

  • [3+2] Dipolar Cycloaddition: The reaction of sydnones with arynes offers a regioselective route to 2H-indazoles under mild conditions, often resulting in good to excellent yields.[1]

  • Davis-Beirut Reaction: This metal-free approach utilizes inexpensive starting materials and is versatile for the synthesis of various 2H-indazoles and indazolones.[1]

  • Transition-Metal-Catalyzed C-H Activation/Annulation: This powerful strategy allows for the direct functionalization of C-H bonds, providing an efficient and atom-economical pathway to substituted indazoles.[1][10]

Comparative Analysis of Key Synthetic Routes
Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
[3+2] Dipolar Cycloaddition >80%[1]Broad tolerance for various functional groups[1]High yields, excellent regioselectivity for 2H-indazoles, mild conditions[1]Requires synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive[1]
Davis-Beirut Reaction 60-90%[1]Tolerates a range of alkyl and some aryl amines[1]Metal-free, inexpensive starting materials, versatile[1]Can be low-yielding with certain substrates; may require optimization[1]
Transition-Metal-Catalyzed C-H Activation Good to excellentBroadHigh atom economy, direct functionalizationMay require specific directing groups, catalyst optimization needed
Experimental Protocol: Palladium-Catalyzed Intramolecular Amination

This protocol describes a general procedure for the synthesis of a substituted indazole via palladium-catalyzed intramolecular amination of an aryl halide.[7]

Step 1: Preparation of the Starting Material. A suitable ortho-halo-substituted benzaldehyde is reacted with a hydrazine derivative to form the corresponding hydrazone.

Step 2: Cyclization Reaction.

  • To an oven-dried Schlenk tube, add the aryl hydrazone (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a suitable anhydrous solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture at the appropriate temperature (e.g., 100-120 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired indazole derivative.

G cluster_0 Indazole Synthesis Workflow start Aryl Hydrazone Precursor reaction Palladium-Catalyzed Intramolecular Amination start->reaction Pd(OAc)₂, Ligand, Base workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Indazole Derivative purification->product

Caption: A generalized workflow for the synthesis of indazole derivatives.

The Broad Spectrum of Biological Activities

Indazole derivatives have demonstrated a remarkable range of biological activities, positioning them as valuable scaffolds for drug discovery in numerous therapeutic areas.[5][6]

Anticancer Activity: A Prominent Role

The indazole scaffold is a key feature in several approved and clinical-stage anticancer agents.[11][12][13][14] Their mechanisms of action are diverse and often involve the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[12][14]

3.1.1. Kinase Inhibition: A Major Mechanism of Action

Many indazole derivatives function as potent inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases.[12][14] The indazole core often mimics the adenine moiety of ATP, binding to the ATP-binding pocket of the kinase and preventing phosphorylation of downstream substrates.[2]

Key Kinase Targets for Indazole Derivatives:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling disrupts angiogenesis, a process crucial for tumor growth and metastasis. Pazopanib and Axitinib are examples of FDA-approved VEGFR inhibitors containing an indazole core.[5][12]

  • FGFR (Fibroblast Growth Factor Receptor): Dysregulation of FGFR signaling is implicated in various cancers. Several indazole derivatives have been developed as potent FGFR inhibitors.[12][15]

  • Aurora Kinases: These serine/threonine kinases play a vital role in mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[12]

  • Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a critical target in oncology. Indazole-based inhibitors of PLK4 have shown significant promise.[2][5]

  • Extracellular Signal-Regulated Kinase (ERK): The ERK signaling pathway is a key regulator of cell proliferation, and its inhibition is a valid anticancer strategy.[16]

G cluster_0 Kinase Inhibition by Indazole Derivatives Indazole Indazole Derivative Kinase Kinase ATP-Binding Site Indazole->Kinase Binds to hinge region Substrate Substrate Protein Kinase->Substrate Phosphorylation Blocked ATP ATP ATP->Kinase Competitive Inhibition PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival)

Caption: Mechanism of kinase inhibition by indazole derivatives.

3.1.2. Other Anticancer Mechanisms

Beyond kinase inhibition, indazole derivatives exhibit anticancer activity through other mechanisms, including:

  • Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an immunosuppressive enzyme, and its inhibition can enhance anti-tumor immunity.[5]

  • Hypoxia-Inducible Factor-1 (HIF-1) Inhibition: HIF-1 is a key regulator of the cellular response to hypoxia and is often overexpressed in tumors.[17]

  • Induction of Apoptosis: Some indazole derivatives can directly induce programmed cell death in cancer cells.[18]

Anti-inflammatory Activity

Certain indazole derivatives possess significant anti-inflammatory properties. Bendazac and Benzydamine are commercially available non-steroidal anti-inflammatory drugs (NSAIDs) that feature the 1H-indazole scaffold.[5][19]

Neuroprotective Activity

The indazole scaffold is also being explored for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6][20][21] The mechanisms of action in this context often involve the inhibition of enzymes such as monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK-3).[20][21]

Other Biological Activities

Indazole derivatives have also been reported to have antibacterial, antifungal, anti-HIV, and anti-diabetic activities, highlighting the broad therapeutic potential of this versatile scaffold.[5][6]

Structure-Activity Relationship (SAR) Studies

The systematic modification of the indazole scaffold and the analysis of the resulting changes in biological activity, known as Structure-Activity Relationship (SAR) studies, are crucial for optimizing lead compounds into clinical candidates.

Key Positions for Functionalization

The indazole ring offers several positions for chemical modification, with the N1, C3, C5, and C6 positions being particularly important for modulating biological activity.

  • N1-Substitution: Modification at the N1 position can significantly impact potency and pharmacokinetic properties. For example, in a series of CCR4 antagonists, meta-substituted benzyl groups at the N1 position were found to be the most potent.[22]

  • C3-Substitution: The C3 position is often a key interaction point with the target protein. Aryl groups at the C3 position have been shown to be crucial for the inhibitory activity of certain indazole derivatives.[5]

  • C5 and C6-Substitution: Substituents on the benzene ring of the indazole core can influence potency, selectivity, and physicochemical properties. For instance, in a series of GSK-3 inhibitors, a methoxy group at the C5 position was found to be important for high potency.[12]

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design. The indazole nucleus itself can act as a bioisostere for other functionalities, such as the catechol moiety, which can improve metabolic stability and pharmacokinetic profiles.[23]

Marketed Drugs and Clinical Candidates

The success of the indazole scaffold in medicinal chemistry is underscored by the number of approved drugs and promising clinical candidates that incorporate this moiety.

Drug NameTarget(s)Therapeutic Area
Axitinib VEGFR, PDGFR, c-KITOncology (Renal Cell Carcinoma)[13]
Pazopanib VEGFR, PDGFR, c-KITOncology (Renal Cell Carcinoma, Soft Tissue Sarcoma)[5]
Niraparib PARPOncology (Ovarian, Fallopian Tube, Peritoneal Cancer)[5]
Entrectinib TRK, ROS1, ALKOncology (NTRK fusion-positive solid tumors, ROS1-positive NSCLC)[13]
Granisetron 5-HT₃ ReceptorAntiemetic[6]
Bendazac N/AAnti-inflammatory[5]
Benzydamine N/AAnti-inflammatory, Analgesic[6]

Challenges and Future Perspectives

Despite the significant successes, challenges remain in the development of indazole-based therapeutics. These include achieving high selectivity, particularly among the highly conserved ATP-binding sites of kinases, and overcoming drug resistance.[12][14]

The future of indazole-based drug discovery lies in the exploration of novel biological targets and the development of more sophisticated synthetic methodologies. The use of computational tools for structure-based drug design will continue to play a crucial role in the rational design of next-generation indazole derivatives with improved efficacy and safety profiles.[16] Furthermore, the application of indazole scaffolds in emerging areas such as targeted protein degradation and the development of molecular glues holds exciting promise.

Conclusion

The indazole scaffold has firmly established itself as a privileged and highly versatile motif in medicinal chemistry. Its unique structural features and broad range of biological activities have led to the development of several successful drugs and a rich pipeline of clinical candidates. A deep understanding of the synthesis, structure-activity relationships, and mechanisms of action of indazole derivatives is essential for medicinal chemists and drug development professionals. As our understanding of disease biology continues to grow, the indazole core is poised to remain a valuable tool in the quest for novel and effective therapies for a wide range of human diseases.

References

Unveiling the Therapeutic Potential of 3-Bromo-1-methyl-1H-indazol-4-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational kinase inhibitors.[1][2][3][4] This technical guide delves into the therapeutic potential of a specific, yet under-characterized, indazole derivative: 3-Bromo-1-methyl-1H-indazol-4-amine. Drawing upon the extensive literature of structurally related compounds, we posit that the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases (RTKs) represents the most probable and compelling therapeutic targets for this molecule.[5][6][7][8] This document provides a comprehensive framework for the scientific community to systematically investigate and validate these targets, outlining the underlying rationale, key signaling pathways, and detailed experimental protocols. Our objective is to furnish researchers and drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic promise of this compound.

The Indazole Scaffold: A Privileged Motif in Kinase Inhibition

The indazole core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in drug discovery, particularly in the realm of oncology.[1][2][3] Its rigid structure and ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases make it an ideal starting point for the design of potent and selective inhibitors.[1][2] Several clinically successful kinase inhibitors, such as axitinib and pazopanib, feature the indazole core, underscoring its therapeutic relevance.[1]

The specific substitutions on the indazole ring of This compound are of particular interest. The bromine atom at the 3-position can serve as a handle for further chemical modifications, allowing for the fine-tuning of potency and selectivity. The methyl group at the 1-position can influence the compound's physicochemical properties, while the amine group at the 4-position can participate in crucial interactions within the kinase active site. While direct biological data for this specific molecule is scarce, the collective knowledge on analogous indazole-based kinase inhibitors provides a strong basis for hypothesizing its primary cellular targets.

The TAM Family of Receptor Tyrosine Kinases: Prime Therapeutic Candidates

Based on extensive structure-activity relationship (SAR) studies of indazole derivatives, the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases emerges as the most plausible target class for this compound.[5][6][7][8] The TAM kinases are integral regulators of a multitude of cellular processes, including cell proliferation, survival, and immune modulation.[7][8][9][10]

AXL: The Conductor of Malignancy and Drug Resistance

Among the TAM kinases, AXL has garnered significant attention as a pivotal driver of cancer progression and therapeutic resistance.[11][12][13][14] Overexpression of AXL is a common feature in a wide array of human cancers and is frequently associated with poor prognosis.[11][14] The activation of AXL signaling has been shown to promote:

  • Epithelial-to-Mesenchymal Transition (EMT): A key process in cancer metastasis and the acquisition of drug resistance.[12][15]

  • Cell Survival and Proliferation: Through the activation of downstream pathways such as PI3K-AKT and MEK-ERK.[14][15]

  • Immune Evasion: By fostering an immunosuppressive tumor microenvironment.[6][8]

  • Drug Resistance: AXL is a well-established mediator of resistance to a variety of targeted therapies and chemotherapies.[11][12][13][15]

Given the critical role of AXL in cancer, its inhibition represents a highly attractive therapeutic strategy. The indazole scaffold has been successfully employed in the development of potent AXL inhibitors.[5][16][17][18] Therefore, it is highly probable that this compound exerts its potential anticancer effects through the inhibition of AXL.

MER and TYRO3: Accomplices in Oncogenesis

While AXL is the most extensively studied member of the TAM family in the context of cancer, MER and TYRO3 also contribute to oncogenesis and are considered viable therapeutic targets.[6][7][8] Inhibition of these kinases, in addition to AXL, may offer a more comprehensive therapeutic benefit.

Hypothesized Mechanism of Action and Downstream Signaling

We hypothesize that this compound functions as an ATP-competitive inhibitor of the TAM kinases, with a potential preference for AXL. By binding to the ATP pocket of the AXL kinase domain, the compound would block its autophosphorylation and subsequent activation, thereby abrogating downstream signaling.

AXL_Signaling_Pathway Compound This compound AXL AXL Receptor Tyrosine Kinase Compound->AXL Inhibition PI3K PI3K AXL->PI3K ERK ERK AXL->ERK Metastasis Metastasis (EMT) AXL->Metastasis AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Drug_Resistance Drug Resistance AKT->Drug_Resistance ERK->Cell_Survival Experimental_Workflow Start Start: Hypothesized TAM Kinase Inhibitor In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell-Based Viability Assay (MTT/MTS) In_Vitro_Kinase_Assay->Cell_Viability_Assay Target_Engagement_Assay Target Engagement Assay (Western Blot for p-AXL) Cell_Viability_Assay->Target_Engagement_Assay Downstream_Signaling_Assay Downstream Signaling Analysis (Western Blot for p-AKT, p-ERK) Target_Engagement_Assay->Downstream_Signaling_Assay Functional_Assays Functional Assays (Migration, Invasion) Downstream_Signaling_Assay->Functional_Assays In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Functional_Assays->In_Vivo_Studies Conclusion Conclusion: Validated Therapeutic Target In_Vivo_Studies->Conclusion

References

An In-Depth Technical Guide to 3-Bromo-1-methyl-1H-indazol-4-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-Bromo-1-methyl-1H-indazol-4-amine, a heterocyclic intermediate that has garnered significant attention in medicinal chemistry. We will dissect its synthesis, chemical characteristics, and pivotal role as a versatile scaffold, particularly in the development of targeted kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Introduction: The Strategic Value of the Indazole Core

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple biological targets. The 1H-indazole scaffold is a prominent member of this class, appearing in numerous clinically approved drugs and investigational agents.[1] Its bicyclic structure, composed of fused benzene and pyrazole rings, provides a rigid and tunable platform for molecular recognition.

Within this class, the 3-aminoindazole motif is particularly noteworthy. It acts as an effective "hinge-binding" fragment, adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket in protein kinases.[2][3] This interaction is a cornerstone of many successful kinase inhibitor designs. This compound emerges as a highly strategic starting material. The N1-methylation often improves pharmacokinetic properties, the C4-amine serves as a crucial anchor or a point for further elaboration, and the C3-bromine atom provides a reactive handle for introducing chemical diversity through cross-coupling reactions. This unique combination of features makes it an ideal scaffold for building libraries of potent and selective therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₈BrN₃[4]
Molar Mass 226.07 g/mol [4][5]
Density (Predicted) 1.76 ± 0.1 g/cm³[4]
Boiling Point (Predicted) 378.4 ± 22.0 °C[4]
pKa (Predicted) 2.51 ± 0.10[4]
Storage Condition Room Temperature, Inert Atmosphere[4]

Synthesis and Chemical Reactivity

While a direct, single-publication synthesis for this compound is not prominently documented, a robust and logical synthetic route can be designed based on established methodologies for analogous structures, particularly the cyclization of ortho-halo benzonitriles with hydrazine derivatives.[6][7]

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process designed for efficiency and control over regioselectivity. The causality for this pathway is rooted in leveraging common, high-yielding reactions to build complexity systematically. We begin with a commercially available, appropriately substituted benzonitrile and proceed through nitration, methylation, cyclization, and reduction steps.

Synthetic_Pathway A 2-Fluoro-3-methylbenzonitrile B 2-Fluoro-3-methyl-6-nitrobenzonitrile A->B Nitration (HNO₃, H₂SO₄) C 3-Bromo-2-fluoro-6-nitrobenzonitrile B->C Bromination (NBS, H₂SO₄) D 1-Methyl-3-bromo-4-nitro-1H-indazole C->D Cyclization (Methylhydrazine) E This compound D->E Reduction (e.g., Fe/HCl or H₂, Pd/C)

Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Representative)

The following protocol is a self-validating system, where the successful isolation and characterization of each intermediate confirms the fidelity of the previous step.

Step 1: Nitration of 2-Fluoro-3-methylbenzonitrile

  • Cool a stirred solution of concentrated sulfuric acid to 0°C.

  • Slowly add 2-fluoro-3-methylbenzonitrile (1.0 eq).

  • Add a solution of concentrated nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5°C. The exothermic nature of nitration necessitates strict temperature control to prevent side reactions.

  • Allow the reaction to stir at 0-5°C for 2 hours, monitoring by TLC or LC-MS for completion.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-3-methyl-6-nitrobenzonitrile.

Step 2: Bromination of the Nitro Intermediate

  • To a solution of 2-fluoro-3-methyl-6-nitrobenzonitrile (1.0 eq) in concentrated sulfuric acid, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise. NBS is chosen as a safer and more selective brominating agent than liquid bromine for this activated ring system.[7]

  • Heat the mixture to 50-60°C and stir for 4-6 hours until the starting material is consumed.

  • Cool to room temperature, pour onto ice, and extract the product. Purify by column chromatography to obtain 3-bromo-2-fluoro-6-nitrobenzonitrile.

Step 3: Indazole Ring Formation (Cyclization)

  • Dissolve 3-bromo-2-fluoro-6-nitrobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol or ethanol.

  • Add methylhydrazine (1.5 eq). The fluorine atom, activated by the ortho-nitro and cyano groups, is an excellent leaving group for nucleophilic aromatic substitution (SₙAr). Methylhydrazine acts as the binucleophile, first displacing the fluorine and then cyclizing onto the nitrile carbon to form the indazole ring.

  • Reflux the mixture for 12-18 hours.

  • Cool the reaction, and the product, 1-methyl-3-bromo-4-nitro-1H-indazole, should precipitate. Filter and wash with cold ethanol.

Step 4: Reduction of the Nitro Group

  • Suspend the nitro-indazole (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and concentrated hydrochloric acid (catalytic amount). The Fe/HCl system is a classic, cost-effective method for nitro group reduction.

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by a color change from yellow to colorless.

  • Cool, filter through celite to remove iron salts, and neutralize the filtrate with sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are dried and concentrated to yield the final product, this compound.

Chemical Reactivity and Derivatization Potential

The true value of this scaffold lies in its potential for diversification. The two key reactive handles can be addressed sequentially or in a single pot, offering immense synthetic flexibility.

Derivatization Core This compound Amide Amide/Urea Derivatives Core->Amide Amide Coupling (Acyl Halides, Isocyanates) Aryl C3-Aryl/Heteroaryl Derivatives Core->Aryl Suzuki/Buchwald Coupling (Boronic Acids, Amines) Library Diverse Chemical Library Amide->Library Aryl->Library

Figure 2: Key derivatization strategies for the core scaffold.
  • C4-Amine Acylation: The 4-amino group readily reacts with acyl chlorides, isocyanates, or carboxylic acids (using coupling agents) to form amides and ureas, respectively. This is a common strategy for extending the molecule to interact with solvent-exposed regions of a protein target.

  • C3-Bromine Cross-Coupling: The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids introduces aryl or heteroaryl groups, while Buchwald-Hartwig amination can install substituted amines. This allows for the exploration of deep, often hydrophobic, pockets within an enzyme's active site.

Case Study: Application in BCR-ABL Kinase Inhibition

A compelling application of the 3-aminoindazole scaffold is in the development of inhibitors for the BCR-ABL tyrosine kinase, the causative agent of Chronic Myeloid Leukemia (CML).[8]

The Challenge of the T315I "Gatekeeper" Mutation

First-generation inhibitors like Imatinib were revolutionary but are ineffective against the T315I mutation.[9][10] In this mutation, the threonine "gatekeeper" residue at position 315 is replaced by a bulkier isoleucine. This change both blocks drug binding through steric hindrance and removes a key hydrogen bond, rendering many inhibitors useless.[11][12]

Rational Design of Third-Generation Inhibitors

The 3-aminoindazole scaffold has been instrumental in designing third-generation inhibitors that bypass the gatekeeper residue. These inhibitors are crafted to bind effectively to both the wild-type (WT) and the T315I mutant forms of BCR-ABL.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., RAS, STAT5) P_Substrate->Downstream Proliferation Uncontrolled Cell Proliferation (CML) Downstream->Proliferation Inhibitor 3-Aminoindazole Inhibitor (e.g., AKE-72) Inhibitor->BCR_ABL Binds ATP Pocket, Blocks Activity

Figure 3: Simplified BCR-ABL signaling and the mechanism of kinase inhibition.
Quantitative Impact: Potency of 3-Aminoindazole Derivatives

The diarylamide 3-aminoindazole, AKE-72, serves as a prime example of a potent pan-BCR-ABL inhibitor. Its design leverages the 3-aminoindazole core to achieve high affinity for both the wild-type and the challenging T315I mutant enzyme.[8][13]

CompoundTarget KinaseIC₅₀ (nM)Key Structural FeatureSource
Imatinib BCR-ABL WT~250-500Aminopyrimidine[9]
Imatinib BCR-ABL T315I>10,000Ineffective due to steric clash[12]
AKE-72 BCR-ABL WT< 0.53-Aminoindazole[8][13]
AKE-72 BCR-ABL T315I93-Aminoindazole[8][13]
Linifanib KDR (VEGFR2)43-Aminoindazole[14][15]
Linifanib FLT343-Aminoindazole[15]

Data is compiled from multiple sources for illustrative purposes.

The data clearly demonstrates the power of the 3-aminoindazole scaffold. AKE-72 not only exhibits picomolar potency against the wild-type kinase but, crucially, maintains single-digit nanomolar inhibition against the T315I mutant, representing a significant breakthrough for overcoming clinical resistance.[8][13] Similarly, Linifanib, another 3-aminoindazole derivative, shows potent inhibition of other key tyrosine kinases involved in angiogenesis and cancer.[14][16]

Conclusion and Future Perspectives

This compound is more than a mere chemical intermediate; it is a strategic tool for the rational design of next-generation therapeutics. Its synthetic accessibility and the orthogonal reactivity of its functional groups provide a robust platform for generating diverse chemical libraries. The demonstrated success of the 3-aminoindazole core in targeting challenging kinase mutants like BCR-ABL T315I underscores its profound importance and potential.

Future applications will likely see this scaffold employed in the development of inhibitors for other kinase families, as well as for non-kinase targets where its hydrogen bonding and scaffolding properties can be exploited. As our understanding of disease biology deepens, the ability to rapidly synthesize and test diverse molecules around privileged cores like this compound will remain a critical component of successful drug discovery campaigns.

References

Spectroscopic Characterization of 3-Bromo-1-methyl-1H-indazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 3-Bromo-1-methyl-1H-indazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on established principles and spectral data from analogous structures. The indazole scaffold is a privileged motif in medicinal chemistry, and a thorough understanding of the spectroscopic properties of its derivatives is crucial for unambiguous structural elucidation and quality control.[1][2][3]

Molecular Structure and Key Features

This compound is a substituted indazole with a bromine atom at position 3, a methyl group on the indazole nitrogen at position 1, and an amine group at position 4. These features will give rise to characteristic signals in various spectroscopic analyses.

Caption: Figure 1: Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on known chemical shifts for substituted indazoles and aromatic amines.[4][5][6]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the N-methyl protons. The substitution pattern on the benzene ring will lead to a specific splitting pattern for the aromatic protons.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-56.8 - 7.0Doublet8.0 - 9.0
H-67.1 - 7.3Triplet7.5 - 8.5
H-76.6 - 6.8Doublet7.0 - 8.0
NH₂4.5 - 5.5Broad Singlet-
N-CH₃3.8 - 4.0Singlet-

Rationale for Predictions:

  • Aromatic Protons (H-5, H-6, H-7): The electron-donating amine group at C-4 will shield the protons on the benzene ring, shifting them upfield compared to unsubstituted indazole. The expected splitting pattern arises from the coupling between adjacent protons.

  • Amine Protons (NH₂): These protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift can vary with solvent and concentration.

  • N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen will appear as a singlet in the downfield region due to the electron-withdrawing nature of the indazole ring system.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (ppm)
C-3125 - 130
C-4140 - 145
C-5110 - 115
C-6125 - 130
C-7105 - 110
C-7a140 - 145
C-3a120 - 125
N-CH₃35 - 40

Rationale for Predictions:

  • C-3: The carbon bearing the bromine atom will be significantly influenced by the halogen's electronegativity and is expected in the specified range.

  • C-4: The carbon attached to the amine group will be deshielded and appear downfield.

  • Aromatic Carbons: The chemical shifts of the other aromatic carbons are predicted based on the combined electronic effects of the amine, bromine, and the fused pyrazole ring.[1][5]

  • N-CH₃: The methyl carbon will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below. These predictions are based on characteristic vibrational frequencies for aromatic amines, bromoalkanes, and heterocyclic compounds.[7][8][9]

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3250Medium, two bands
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch2980 - 2850Medium to Weak
N-H Bend (scissoring)1650 - 1580Medium to Strong
Aromatic C=C and C=N Stretch1600 - 1450Medium to Strong, multiple bands
C-N Stretch (aromatic amine)1335 - 1250Strong
C-Br Stretch680 - 515Medium to Strong

Rationale for Predictions:

  • N-H Stretches: Primary amines typically show two distinct bands in this region corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[8][9]

  • C-H Stretches: The spectrum will contain absorption bands for both aromatic and aliphatic C-H stretching vibrations.

  • N-H Bend: The scissoring vibration of the primary amine is expected in this region.[8]

  • Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the indazole ring system will give rise to a series of bands in the fingerprint region.

  • C-N Stretch: The stretching vibration of the bond between the aromatic ring and the amine nitrogen is expected to be strong.[8][9]

  • C-Br Stretch: The carbon-bromine stretch is typically found in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Predicted Molecular Ion and Isotope Pattern

The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will lead to two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2).[10][11][12]

  • Molecular Formula: C₈H₈BrN₃

  • Molecular Weight: 225.07 g/mol (for ⁷⁹Br) and 227.07 g/mol (for ⁸¹Br)

  • Predicted Molecular Ion Peaks (M⁺): m/z 225 and 227 (relative intensity ~1:1)

Predicted Fragmentation Pathway

The fragmentation of the molecular ion will be driven by the stability of the resulting fragments.

Figure 2: Predicted EI-MS Fragmentation of this compound M [C8H8BrN3]+. m/z 225/227 M_minus_Br [M - Br]+. m/z 146 M->M_minus_Br - Br M_minus_CH3 [M - CH3]+. m/z 210/212 M->M_minus_CH3 - CH3 fragment1 [C7H5N3]+. m/z 131 M_minus_Br->fragment1 - CH3

References

Solubility of 3-Bromo-1-methyl-1H-indazol-4-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-1-methyl-1H-indazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development, profoundly influencing its bioavailability, formulation design, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical principles governing its solubility, present detailed experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the interpretation of solubility data in the context of pharmaceutical research. This document is intended to serve as a practical resource for scientists engaged in the characterization and development of indazole-based compounds and other novel chemical entities.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

This compound belongs to the indazole class of heterocyclic compounds, a scaffold that is frequently explored in drug discovery for its diverse biological activities.[1] As with any potential drug candidate, understanding its fundamental physicochemical properties is paramount. Among these, aqueous solubility is a critical determinant of a drug's journey through the body.[2]

Poor solubility can severely limit a drug's absorption from the gastrointestinal tract, leading to low and variable bioavailability and hindering its therapeutic potential.[3][4][5] Consequently, solubility assessment is a crucial step in the preformulation stage of drug development.[5] It informs decisions on candidate selection, formulation strategies, and the design of preclinical and clinical studies.[2]

This guide distinguishes between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system is at equilibrium with an excess of the solid compound.[5][6][7][8] The shake-flask method is the gold standard for its determination.[7][8]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, typically dissolved in a stock solvent like dimethyl sulfoxide (DMSO), begins to precipitate when added to an aqueous medium.[3][9][10] While often higher than thermodynamic solubility due to the formation of supersaturated solutions, it is a vital high-throughput screening tool in early drug discovery to quickly flag potential solubility issues.[3][10]

Compound Profile: this compound

A thorough understanding of the molecule's properties is the first step in predicting and interpreting its solubility behavior.

Chemical Structure:

Chemical structure of this compound

Physicochemical Properties:

PropertyValue (Predicted/Reported)Source
Molecular Formula C₈H₈BrN₃[11][12]
Molar Mass 226.07 g/mol [11][12]
pKa 2.51 ± 0.10 (Predicted)[11]
Boiling Point 378.4 ± 22.0 °C (Predicted)[11]
Density 1.76 ± 0.1 g/cm³ (Predicted)[11]

The structure reveals several key features that influence solubility: a heterocyclic indazole core, a bromine substituent which increases lipophilicity, a primary amine group (-NH₂) which can act as a hydrogen bond donor and can be protonated at low pH, and a methyl group. The predicted low pKa suggests that the amine group is a weak base.

Safety and Handling:

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related bromo-indazole-amine derivatives indicates that compounds of this class should be handled with care.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or fumes.[14] Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[16]

Experimental Methodologies for Solubility Determination

This section provides detailed, self-validating protocols for determining the solubility of this compound. The choice of method depends on the stage of drug development and the required precision.

Solvent Selection

A panel of solvents with varying polarities and properties is chosen to build a comprehensive solubility profile.

  • Aqueous Buffers: pH 1.2 (Simulated Gastric Fluid, without enzymes), pH 6.8 (Simulated Intestinal Fluid, without enzymes), and pH 7.4 (Phosphate-Buffered Saline).

  • Polar Protic Solvents: Ethanol, Methanol.

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone.

  • Nonpolar Solvents: Toluene, Heptane.

Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method is the gold standard for determining the true solubility of a compound.[7][8]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the selected solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[5]

  • Equilibration: Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, generally 24 to 48 hours.[3][5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate separation of the dissolved and undissolved phases, centrifuge the samples at high speed (e.g., >10,000 rpm) and collect the clear supernatant, or filter it through a 0.22 µm syringe filter.

  • Quantification: Dilute the supernatant with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis Spectroscopy or HPLC (detailed in section 3.4).

  • pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not changed significantly.[5]

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Add Excess Solid Compound C Create Suspension A->C B Add Known Volume of Solvent B->C D Seal & Agitate (24-48h at constant T) C->D E Centrifuge / Filter (0.22 µm) D->E F Collect Supernatant E->F G Dilute Sample F->G H Quantify by HPLC / UV-Vis G->H Solubility_Factors Solubility Solubility Compound Compound Properties Polarity Polar Groups (-NH2, N) Compound->Polarity Lipophilicity Lipophilicity (Aromatic Rings, -Br) Compound->Lipophilicity pKa pKa (Ionization) Compound->pKa Polarity->Solubility Increases in Polar Solvents Lipophilicity->Solubility Decreases in Aqueous Solvents pKa->Solubility Influences pH Dependence Solvent Solvent Properties SolventPolarity Polarity Solvent->SolventPolarity H_Bonding H-Bonding (Donor/Acceptor) Solvent->H_Bonding pH pH Solvent->pH SolventPolarity->Solubility "Like Dissolves Like" H_Bonding->Solubility Enhances Interaction pH->Solubility Critical for Ionizable Drugs

References

The Strategic Deployment of 3-Bromo-1-methyl-1H-indazol-4-amine in Contemporary Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the fragment, 3-Bromo-1-methyl-1H-indazol-4-amine, in modern drug discovery paradigms. We will delve into its chemical properties, a robust synthetic protocol, and its pivotal role within the framework of Fragment-Based Drug Discovery (FBDD), with a particular focus on the development of next-generation kinase inhibitors.

The Indazole Scaffold: A Privileged Motif in Medicinal Chemistry

The indazole nucleus is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry for its versatile biological activities.[1][2] This scaffold is a cornerstone in the design of numerous therapeutic agents, particularly in oncology.[2][3] The structural rigidity of the indazole ring, coupled with its ability to participate in a multitude of non-covalent interactions, makes it an ideal anchor for engaging with biological targets, most notably the ATP-binding site of protein kinases.[4][5]

The 4-aminoindazole moiety, in particular, has emerged as a critical pharmacophore. The amino group at the 4-position can act as a crucial hydrogen bond donor, mimicking the hinge-binding interactions of the adenine core of ATP. This has led to the successful development of several potent and selective kinase inhibitors.[5][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is paramount for its successful application in FBDD. These properties dictate its solubility, binding characteristics, and potential for elaboration into a drug-like lead molecule. The key physicochemical parameters for this compound (CAS: 1092351-47-7) are summarized below.

PropertyValueSource
Molecular Formula C₈H₈BrN₃[7]
Molecular Weight 226.07 g/mol [7][8]
CAS Number 1092351-47-7[6][7][9][8]
Predicted Boiling Point 378.4±22.0 °C[10]
Predicted Density 1.76±0.1 g/cm³[10]
Predicted pKa 2.51±0.10[10]

These properties align well with the "Rule of Three," a common guideline for fragment selection in FBDD, which suggests a molecular weight under 300 Da, a cLogP less than 3, and fewer than 3 hydrogen bond donors and acceptors.

Synthesis of this compound: A Representative Protocol

Step 1: Nitration of 2-Bromo-6-methylaniline

  • To a cooled (0 °C) solution of 2-bromo-6-methylaniline in concentrated sulfuric acid, add potassium nitrate portion-wise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-6-methyl-x-nitroaniline.

Step 2: Diazotization and Cyclization to form the Indazole Ring

  • Dissolve the 2-bromo-6-methyl-x-nitroaniline in a mixture of acetic acid and propionic acid.

  • Cool the solution to 0 °C and add a solution of sodium nitrite in water dropwise.

  • Stir the reaction at 0 °C for 1 hour, then heat to 60 °C for 3 hours to facilitate cyclization.

  • Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude bromo-methyl-nitro-indazole.

Step 3: Methylation of the Indazole Nitrogen

  • To a solution of the bromo-methyl-nitro-indazole in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

  • Add methyl iodide and stir the reaction mixture at room temperature overnight.

  • Pour the reaction into water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to isolate the desired N-methylated isomer.

Step 4: Reduction of the Nitro Group to an Amine

  • Dissolve the methylated bromo-methyl-nitro-indazole in ethanol or methanol.

  • Add a reducing agent such as tin(II) chloride dihydrate or perform catalytic hydrogenation using palladium on carbon.

  • If using tin(II) chloride, heat the reaction mixture to reflux for several hours. For catalytic hydrogenation, stir under a hydrogen atmosphere at room temperature.

  • After completion of the reaction (monitored by TLC), filter the reaction mixture and concentrate the solvent.

  • Neutralize with a base and extract the product with ethyl acetate.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography to obtain the final product, this compound.

This compound in Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[17][18] The core principle of FBDD is to screen a library of low-molecular-weight fragments that, due to their smaller size and lower complexity, can explore chemical space more effectively and often exhibit higher-quality interactions with the target protein.

The this compound fragment is an exemplary starting point for an FBDD campaign, particularly against protein kinases. Its key attributes include:

  • A Privileged Scaffold: The indazole core is a well-established kinase hinge-binder.

  • Vectors for Growth: The bromine atom at the 3-position and the amino group at the 4-position provide two distinct vectors for chemical elaboration and optimization. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce larger substituents that can probe deeper pockets of the ATP-binding site. The amino group can be acylated or alkylated to further enhance binding affinity and selectivity.

  • Favorable Physicochemical Properties: As outlined in the table above, its properties make it an ideal candidate for fragment screening libraries.

The FBDD Workflow

The successful application of this compound in a drug discovery project follows a well-defined FBDD workflow.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization a Fragment Library (including 3-Bromo-1-methyl- 1H-indazol-4-amine) b Biophysical Screening (NMR, SPR, X-ray) a->b c Hit Confirmation & Validation b->c d Structure-Based Design (Co-crystallography) c->d e Fragment Elaboration (Growing, Linking, Merging) d->e f SAR Analysis e->f f->d g ADMET Profiling f->g h In Vivo Efficacy g->h i Candidate Selection h->i

Figure 1: A generalized workflow for Fragment-Based Drug Discovery.

Experimental Protocols for Fragment Screening

The initial step in an FBDD campaign is the screening of a fragment library to identify binders to the target protein. Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used biophysical techniques for this purpose.[10][19][20][21][22][23][24][25][26]

Protocol 4.2.1: Fragment Screening using Protein-Observed NMR Spectroscopy

  • Protein Preparation: Express and purify the target kinase with ¹⁵N isotopic labeling. Ensure the protein is stable and soluble at the concentrations required for NMR experiments (typically 50-100 µM).

  • Fragment Library Preparation: Prepare stock solutions of the fragment library, including this compound, in a deuterated buffer compatible with the protein. Fragments are often screened in cocktails of 5-10 non-overlapping compounds to increase throughput.

  • NMR Data Acquisition: Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

  • Screening: Add a cocktail of fragments to the protein sample and acquire another ¹H-¹⁵N HSQC spectrum.

  • Hit Identification: Analyze the spectra for chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs indicate fragment binding.

  • Deconvolution: If a cocktail shows activity, screen each individual fragment from that cocktail to identify the specific binder.

  • Affinity Determination: Titrate the identified hit fragment into the protein sample at increasing concentrations and monitor the CSPs to determine the dissociation constant (K_d).

NMR_Screening start ¹⁵N-labeled Target Kinase nmr ¹H-¹⁵N HSQC NMR start->nmr cocktail Fragment Cocktail (with target fragment) cocktail->nmr csp Chemical Shift Perturbation? nmr->csp deconvolute Deconvolute Cocktail csp->deconvolute Yes stop No Hit csp->stop No single_frag Individual Fragment Screening deconvolute->single_frag hit Validated Hit single_frag->hit

Figure 2: Workflow for NMR-based fragment screening.

Protocol 4.2.2: Fragment Screening using Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the target kinase onto a sensor chip surface. A reference channel should be prepared for background subtraction.

  • Fragment Library Preparation: Prepare solutions of the fragment library in a suitable running buffer.

  • Screening: Inject the fragments over the sensor and reference channels.

  • Hit Identification: Monitor the sensorgrams for a response in the active channel that is significantly higher than the reference channel, indicating binding.

  • Dose-Response Analysis: For identified hits, perform a dose-response experiment by injecting a range of fragment concentrations to determine the binding affinity (K_d).

  • Competition Assay (Optional): To confirm binding to the ATP site, perform a competition experiment with a known ATP-competitive inhibitor.

Case Study: From Aminoindazole Fragment to Potent Kinase Inhibitor

The utility of the aminoindazole scaffold as a starting point for potent kinase inhibitors has been demonstrated in several successful FBDD campaigns.[2][4][5][27][28][29] A notable example is the discovery of inhibitors for phosphoinositide-dependent kinase-1 (PDK1).[4][5][28]

In this case study, a fragment screening campaign against PDK1 using a biochemical assay identified an aminoindazole fragment as a hit with a micromolar IC₅₀.[5][28] This initial hit exhibited high ligand efficiency, a measure of the binding energy per heavy atom, indicating it was an excellent starting point for optimization.

Subsequent hit-to-lead optimization involved:

  • Structural Biology: The co-crystal structure of the aminoindazole fragment bound to PDK1 was solved, revealing its binding mode and identifying key vectors for chemical elaboration.

  • Structure-Based Design: Guided by the crystal structure, medicinal chemists designed and synthesized analogs to improve potency and selectivity. This involved growing the fragment into adjacent pockets of the ATP-binding site.

  • Structure-Activity Relationship (SAR) Analysis: A systematic exploration of substituents on the indazole core led to a clear understanding of the SAR, enabling the rational design of more potent compounds.

This iterative process of design, synthesis, and testing led to the development of a lead compound with significantly improved potency (nanomolar IC₅₀) and favorable drug-like properties.[5][28]

Hit_to_Lead frag_hit Aminoindazole Fragment Hit (μM Potency) sbd Structure-Based Design frag_hit->sbd chem Medicinal Chemistry (Synthesis of Analogs) sbd->chem sar SAR Analysis chem->sar sar->sbd lead Optimized Lead (nM Potency) sar->lead

Figure 3: The iterative cycle of hit-to-lead optimization.

Conclusion

This compound represents a strategically valuable fragment for modern drug discovery, particularly in the pursuit of novel kinase inhibitors. Its privileged scaffold, coupled with well-defined vectors for chemical elaboration, makes it an ideal starting point for FBDD campaigns. By leveraging powerful biophysical screening techniques and structure-based design principles, this fragment can be efficiently optimized into potent and selective lead compounds. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to successfully incorporate this compound into their drug discovery programs.

References

Methodological & Application

Synthesis of 3-Bromo-1-methyl-1H-indazol-4-amine from 6-bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This application note provides a comprehensive, three-step synthetic pathway for the preparation of 3-Bromo-1-methyl-1H-indazol-4-amine, a valuable building block in medicinal chemistry. Starting from the commercially available 6-bromo-1-methyl-1H-indazole, the synthesis proceeds through a sequence of nitration, reduction, and regioselective bromination. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and critical safety information. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] These heterocycles are integral to drugs developed for a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. Specifically, functionalized 1H-indazol-4-amines serve as key intermediates in the synthesis of potent kinase inhibitors. The target molecule, this compound (CAS: 1092351-47-7)[2], features strategically positioned functional groups—an amine at the C4 position and bromine atoms at C3 and C6—that provide versatile handles for further molecular elaboration in drug discovery programs.

This document outlines a robust and logical synthetic route to access this important intermediate from 6-bromo-1-methyl-1H-indazole (CAS: 590417-94-0).[3]

Synthetic Pathway Overview

The transformation of 6-bromo-1-methyl-1H-indazole to this compound is achieved via a three-step reaction sequence. This approach is predicated on fundamental principles of aromatic chemistry:

  • Electrophilic Nitration: Introduction of a nitro group at the C4 position of the indazole ring.

  • Chemoselective Reduction: Conversion of the nitro group to a primary amine.

  • Regioselective Bromination: Installation of a bromine atom at the C3 position, activated by the adjacent amine.

G A 6-bromo-1-methyl-1H-indazole B 6-bromo-1-methyl-4-nitro-1H-indazole A->B Step 1: Nitration (HNO₃, H₂SO₄) C 6-bromo-1-methyl-1H-indazol-4-amine B->C Step 2: Reduction (SnCl₂·2H₂O, EtOH) D This compound C->D Step 3: Bromination (NBS, Acetonitrile)

Caption: Overall three-step synthesis pathway.

Step 1: Electrophilic Nitration of 6-bromo-1-methyl-1H-indazole

Rationale and Mechanistic Insight

The initial step involves the nitration of the indazole ring. In electrophilic aromatic substitution reactions, the indazole ring system is generally activating. The regiochemical outcome is directed by the existing substituents. The N1-methyl group and the fused pyrazole ring direct electrophiles primarily to the C4 and C6 positions. As the C6 position is already blocked by a bromine atom, the nitration is anticipated to occur selectively at the C4 position. A standard mixed acid system of concentrated nitric acid and sulfuric acid is employed to generate the highly electrophilic nitronium ion (NO₂⁺) in situ.[4] The reaction is highly exothermic and requires strict temperature control to prevent side reactions.

Detailed Experimental Protocol

Hazard Warning: This procedure involves highly corrosive acids and is strongly exothermic. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, acid-resistant gloves, and safety goggles with a face shield.[5][6][7]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 6-bromo-1-methyl-1H-indazole (1.0 eq).

  • Dissolution: Cool the flask in an ice-salt bath to -5 to 0 °C. Slowly add concentrated sulfuric acid (H₂SO₄, ~5 volumes) while stirring, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Addition of Nitrating Agent: Slowly add a pre-cooled (0 °C) solution of concentrated nitric acid (HNO₃, 1.1 eq) dropwise via the dropping funnel. Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.

  • Reaction: Once the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a beaker filled with a large amount of crushed ice and water with vigorous stirring. A solid precipitate of the crude product, 6-bromo-1-methyl-4-nitro-1H-indazole, will form.

  • Isolation & Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the desired product.

Step 2: Reduction of 6-bromo-1-methyl-4-nitro-1H-indazole

Rationale and Mechanistic Insight

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[8] While several methods exist, such as catalytic hydrogenation (H₂/Pd-C) or using iron in acidic medium (Fe/AcOH), reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) in a polar solvent like ethanol is a reliable and high-yielding laboratory-scale method.[9][10] Tin(II) chloride acts as a mild reducing agent, offering good chemoselectivity and tolerance for other functional groups like the aryl bromide. The reaction proceeds through a series of electron transfer steps, ultimately yielding the corresponding amine.[8]

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 eq) and ethanol (~10 volumes).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The reaction can be monitored by TLC until the starting material is fully consumed.

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. Add water and carefully basify the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is > 8. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 6-bromo-1-methyl-1H-indazol-4-amine. The product can be purified further by column chromatography if necessary.

Step 3: Regioselective Bromination of 6-bromo-1-methyl-1H-indazol-4-amine

Rationale and Mechanistic Insight

The final step is the introduction of a bromine atom at the C3 position. The 4-amino group is a powerful activating group that directs electrophilic substitution to the ortho and para positions. In this case, both C3 and C5 are ortho to the amine. However, the C3 position of the indazole ring is generally more susceptible to electrophilic attack. To achieve controlled monobromination and prevent the formation of di-substituted byproducts, N-Bromosuccinimide (NBS) is the reagent of choice.[11] NBS provides a low, steady concentration of electrophilic bromine, enhancing regioselectivity compared to using elemental bromine (Br₂).[12]

Detailed Experimental Protocol
  • Reaction Setup: Dissolve 6-bromo-1-methyl-1H-indazol-4-amine (1.0 eq) in a suitable aprotic solvent like acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.

  • Extraction: If necessary, add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. The resulting crude solid, this compound, should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product.

Data Presentation and Workflow

Summary of Quantitative Data
Step Starting Material Key Reagents Equivalents (Reagent) Solvent Temp. Typical Yield
1. Nitration 6-bromo-1-methyl-1H-indazoleHNO₃ / H₂SO₄1.1H₂SO₄0-5 °C75-85%
2. Reduction 6-bromo-1-methyl-4-nitro-1H-indazoleSnCl₂·2H₂O4-5EthanolReflux80-90%
3. Bromination 6-bromo-1-methyl-1H-indazol-4-amineN-Bromosuccinimide (NBS)1.05AcetonitrileRT65-75%

Note: Yields are estimates based on related literature and may vary based on experimental conditions and scale.

Experimental Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination S1_Setup Dissolve Starting Material in H₂SO₄ at 0°C S1_React Add HNO₃ dropwise, stir for 1-2h S1_Setup->S1_React S1_Quench Pour onto ice/water S1_React->S1_Quench S1_Isolate Filter & Wash Solid S1_Quench->S1_Isolate S2_Setup Suspend Nitro Compound & SnCl₂·2H₂O in EtOH S1_Isolate->S2_Setup Intermediate 1 S2_React Reflux for 2-4h S2_Setup->S2_React S2_Workup Concentrate, Basify, & Extract S2_React->S2_Workup S2_Isolate Dry & Evaporate Solvent S2_Workup->S2_Isolate S3_Setup Dissolve Amine in Acetonitrile S2_Isolate->S3_Setup Intermediate 2 S3_React Add NBS, stir for 1-3h at RT S3_Setup->S3_React S3_Workup Quench & Extract S3_React->S3_Workup S3_Purify Column Chromatography S3_Workup->S3_Purify Final_Product This compound S3_Purify->Final_Product Final Product

Caption: Step-by-step laboratory workflow diagram.

Conclusion

This application note details a logical and robust three-step synthesis for preparing this compound from 6-bromo-1-methyl-1H-indazole. By providing in-depth protocols grounded in established chemical principles, this guide serves as a valuable resource for chemists in the pharmaceutical and drug discovery sectors. Adherence to the described safety precautions is paramount for the successful and safe execution of this synthesis.

References

Protocol for N-methylation of 6-bromo-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Regioselective N-Methylation of 6-bromo-1H-indazol-4-amine

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, and its N-alkylation is a critical step in the synthesis of numerous pharmacologically active compounds.[1][2] However, the presence of two reactive nitrogen atoms (N1 and N2) in the 1H-indazole ring presents a significant challenge, often leading to mixtures of regioisomers with poor selectivity.[3][4] This application note provides a comprehensive, field-proven protocol for the highly regioselective N1-methylation of 6-bromo-1H-indazol-4-amine. We delve into the mechanistic rationale for achieving high N1 selectivity by leveraging thermodynamic control with a strong base system. This guide is designed for researchers in drug discovery and organic synthesis, offering a robust, self-validating methodology complete with detailed procedural steps, safety protocols, characterization guidelines, and troubleshooting advice to ensure reproducible, high-yield synthesis of the desired 6-bromo-1-methyl-1H-indazol-4-amine isomer.[5]

Mechanistic Rationale: Achieving N1-Regioselectivity

The core challenge in the alkylation of 1H-indazoles is controlling the site of functionalization between the N1 and N2 positions. The reaction proceeds via the deprotonation of the N-H proton to form a mesomeric indazolide anion, which has nucleophilic character at both nitrogen atoms. The resulting ratio of N1 to N2 alkylated products is highly dependent on reaction conditions such as the base, solvent, and electrophile employed.[6][7]

  • Thermodynamic vs. Kinetic Control : The N1-alkylated indazole is generally the more thermodynamically stable isomer, while the N2-alkylated product is often the kinetically favored one due to the N2 position being more sterically accessible.[6][8]

  • The Role of Sodium Hydride (NaH) in THF : This protocol employs sodium hydride (NaH), a strong, non-nucleophilic base, in an aprotic solvent, tetrahydrofuran (THF).[9][10] This combination is well-established for achieving high N1 selectivity.[1][2][8][11] The NaH irreversibly deprotonates the indazole, forming the sodium indazolide salt. In a solvent like THF, this system allows for equilibration, ultimately favoring the formation of the more stable N1-methylated product.[6][8] The sodium cation may also coordinate with the N2 atom, sterically hindering the approach of the electrophile and further promoting N1 attack.

It is important to note that the 4-amino group is also a potential site for methylation. However, the indazole N-H proton is significantly more acidic than the amine N-H protons, ensuring its preferential deprotonation by NaH. While over-methylation of the amine is possible with excess reagents, this protocol is optimized to minimize such side reactions.

Safety and Handling

This protocol involves hazardous materials that require strict safety measures.

  • Sodium Hydride (NaH) : NaH is a highly flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[9] It must be handled under an inert atmosphere (e.g., nitrogen or argon). Always use de-oiled NaH or a dispersion in mineral oil, and be sure to properly quench any residual NaH during the work-up procedure.

  • Methyl Iodide (CH₃I) : Methyl iodide is highly toxic, a suspected carcinogen, and a potent alkylating agent.[12][13] Acute exposure can cause severe harm if inhaled, ingested, or absorbed through the skin.[12][14] All manipulations must be performed in a certified chemical fume hood.[15] Appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, a chemical-resistant lab coat, and safety goggles, is mandatory.[12][13][15]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Purity/GradeNotes
6-bromo-1H-indazol-4-amine212.05≥97%Starting material.
Sodium Hydride (NaH)24.0060% dispersion in oilHandle under inert gas.
Anhydrous Tetrahydrofuran (THF)72.11Dri-Solv or equivalentRequired to prevent reaction with NaH.
Methyl Iodide (CH₃I)141.94≥99%Highly toxic. Handle in fume hood.
Saturated aq. NH₄Cl-Reagent GradeFor quenching the reaction.
Ethyl Acetate (EtOAc)88.11ACS GradeFor extraction.
Brine (Saturated aq. NaCl)-Reagent GradeFor washing.
Anhydrous Na₂SO₄ or MgSO₄-Reagent GradeFor drying organic layers.
Silica Gel-230-400 meshFor column chromatography.

Detailed Experimental Protocol

This protocol describes the N1-methylation on a 1.0 mmol scale.

Step 1: Reaction Setup

  • Place a stirrer bar into a flame-dried, two-neck round-bottom flask equipped with a septum and a condenser under a nitrogen or argon atmosphere.

  • Add sodium hydride (60% dispersion, 48 mg, 1.2 mmol, 1.2 equiv.) to the flask.

  • Wash the NaH dispersion with anhydrous hexane (3 x 2 mL) to remove the mineral oil. Decant the hexane carefully with a syringe after each wash.

  • Add anhydrous THF (10 mL) to the washed NaH.

Step 2: Deprotonation

  • In a separate vial, dissolve 6-bromo-1H-indazol-4-amine (212 mg, 1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL).

  • Cool the NaH suspension to 0 °C using an ice bath.

  • Slowly add the solution of 6-bromo-1H-indazol-4-amine to the NaH suspension dropwise via syringe.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

Step 3: Methylation

  • Cool the reaction mixture back down to 0 °C.

  • Add methyl iodide (75 µL, 171 mg, 1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

Step 4: Work-up and Extraction

  • Once the reaction is complete, cool the flask to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~5 mL) to neutralize any unreacted NaH.

  • Transfer the mixture to a separatory funnel and add deionized water (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude residue by column chromatography on silica gel.

  • Use a gradient eluent system, typically starting with hexane/ethyl acetate (e.g., 9:1) and gradually increasing the polarity to hexane/ethyl acetate (e.g., 7:3), to isolate the desired product.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 6-bromo-1-methyl-1H-indazol-4-amine as a solid.

Experimental Workflow Diagram

N_Methylation_Workflow Workflow for N1-Methylation of 6-bromo-1H-indazol-4-amine cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Inert Atmosphere SM Dissolve Starting Material in Anhydrous THF Start->SM Base Prepare NaH Suspension in Anhydrous THF Start->Base Deprotonation Deprotonation 0°C to RT SM->Deprotonation Add dropwise Methylation Add CH₃I 0°C to RT Deprotonation->Methylation Monitor Monitor by TLC/LC-MS Methylation->Monitor Quench Quench with aq. NH₄Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product: 6-bromo-1-methyl- 1H-indazol-4-amine Purify->Product

Caption: Reaction workflow from starting material to purified N1-methylated product.

Product Characterization: A Self-Validating System

Unequivocal identification of the N1-methylated product is essential to validate the protocol's regioselectivity. NMR spectroscopy is the most definitive technique for distinguishing between N1 and N2 isomers.[16]

  • ¹H NMR Spectroscopy : The chemical shift of the N-methyl protons is a key diagnostic feature. For N1-methyl indazoles, the methyl signal typically appears around δ 3.8-4.1 ppm. In contrast, the N2-methyl signal is usually found further downfield, around δ 4.1-4.4 ppm. Additionally, the aromatic protons will show distinct coupling patterns and chemical shifts that can be compared to literature values or predicted data for confirmation.

  • ¹³C NMR Spectroscopy : The chemical shift of the N-methyl carbon provides another data point for confirmation.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product (C₈H₈BrN₃). The observed mass should match the calculated mass [M+H]⁺ of 225.9974 and 227.9954 for the bromine isotopes.[17]

By performing these standard characterization techniques, the researcher can confirm the identity, purity, and regiochemistry of the synthesized product, thus validating the success of the protocol.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive NaH (exposed to air/moisture).- Non-anhydrous solvent (THF).- Insufficient reaction time or temperature.- Use fresh, properly stored NaH.- Ensure all glassware is flame-dried and solvent is anhydrous.- Allow the reaction to stir longer at room temperature and monitor by TLC.
Mixture of N1/N2 Isomers - Reaction conditions not optimal for thermodynamic control.- Use of a weaker base or different solvent system.- Strictly adhere to the NaH/THF system. Ensure complete deprotonation before adding methyl iodide.[1][18]
Formation of Side Products - Excess methylating agent leading to amine methylation.- Reaction temperature too high.- Use the specified stoichiometry (1.2 equiv. of CH₃I).- Maintain temperature control, especially during additions.
Difficult Purification - Isomers are co-eluting.- Product has low solubility.- Use a high-efficiency silica gel and a slow, shallow gradient for column chromatography.- Test different solvent systems for recrystallization if chromatography is ineffective.

Conclusion

The N-methylation of 6-bromo-1H-indazol-4-amine can be achieved with high regioselectivity for the thermodynamically favored N1 position. The protocol detailed herein, utilizing sodium hydride in anhydrous THF, provides a reliable and reproducible method for synthesizing 6-bromo-1-methyl-1H-indazol-4-amine, a valuable intermediate for drug discovery and development. Adherence to strict anhydrous and inert conditions, coupled with rigorous safety precautions and definitive product characterization, will ensure the successful implementation of this synthetic procedure.

References

Application Note & Protocol: Regioselective Nitration of 6-Bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the regioselective nitration of 6-bromo-1-methyl-1H-indazole, a critical transformation for the synthesis of advanced pharmaceutical intermediates. Indazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] This application note details the underlying mechanistic principles governing regioselectivity, a step-by-step experimental protocol, and robust analytical methods for structural validation. The provided insights are tailored for researchers, chemists, and drug development professionals aiming to leverage nitroindazoles as versatile building blocks for novel molecular entities.[3]

Introduction: The Significance of Substituted Indazoles

The indazole nucleus is a privileged scaffold in drug discovery, with derivatives demonstrating a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiemetic properties.[1][4] The functionalization of the indazole ring is therefore a subject of intense research. Specifically, the introduction of a nitro (-NO₂) group via electrophilic aromatic substitution serves as a pivotal step, creating a versatile chemical handle for subsequent modifications, such as reduction to an amine or nucleophilic aromatic substitution.

The challenge in the nitration of a polysubstituted system like 6-bromo-1-methyl-1H-indazole lies in controlling the position of the incoming electrophile. The interplay between the directing effects of the existing substituents—the N-methyl group, the bromo group, and the fused pyrazole ring—dictates the reaction's outcome. This guide elucidates the factors that govern this regioselectivity and provides a reliable protocol to achieve the desired product.

Mechanistic Rationale for Regioselectivity

The nitration of 6-bromo-1-methyl-1H-indazole is a classic Electrophilic Aromatic Substitution (EAS) reaction. The success of this synthesis hinges on understanding the electronic landscape of the substrate, which determines the site of attack by the electrophile.

Generation of the Electrophile

The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically sulfuric acid.[5][6] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[7][8]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Directing Effects of Substituents

The regiochemical outcome is a consequence of the combined electronic influence of the substituents on the indazole ring. The available positions for substitution on the carbocyclic ring are C-4, C-5, and C-7.

  • 1-Methyl Group: The methyl group on the N1 position is generally considered an activating group that donates electron density into the heterocyclic system.

  • 6-Bromo Group: Halogens are a unique class of substituents. They are deactivating overall due to their strong inductive electron-withdrawing effect, yet they are ortho, para-directors because their lone pairs can donate into the ring via resonance, stabilizing the carbocation intermediate (the sigma complex).[9][10][11] In this molecule, the bromine at C-6 will direct incoming electrophiles to its ortho positions: C-5 and C-7.

  • Fused Pyrazole Ring: The pyrazole portion of the indazole system has a net electron-withdrawing effect on the attached benzene ring, deactivating it relative to benzene. However, electrophilic substitution is still readily achievable.

Predictive Analysis: Based on these effects, the nitration is strongly directed to positions C-5 and C-7, which are ortho to the bromine atom. Position C-4 is electronically disfavored. Between C-5 and C-7, steric hindrance from the adjacent N-methyl group might slightly disfavor substitution at C-7, although electronic factors often dominate. The most probable major products are therefore the 5-nitro and 7-nitro isomers. Precise determination requires experimental validation.

Caption: Directing effects influencing nitration sites.

Experimental Protocol

This protocol is designed for the controlled nitration of 6-bromo-1-methyl-1H-indazole. All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
ParameterSpecification
Starting Material 6-Bromo-1-methyl-1H-indazole (CAS: 590417-94-0), >97% purity[12][13][14]
Reagents Concentrated Sulfuric Acid (H₂SO₄), 98%
Fuming Nitric Acid (HNO₃), >90%
Solvents Dichloromethane (DCM), anhydrous
Ethyl Acetate (EtOAc), HPLC grade
Hexanes, HPLC grade
Work-up Deionized Water, Crushed Ice, Sodium Bicarbonate (NaHCO₃)
Purification Silica Gel, 230-400 mesh
Equipment Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath, thermometer, rotary evaporator, column chromatography setup, TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-1-methyl-1H-indazole (2.11 g, 10.0 mmol) in concentrated sulfuric acid (20 mL). Cool the resulting solution to -5 to 0 °C using an ice-salt bath.

  • Addition of Nitrating Agent: While maintaining the internal temperature at or below 0 °C, add fuming nitric acid (0.46 mL, 11.0 mmol) dropwise to the stirred solution over 15-20 minutes. Use a dropping funnel for controlled addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). To take a sample, carefully extract a small aliquot, quench it in ice water, neutralize with NaHCO₃, and extract with EtOAc. Elute the TLC plate with a 30:70 mixture of ethyl acetate and hexanes. The product spot(s) should appear at a lower Rf than the starting material.

  • Work-up and Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto approximately 100 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.

  • Neutralization: Slowly neutralize the acidic aqueous solution by the portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to separate the isomers.

Validation and Characterization Workflow

Unambiguous structural elucidation is critical to confirm the position of the nitro group. A combination of NMR spectroscopy and mass spectrometry is essential.[15]

G cluster_workflow Experimental & Analytical Workflow A 1. Dissolve Substrate in H₂SO₄ B 2. Cool to 0 °C A->B C 3. Add HNO₃ (Nitrating Agent) B->C D 4. Monitor Reaction (TLC) C->D E 5. Quench on Ice & Neutralize D->E F 6. Extract Product (DCM) E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize (NMR, MS) G->H I Final Product (e.g., 6-Bromo-1-methyl-5-nitro-1H-indazole) H->I

Caption: Step-by-step experimental and analytical workflow.

NMR Spectroscopy
  • ¹H NMR: The position of the nitro group dramatically influences the chemical shifts of the aromatic protons.

    • A nitro group at C-5 will cause a significant downfield shift for the protons at C-4 and C-7. H-4 and H-7 will likely appear as singlets or narrow doublets.

    • A nitro group at C-7 will strongly deshield the proton at C-5. The proton at C-4 will also be affected.

    • Comparing the spectra of the isolated isomers with literature data for related nitroindazoles is key for definitive assignment.[16][17]

  • ¹³C NMR: The carbon atom directly attached to the electron-withdrawing nitro group (C-NO₂) will resonate at a significantly downfield chemical shift, providing another clear diagnostic marker for identifying the isomer.[16]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. The expected molecular formula for the nitrated product is C₈H₆BrN₃O₂, with a monoisotopic mass of approximately 254.9698 g/mol .

Safety Precautions

  • Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care, always wearing appropriate PPE including a face shield, acid-resistant gloves, and a lab coat.

  • Exothermic Reactions: The generation of the nitrating mixture and the quenching of the reaction are highly exothermic. Maintain strict temperature control and use an ice bath to dissipate heat effectively.

  • Ventilation: All procedures must be conducted within a properly functioning chemical fume hood to avoid inhalation of corrosive vapors.

Conclusion

This application note provides a robust and scientifically grounded protocol for the regioselective nitration of 6-bromo-1-methyl-1H-indazole. By understanding the fundamental principles of electrophilic aromatic substitution and the directing effects of the substituents, researchers can reliably synthesize key nitro-indazole intermediates. The detailed experimental and analytical procedures ensure a high degree of success and product validation, paving the way for the development of novel and complex molecules for the pharmaceutical industry.

References

Application Notes and Protocols for the Synthesis of 6-bromo-1-methyl-1H-indazol-4-amine via Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed protocols and theoretical insights for the reduction of 6-bromo-1-methyl-4-nitro-1H-indazole to the corresponding amine, 6-bromo-1-methyl-1H-indazol-4-amine. This transformation is a critical step in the synthesis of various biologically active molecules, particularly kinase inhibitors for pharmaceutical research and drug development.[1][2] This document explores multiple robust and scalable reduction methodologies, including catalytic hydrogenation, and metal-acid mediated reductions using iron in acetic acid and tin(II) chloride. Each protocol is presented with an in-depth discussion of the underlying mechanism, experimental considerations, and safety precautions to ensure reliable and reproducible results.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] The targeted synthesis of functionalized indazoles, such as 6-bromo-1-methyl-1H-indazol-4-amine, is of paramount importance. The 4-aminoindazole moiety serves as a versatile building block, allowing for further structural modifications. The synthetic route to this key intermediate often involves the reduction of a nitro group, a fundamental transformation in organic synthesis.[2][4]

The selection of an appropriate reduction method is contingent upon several factors, including substrate compatibility, scalability, cost, and safety. This guide provides a comparative analysis of three widely accepted methods for the reduction of the nitro group in 6-bromo-1-methyl-4-nitro-1H-indazole, enabling researchers to choose the most suitable protocol for their specific needs.

Reaction Pathway Overview

The overall transformation discussed in this application note is the reduction of the nitro group at the C4 position of the 1-methyl-1H-indazole ring to an amine group.

Reaction_Pathway Start 6-bromo-1-methyl-4-nitro-1H-indazole End 6-bromo-1-methyl-1H-indazol-4-amine Start->End Reduction [H]

Caption: General reaction scheme for the reduction of 6-bromo-1-methyl-4-nitro-1H-indazole.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and simple product isolation.[5] Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.[5][6]

Mechanism of Action

The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen is adsorbed onto the metal surface and dissociates into atomic hydrogen. The nitro compound also adsorbs to the catalyst surface, where it undergoes stepwise reduction by the adsorbed hydrogen atoms, passing through nitroso and hydroxylamine intermediates, to ultimately yield the amine.[5]

Catalytic_Hydrogenation_Mechanism Substrate Ar-NO₂ Intermediate1 Ar-NO Substrate->Intermediate1 + H₂ Intermediate2 Ar-NHOH Intermediate1->Intermediate2 + H₂ Product Ar-NH₂ Intermediate2->Product + H₂ Catalyst Pd/C Surface + H₂

Caption: Simplified mechanism of catalytic hydrogenation of a nitroarene.

Experimental Protocol

Materials:

  • 6-bromo-1-methyl-4-nitro-1H-indazole

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum/inert gas manifold

  • Buchner funnel and filter flask

Procedure:

  • Catalyst Charging: In a three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol%).

  • Inerting the System: Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Solvent and Substrate Addition: Under a positive flow of inert gas, add the solvent (e.g., ethanol). Then, add the 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 eq).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times. For larger scale reactions, a dedicated hydrogenation apparatus should be used.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Note that it takes three molar equivalents of hydrogen to reduce a nitro group.[7]

  • Work-up: Once the reaction is complete, evacuate the flask and backfill with inert gas.[8]

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric.[7][9] Keep the filter cake wet with solvent or water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-bromo-1-methyl-1H-indazol-4-amine. The product can be further purified by column chromatography if necessary.

Safety Precautions
  • Hydrogen gas is highly flammable and can form explosive mixtures with air.[8] All operations should be conducted in a well-ventilated fume hood.

  • Palladium on carbon is pyrophoric, especially after use.[7] Never allow the catalyst to become dry when exposed to air. Quench the used catalyst by suspending it in water.

Method 2: Iron Powder in Acetic Acid (Fe/AcOH)

The use of iron metal in an acidic medium is a classic and cost-effective method for the reduction of aromatic nitro compounds.[6][10] This method is known for its high functional group tolerance.[11]

Mechanism of Action

In the presence of an acid, iron metal acts as a single-electron donor. The nitro group is reduced in a stepwise manner through nitroso and hydroxylamine intermediates. The iron is oxidized to iron(II) and iron(III) species.

Fe_AcOH_Reduction Start Ar-NO₂ Product Ar-NH₂ Start->Product Stepwise Reduction Reagents Fe, AcOH

Caption: Overview of the Fe/AcOH reduction of a nitroarene.

Experimental Protocol

Materials:

  • 6-bromo-1-methyl-4-nitro-1H-indazole

  • Iron powder

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask containing 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 eq), add ethanol and glacial acetic acid.

  • Addition of Iron: With vigorous stirring, add iron powder (typically 3-5 equivalents) portion-wise. The reaction can be exothermic.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.[12]

  • Work-up: Cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Neutralization: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until the cessation of gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by column chromatography.

Method 3: Tin(II) Chloride Reduction

Reduction with stannous chloride (SnCl₂) is a mild and effective method for converting aromatic nitro compounds to anilines, and it is tolerant of many other functional groups.[6][13]

Mechanism of Action

Tin(II) chloride acts as the reducing agent, being oxidized to tin(IV) in the process. The reaction proceeds through the transfer of electrons from Sn(II) to the nitro group, with the necessary protons typically supplied by the solvent (e.g., ethanol) or an added acid. The reduction pathway involves nitroso and hydroxylamine intermediates.[14]

Experimental Protocol

Materials:

  • 6-bromo-1-methyl-4-nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralization and Extraction: Add ethyl acetate and a saturated solution of sodium bicarbonate to the residue. Stir vigorously until the tin salts precipitate.

  • Filtration: Filter the mixture through Celite®, washing the filter cake with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.

Data Summary

MethodKey ReagentsTypical SolventsTemperatureAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/CEtOH, EtOAcRoom Temp.High yield, clean reaction, easy work-upFlammable H₂ gas, pyrophoric catalyst, potential for dehalogenation
Fe/AcOH Reduction Fe, AcOHEtOH, H₂ORefluxInexpensive, high functional group toleranceCan require harsh work-up, formation of iron sludge
SnCl₂ Reduction SnCl₂·2H₂OEtOH, EtOAcRefluxMild conditions, good functional group toleranceStoichiometric tin waste, potential for difficult work-up

Conclusion

The reduction of 6-bromo-1-methyl-4-nitro-1H-indazole to 6-bromo-1-methyl-1H-indazol-4-amine is a key synthetic transformation that can be achieved through several reliable methods. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in the molecule. Catalytic hydrogenation is often the cleanest method, while the Fe/AcOH and SnCl₂ reductions offer cost-effective and versatile alternatives. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and successfully perform this important chemical conversion.

References

Introduction: The Imperative for High-Quality Reference Standards in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Characterization and Use of 3-Bromo-1-methyl-1H-indazol-4-amine as a Pharmaceutical Reference Standard

In the landscape of pharmaceutical research and manufacturing, the integrity of all analytical data is paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international consortiums like the International Council for Harmonisation (ICH) mandate stringent quality controls to ensure the safety and efficacy of therapeutic agents.[1][2][3][4][5] A cornerstone of this quality paradigm is the use of reference standards—highly characterized materials used to confirm the identity, strength, quality, and purity of drug substances and products.[6][7] As defined by the United States Pharmacopeia (USP), a reference standard is a specimen of the highest possible purity that has been thoroughly characterized for its intended analytical application.[6][8]

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation and in clinical use for a wide range of diseases, including cancer and inflammatory conditions.[9][10][11] this compound is a key synthetic intermediate or a potential process-related impurity in the manufacture of more complex indazole-based Active Pharmaceutical Ingredients (APIs). Therefore, the ability to accurately identify and quantify this specific molecule is critical for process control, stability testing, and final product specification.

This application note provides a comprehensive framework for the qualification and use of this compound as a chemical reference standard. It is designed for researchers, analytical scientists, and quality control professionals, offering not just procedural steps, but the scientific rationale underpinning each stage of characterization and application, in alignment with global regulatory expectations.[1][4]

Part 1: Physicochemical Profile of this compound

Before a material can be qualified as a reference standard, its fundamental physicochemical properties must be documented. This information serves as the foundational identity card for the compound.

PropertyValueSource
Chemical Name This compound-
CAS Number 1092351-47-7[12]
Molecular Formula C₈H₈BrN₃[12]
Molar Mass 226.07 g/mol [12]
Predicted Boiling Point 378.4 ± 22.0 °C[12]
Predicted pKa 2.51 ± 0.10[12]
Physical Form Solid (Crystalline Powder)[13]
Storage Condition Room Temperature, in a dry, dark environment[12]

Part 2: Qualification as a Primary Reference Standard

The qualification process is a rigorous, multi-faceted analytical endeavor designed to confirm a candidate material's identity and assign a precise purity value. This is not merely a preliminary check but an exhaustive characterization. Per ICH Q7 guidelines, a primary reference standard is a substance shown by an extensive set of analytical tests to be authentic material of high purity.[14] The most robust method for assigning purity is the mass balance approach, where purity is calculated by subtracting the sum of all measured impurities from 100%.[15]

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Potency Assignment (Mass Balance) cluster_2 Phase 3: Final Certification NMR ¹H NMR & ¹³C NMR MS Mass Spectrometry (MS) NMR->MS Orthogonal Verification FTIR FT-IR Spectroscopy MS->FTIR Orthogonal Verification HPLC Chromatographic Purity (Organic Impurities) FTIR->HPLC KF Karl Fischer Titration (Water Content) HPLC->KF GC Headspace GC-MS (Residual Solvents) KF->GC ROI Residue on Ignition (Inorganic Impurities) GC->ROI Calculation Purity Calculation (100% - Σ Impurities) ROI->Calculation Certificate Certificate of Analysis (CoA) Generation Calculation->Certificate start Candidate Material start->NMR

Caption: Workflow for the qualification of a primary reference standard.
Protocol 1: Identity Confirmation

The objective is to unequivocally confirm that the chemical structure of the candidate material is indeed this compound. The use of multiple, orthogonal (based on different principles) spectroscopic techniques is essential.

A. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Rationale: ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule, offering a unique fingerprint of its structure.

  • Methodology:

    • Accurately weigh 5-10 mg of the candidate standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Analyze the spectrum for chemical shifts, integration values, and coupling patterns, and compare them against the expected structure of this compound.

B. Mass Spectrometry (MS)

  • Rationale: MS provides the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

  • Methodology:

    • Prepare a dilute solution of the candidate standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

    • Use a soft ionization technique, such as Electrospray Ionization (ESI), in positive mode.

    • Acquire the full scan mass spectrum.

    • Verify the presence of the protonated molecule [M+H]⁺ at m/z corresponding to C₈H₉BrN₃⁺ and confirm the isotopic pattern characteristic of a monobrominated compound.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Rationale: FT-IR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. It is particularly useful for confirming the presence of N-H (amine) and C-H bonds, as well as the aromatic ring system.

  • Methodology:

    • Place a small amount of the dry powder onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Apply pressure to ensure good contact.

    • Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Identify characteristic absorption bands and compare them to known values for indazole and amine functionalities.

Protocol 2: Purity Assessment and Content Assignment

This protocol quantifies all potential impurities to assign a final purity value.

A. Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is the primary technique for separating and quantifying organic process-related impurities and degradation products.[6] A high-resolution method is developed to ensure all potential impurities are detected.

  • Methodology:

    • System: A calibrated HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Accurately prepare a solution of the candidate standard in diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of ~0.5 mg/mL.

    • Analysis: Inject the sample and integrate all peaks detected. Calculate the area percent of the main peak relative to the total area of all peaks.

B. Water Content by Karl Fischer Titration

  • Rationale: Water is a common impurity that can affect the true content of the standard. Karl Fischer titration is the gold standard for accurate water determination.

  • Methodology:

    • Use a calibrated coulometric or volumetric Karl Fischer titrator.

    • Accurately weigh an appropriate amount of the candidate standard and introduce it into the titration cell.

    • Perform the titration until the endpoint is reached.

    • Report the water content as a weight/weight percentage.

C. Residual Solvents by Headspace Gas Chromatography (GC)

  • Rationale: Residual solvents from the synthesis process must be quantified as they contribute to the total mass but not the active compound.

  • Methodology:

    • Accurately weigh the candidate standard into a headspace vial.

    • Add a suitable dissolution solvent (e.g., DMSO).

    • Seal the vial and place it in the headspace autosampler.

    • Heat the vial to equilibrate the solvents between the liquid and gas phases.

    • Inject an aliquot of the headspace into the GC-MS system.

    • Identify and quantify any residual solvents against calibrated standards.

D. Inorganic Impurities by Residue on Ignition (Sulfated Ash)

  • Rationale: This test quantifies any non-volatile inorganic material that may be present.

  • Methodology:

    • Accurately weigh ~1 g of the candidate standard into a tared crucible.

    • Moisten with sulfuric acid and heat gently until the substance is thoroughly charred.

    • Cool, then moisten the residue with more sulfuric acid.

    • Heat until white fumes are no longer evolved, and then ignite in a muffle furnace at 600 ± 50 °C until the residue is completely incinerated.

    • Cool in a desiccator, weigh the crucible, and calculate the percentage of residue.

Purity Assignment Calculation

The final purity is determined using the mass balance equation. The assigned value is typically reported on an "as is" basis.

TestResult (Example)
Chromatographic Purity (100% - Σ organic impurities)99.92%
Water Content0.05%
Residual Solvents0.02%
Residue on Ignition0.01%
Calculated Purity (As is basis) 100% - (0.08% + 0.05% + 0.02% + 0.01%) = 99.84%

Part 3: Application in Quantitative Analysis

Once qualified, the reference standard can be used for various applications, such as quantifying the level of this compound as an impurity in a drug substance batch.

Quantitative_Analysis_Workflow cluster_0 Solution Preparation cluster_1 Analysis & Calculation StdPrep Prepare Reference Standard Solution (Known Concentration) HPLC Analyze Both Solutions by HPLC StdPrep->HPLC SamplePrep Prepare API Sample Solution (Unknown Impurity Concentration) SamplePrep->HPLC Compare Compare Peak Areas HPLC->Compare Result Calculate Impurity % in API Compare->Result start Qualified Reference Standard (Purity = 99.84%) start->StdPrep start_api API Batch for Testing start_api->SamplePrep

Caption: Workflow for impurity quantification using the qualified standard.
Protocol 3: Quantification of this compound in an API Sample by HPLC

  • Rationale: This protocol uses the principle of external standard calibration, where the response (peak area) of the analyte in a sample of unknown concentration is compared to the response of the qualified reference standard at a known concentration.[16]

  • Methodology:

    • Reference Standard Solution Preparation (e.g., 0.005 mg/mL): a. Accurately weigh ~5.0 mg of the this compound reference standard. b. Quantitatively transfer to a 100-mL volumetric flask, dissolve, and dilute to volume with diluent. This is the Stock Solution (~0.05 mg/mL). c. Pipette 10.0 mL of the Stock Solution into another 100-mL volumetric flask and dilute to volume with diluent to get the final working standard solution.

    • API Sample Solution Preparation (e.g., 5.0 mg/mL): a. Accurately weigh ~250 mg of the API drug substance to be tested. b. Quantitatively transfer to a 50-mL volumetric flask, dissolve, and dilute to volume with diluent.

    • HPLC Analysis: a. Use the same HPLC conditions as described in Protocol 2A. b. Inject the Reference Standard solution followed by the API Sample solution.

    • Calculation: Calculate the percentage of the impurity in the API sample using the following formula:[17]

      % Impurity = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100

      Where:

      • Area_Sample = Peak area of the impurity in the API sample chromatogram.

      • Area_Std = Peak area of the reference standard in the standard chromatogram.

      • Conc_Std = Concentration of the Reference Standard solution (mg/mL).

      • Conc_Sample = Concentration of the API Sample solution (mg/mL).

      • Purity_Std = Purity of the Reference Standard as a decimal (e.g., 0.9984).

Example Calculation Table

ParameterValue
Area_Sample15,250
Area_Std305,000
Conc_Std0.005 mg/mL
Conc_Sample5.0 mg/mL
Purity_Std0.9984
% Impurity (15250 / 305000) * (0.005 / 5.0) * 0.9984 * 100 = 0.005%

Part 4: Storage, Handling, and Stability

  • Storage: The this compound reference standard should be stored in its original, tightly sealed container at controlled room temperature, protected from light and moisture to prevent degradation.[12]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the material in a well-ventilated area or a chemical fume hood.

  • Stability: A periodic re-qualification program should be established to monitor the stability of the reference standard over time and ensure its continued fitness for use. This typically involves re-testing the chromatographic purity at defined intervals.

Conclusion

The formal qualification and proper use of this compound as a reference standard are indispensable for achieving accurate and reliable analytical results in a regulated pharmaceutical environment. By following a systematic approach that includes comprehensive identity confirmation and a mass-balance-based purity assignment, laboratories can establish a high-quality standard. This, in turn, ensures that the quantification of this specific analyte—whether as an intermediate or an impurity—is robust, reproducible, and compliant with the stringent expectations of global health authorities, ultimately contributing to the quality and safety of pharmaceutical products.

References

Application Notes & Protocols: Leveraging 3-Bromo-1-methyl-1H-indazol-4-amine for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2][3][4] Its unique bicyclic aromatic structure allows it to function as a versatile hinge-binding motif for the ATP-binding pocket of various protein kinases. This guide provides an in-depth exploration of 3-Bromo-1-methyl-1H-indazol-4-amine , a strategic building block for the synthesis of potent and selective kinase inhibitors. We will elucidate its application through the lens of synthesizing BRAF inhibitors, such as Dabrafenib, and provide detailed, field-proven protocols for the key chemical transformations that unlock its synthetic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness this valuable intermediate for novel therapeutic discovery.

The Strategic Importance of the Indazole Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy. Indazole-based compounds have emerged as a highly successful class of kinase inhibitors, with several approved drugs including Axitinib, Pazopanib, and Dabrafenib targeting key kinases like VEGFR and BRAF.[1][3][5]

The power of the indazole scaffold lies in its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. The specific substitution pattern on the indazole ring dictates the inhibitor's potency and selectivity. This compound is a particularly valuable starting material for several reasons:

  • The C3-Bromo Group: Serves as a versatile synthetic handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[6][7] This is the primary site for installing aryl or heteroaryl moieties that often extend into the solvent-exposed region of the kinase.

  • The C4-Amino Group: Provides a crucial point for modification, typically through amide bond formation or sulfonylation. This group often interacts with the protein backbone or addresses specific pockets within the active site to enhance binding affinity and selectivity.

  • The N1-Methyl Group: This modification prevents N-H tautomerism and can provide favorable steric and electronic properties, often improving metabolic stability and cell permeability compared to N-H free indazoles.

The interplay of these functional groups allows for a modular and highly adaptable approach to inhibitor design, as exemplified by its role in the synthesis of BRAF inhibitors.

Biological Context: BRAF and the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[8][9] The BRAF kinase is a key component of this pathway.[9] In many cancers, particularly metastatic melanoma, a specific mutation (V600E) leads to a constitutively active BRAF protein, resulting in uncontrolled cell growth.[8][10][11] Therefore, inhibiting this mutant BRAF is a validated and highly effective therapeutic strategy.[10][12]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: The MAPK signaling cascade is constitutively activated by mutant BRAF(V600E).

Core Application: Synthesis of Dabrafenib-like Scaffolds

Dabrafenib is a potent inhibitor of BRAF(V600E) kinase and is a cornerstone therapy for metastatic melanoma.[10][13] The synthesis of its core structure relies on the strategic functionalization of an indazole precursor. While the exact industrial synthesis is proprietary, a convergent approach using key building blocks, including a functionalized indazole, is a well-established strategy in medicinal chemistry.[14][15] this compound provides a direct route to the core of such inhibitors.

The key transformations involve:

  • Sulfonylation of the 4-amino group.

  • Suzuki-Miyaura Coupling at the 3-bromo position to install the required aryl group.

Dabrafenib_Synthesis Start 3-Bromo-1-methyl- 1H-indazol-4-amine Step1 Sulfonylation (Amide Bond Formation) Start->Step1 Intermediate Sulfonamide Intermediate Step1->Intermediate Step2 Suzuki-Miyaura Cross-Coupling Intermediate->Step2 Final Dabrafenib-like Core Structure Step2->Final

Caption: Convergent synthesis strategy for Dabrafenib-like kinase inhibitors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of a 3-Bromoindazole Intermediate

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming reaction in kinase inhibitor synthesis.[6][16][17]

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and stability, promoting the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[6][16] Other catalysts like Pd(PPh₃)₄ can also be effective.[7]

  • Base: A base like K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step, activating the boronic acid partner.[6][7]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is commonly used to dissolve both the organic and inorganic reagents.[6]

  • Inert Atmosphere: The reaction is run under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) active catalyst.

Materials:

  • 3-Bromo-1-methyl-1H-indazol-4-yl sulfonamide intermediate (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Round-bottom flask or microwave vial

  • Magnetic stirrer, heating mantle or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask or microwave vial, add the 3-bromoindazole intermediate (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction Monitoring: Stir the mixture vigorously at 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for 2-12 hours.[18] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure coupled product.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂Robust, efficient for aryl-aryl coupling.
Base K₂CO₃Activates boronic acid for transmetalation.
Solvent 1,4-Dioxane / H₂OSolubilizes both organic and inorganic reagents.
Temperature 80-150 °CProvides energy to overcome activation barriers.
Protocol 2: Amide Bond Formation at the C4-Amino Position

This protocol details the formation of an amide or sulfonamide bond at the C4-amino position, a critical step for installing moieties that can form key interactions within the kinase active site.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient peptide coupling reagent that minimizes side reactions and racemization by forming an activated ester.[6]

  • Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction without competing in the coupling.[6]

  • Solvent: Anhydrous polar aprotic solvents like DMF or DCM are used to dissolve the reactants and facilitate the reaction.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid or Sulfonyl chloride (1.1 equiv)

  • HATU (1.2 equiv, for carboxylic acid coupling)

  • DIPEA or Pyridine (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • For Carboxylic Acid Coupling: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) in anhydrous DMF. Stir for 15-20 minutes at room temperature to pre-activate the acid.

  • Add a solution of this compound (1.0 equiv) in anhydrous DMF to the activated mixture.

  • For Sulfonyl Chloride Coupling: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM or pyridine. Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 equiv) dropwise. If using DCM, add pyridine (2.0-3.0 equiv) as the base.

  • Reaction Monitoring: Stir the reaction at room temperature for 8-16 hours.[6] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-cold water. A solid precipitate may form. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide/sulfonamide.

Versatility and Broader Applications

The synthetic utility of this compound extends beyond BRAF inhibitors. The indazole core is a key feature in inhibitors targeting a wide range of kinases.

Kinase TargetInhibitor Class/ExampleKey Synthetic Reaction(s)Reference
BRAF DabrafenibSulfonamide formation, Suzuki Coupling[10][14]
VEGFR Axitinib, PazopanibAmide formation, Suzuki Coupling[1][19]
PLK4 CFI-400945Sonogashira Coupling, Amide formation[19][20][21]
BCR-ABL AKE-72Sonogashira Coupling, Amide formation[22]
FGFR Indazole DerivativesVarious Cross-Coupling Reactions[5]

This versatility underscores the power of this building block in generating diverse chemical libraries for screening against various kinase targets, accelerating the drug discovery process.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of advanced kinase inhibitors. Its strategically placed functional groups enable modular construction of complex molecules through robust and well-characterized chemical transformations like Suzuki-Miyaura coupling and amide bond formation. The detailed protocols and scientific rationale provided herein serve as a practical guide for researchers to effectively utilize this building block in the design and synthesis of novel therapeutics for cancer and other kinase-driven diseases.

References

The Strategic Intermediate: Application Notes for 3-Bromo-1-methyl-1H-indazol-4-amine in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The 1H-indazole core is a privileged heterocyclic motif integral to the architecture of numerous Active Pharmaceutical Ingredients (APIs), particularly in the realm of oncology. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of kinase inhibitors. Within this important class of building blocks, 3-Bromo-1-methyl-1H-indazol-4-amine (CAS: 1092351-47-7) has emerged as a highly versatile and strategic intermediate. Its specific substitution pattern, featuring a synthetically tractable bromine atom at the C3 position and a nucleophilic amino group at C4, offers medicinal chemists a powerful handle for molecular elaboration and diversity-oriented synthesis.

This technical guide provides a comprehensive overview of this compound, detailing a robust synthetic protocol for its preparation and its critical application as a key intermediate in the synthesis of the pan-RAF inhibitor, Belvarafenib. The protocols and methodologies presented herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective and safe utilization in multi-step synthesis.

PropertyValueReference
Molecular Formula C₈H₈BrN₃[1]
Molecular Weight 226.07 g/mol [1]
CAS Number 1092351-47-7[1]
Appearance Off-white to brown solid[]
Purity ≥97%[]

Safety and Handling: this compound should be handled by trained personnel in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Protocol I: Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. The following protocol is a representative and efficient route.

Workflow for the Synthesis of this compound

A 1-Methyl-4-nitro-1H-indazole B 1-Methyl-1H-indazol-4-amine A->B Reduction (e.g., Fe/NH4Cl or H2/Pd-C) C This compound B->C Bromination (e.g., NBS in DMF)

Caption: Synthetic workflow for this compound.

Step 1: Reduction of 1-Methyl-4-nitro-1H-indazole to 1-Methyl-1H-indazol-4-amine

The initial step involves the reduction of the nitro group at the C4 position to an amine. This transformation is a standard procedure in organic synthesis and can be achieved under various conditions. Catalytic hydrogenation or metal-acid systems are commonly employed.

  • Rationale: The choice of reducing agent is critical to ensure chemoselectivity, preserving the indazole ring system. Iron powder in the presence of an ammonium chloride solution is a cost-effective and efficient method for large-scale preparations. Alternatively, catalytic hydrogenation with palladium on carbon offers a cleaner reaction profile but may require specialized equipment.

Materials:

  • 1-Methyl-4-nitro-1H-indazole

  • Iron powder (-325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-4-nitro-1H-indazole (1.0 eq).

  • Add ethanol and water in a 4:1 ratio to create a slurry.

  • To this suspension, add ammonium chloride (0.5 eq) and iron powder (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting aqueous residue is then extracted with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-methyl-1H-indazol-4-amine as a solid, which can be used in the next step without further purification.

Step 2: Bromination of 1-Methyl-1H-indazol-4-amine

The subsequent step is the regioselective bromination at the C3 position of the indazole ring. The amino group at C4 directs the electrophilic substitution to the adjacent C3 position.

  • Rationale: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions. Dimethylformamide (DMF) is a suitable solvent that aids in the dissolution of the starting material and facilitates the reaction.

Materials:

  • 1-Methyl-1H-indazol-4-amine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve 1-methyl-1H-indazol-4-amine (1.0 eq) in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (1.05 eq) portion-wise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure solid.

Protocol II: Application in the Synthesis of Belvarafenib (A pan-RAF Inhibitor)

This compound is a pivotal intermediate in the synthesis of Belvarafenib, a potent pan-RAF inhibitor investigated for the treatment of solid tumors.[3] The synthesis involves a key Suzuki-Miyaura cross-coupling reaction to form a crucial C-C bond.

Signaling Pathway Context: The RAF/MEK/ERK Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds RAS RAS Receptor Tyrosine Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Leads to Belvarafenib Belvarafenib Belvarafenib->RAF Inhibits

Caption: Simplified RAF/MEK/ERK signaling pathway and the inhibitory action of Belvarafenib.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[4][5] In the synthesis of a Belvarafenib precursor, this compound serves as the organohalide partner.

  • Causality of Experimental Choices:

    • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), is essential for the catalytic cycle. The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps.

    • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the organoboron species and facilitate the transmetalation step.

    • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling for Belvarafenib Precursor Synthesis

Materials:

  • This compound

  • Arylboronic acid or ester partner (as specified in the Belvarafenib synthesis)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and sodium carbonate (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., PPh₃, 0.04 eq).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent (a 3:1 mixture of dioxane and water) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or HPLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, a key precursor to Belvarafenib, can be purified by column chromatography or recrystallization.

Conclusion

This compound is a valuable and strategically important intermediate in the synthesis of complex APIs. Its preparation via a straightforward reduction and bromination sequence, coupled with its utility in powerful C-C bond-forming reactions such as the Suzuki-Miyaura coupling, makes it an indispensable tool for medicinal chemists. The protocols and insights provided in this guide are intended to facilitate its effective use in drug discovery and development programs, ultimately contributing to the advancement of novel therapeutics.

References

HPLC and NMR techniques for characterizing 3-Bromo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural and Purity Analysis of 3-Bromo-1-methyl-1H-indazol-4-amine

Introduction: The Imperative for Rigorous Characterization

In the landscape of pharmaceutical development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, including potent kinase inhibitors used in oncology.[1][2] The compound this compound (CAS: 1092351-47-7) represents a key building block or intermediate in the synthesis of such complex molecules. Its chemical identity, purity, and stability are critical parameters that directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This application note provides a detailed guide for the comprehensive characterization of this compound using two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. As a self-validating system, these protocols are designed for researchers, analytical scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale that underpins them, in alignment with international regulatory standards.[3][4][5]

High-Performance Liquid Chromatography (HPLC): Purity Profiling and Quantification

Scientific Rationale for Method Selection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for assessing the purity of this compound due to its high resolving power, sensitivity, and suitability for non-volatile aromatic compounds.[6][7] The fundamental principle involves partitioning the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.

The selection of a C18 column is based on its hydrophobic nature, which provides effective retention for the aromatic indazole core. The mobile phase, a gradient of acetonitrile and a buffered aqueous solution, is meticulously controlled. The amine functional group in the target molecule has a pKa that necessitates pH control to ensure it exists in a single, consistent ionic state during analysis.[8][9] This prevents peak tailing and ensures reproducible retention times. A phosphate buffer at a near-neutral pH is chosen to achieve this, promoting sharp, symmetrical peaks. UV detection is selected based on the chromophoric nature of the indazole ring system, which exhibits strong absorbance in the UV region, allowing for sensitive detection.

Optimized HPLC Method Parameters

The following parameters have been optimized for the robust analysis of this compound.

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmIndustry-standard for resolving aromatic compounds; provides good efficiency and peak shape.
Mobile Phase A 20 mM Potassium Phosphate, pH 7.0Buffering agent to control the ionization state of the amine, ensuring reproducibility.[8]
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte from the C18 stationary phase.
Gradient 20% B to 80% B over 15 minEnsures elution of the main peak with good separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLStandard volume to avoid column overloading while ensuring adequate signal.
Detection UV at 254 nmWavelength at which the indazole core exhibits strong absorbance.
Experimental Protocol: HPLC Analysis

1.3.1 Reagent and Sample Preparation

  • Mobile Phase A Preparation: Dissolve the appropriate amount of monobasic and dibasic potassium phosphate in HPLC-grade water to achieve a 20 mM solution. Adjust the pH to 7.0 ± 0.05 using phosphoric acid or potassium hydroxide. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the same procedure as the standard.

1.3.2 Instrument Setup and System Suitability Testing (SST)

  • Equilibrate the HPLC system with the initial mobile phase composition (80:20 A:B) until a stable baseline is achieved.

  • Perform five replicate injections of the Standard Solution.

  • The system is deemed suitable for analysis if it meets the predefined acceptance criteria, which are based on established regulatory guidance.[4][10]

    • Tailing Factor (T): ≤ 1.5 (ensures peak symmetry)

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (ensures injection precision)

Trustworthiness Through Method Validation

To ensure the reliability of this HPLC method, it must be validated according to ICH Q2(R2) guidelines.[3][10] This process demonstrates that the analytical procedure is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value, often determined by spike-recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Nuclear Magnetic Resonance (NMR): Unambiguous Structural Confirmation

Principle of NMR for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the molecular structure of organic compounds. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. By absorbing radiofrequency energy in a strong magnetic field, these nuclei generate signals whose chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) provide detailed information about the chemical environment and connectivity of atoms within the molecule.[11][12]

Predicted ¹H and ¹³C NMR Spectral Features

Based on the known structure and data from analogous indazole derivatives, the following spectral features are predicted for this compound in a solvent like DMSO-d₆.[13][14]

¹H NMR Predictions:

  • Aromatic Protons (3H): The three protons on the benzene portion of the indazole ring (H-5, H-6, H-7) are expected to appear in the aromatic region (approx. δ 6.5-8.0 ppm). They will likely exhibit doublet or triplet splitting patterns due to coupling with adjacent protons.

  • N-Methyl Protons (3H): A sharp singlet corresponding to the three protons of the methyl group attached to the N-1 position is expected around δ 3.5-4.0 ppm.

  • Amine Protons (2H): A broad singlet for the two amine (-NH₂) protons is anticipated. Its chemical shift can be variable and is dependent on solvent and concentration.

¹³C NMR Predictions:

  • Aromatic Carbons (6C): The six carbon atoms of the fused benzene ring will resonate in the δ 100-150 ppm range.

  • Indazole C3 and C7a: The carbon atom bearing the bromine (C-3) and the bridgehead carbon (C-7a) will also appear in the aromatic region. The C-3 signal will be significantly influenced by the attached bromine.

  • N-Methyl Carbon (1C): The carbon of the N-methyl group is expected to appear upfield, typically in the δ 30-40 ppm range.

Experimental Protocol: NMR Analysis

2.3.1 Sample Preparation

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for indazole derivatives as it effectively solubilizes the compound and allows for the observation of exchangeable amine protons.[15]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2.3.2 Data Acquisition

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Tune and shim the instrument to ensure magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a standard broadband proton-decoupled ¹³C NMR spectrum.

  • (Optional but Recommended) For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Integrated Analytical Workflow

The synergy of HPLC and NMR provides a comprehensive characterization of this compound. HPLC confirms the purity and quantifies impurities, while NMR definitively confirms the molecular structure. The following workflow illustrates this integrated approach.

G cluster_0 Sample Handling & Preparation cluster_1 Purity & Assay Analysis cluster_2 Structural Elucidation cluster_3 Final Reporting Sample Sample Receipt: This compound Prep Solution Preparation (HPLC & NMR Solvents) Sample->Prep SST System Suitability Test (SST) Prep->SST NMR NMR Spectroscopy Prep->NMR HPLC HPLC Analysis Data_HPLC Data Acquisition: Purity Profile & Retention Time HPLC->Data_HPLC SST->HPLC Pass Report Certificate of Analysis (CoA) Generation Data_HPLC->Report Acq_1H 1H NMR Acquisition NMR->Acq_1H Acq_13C 13C NMR Acquisition NMR->Acq_13C Data_NMR Spectral Interpretation: Structure Confirmation Acq_1H->Data_NMR Acq_13C->Data_NMR Data_NMR->Report Review Data Review & Approval Report->Review

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The HPLC and NMR methodologies detailed in this application note provide a robust and reliable framework for the analytical characterization of this compound. The RP-HPLC method is adept at determining purity and quantifying related substances, while NMR spectroscopy offers definitive confirmation of the compound's chemical structure. Adherence to these protocols, grounded in sound scientific principles and validated against international standards, ensures the generation of high-quality, trustworthy data essential for advancing drug discovery and development programs.

References

Application Notes and Protocols: The Strategic Use of 3-Bromo-1-methyl-1H-indazol-4-amine in the Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Oncology

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a cornerstone in the design of contemporary anti-cancer therapeutics. Its rigid structure and versatile substitution patterns allow for precise three-dimensional orientation of pharmacophoric elements, enabling high-affinity interactions with various biological targets. A multitude of FDA-approved and clinical-stage oncology drugs feature the indazole core, highlighting its significance in medicinal chemistry.[1] These agents span a range of mechanistic classes, most notably kinase inhibitors, which modulate signal transduction pathways frequently dysregulated in cancer.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of a key intermediate, 3-Bromo-1-methyl-1H-indazol-4-amine , in the synthesis of potent anti-cancer agents. We will delve into the strategic rationale behind its use, detailed synthetic protocols, and the mechanistic basis for the anti-proliferative activity of the resulting compounds.

The Strategic Advantage of this compound

The utility of this compound as a synthetic building block is multi-faceted:

  • Orthogonal Reactivity: The presence of a bromine atom at the C3 position and an amine group at the C4 position provides two distinct reactive handles. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse molecular fragments.[2][3] The amino group, in turn, can be acylated, alkylated, or used as a nucleophile in substitution reactions.

  • Vectorial Control of Synthesis: The defined substitution pattern allows for a controlled, stepwise elaboration of the molecular structure, which is crucial for building complex drug-like molecules and establishing clear structure-activity relationships (SAR).

  • Kinase Hinge-Binding Mimicry: The 1H-indazole-4-amine moiety is a well-established bioisostere for the adenine core of ATP, enabling it to form key hydrogen bond interactions with the hinge region of kinase active sites. This interaction is a hallmark of many Type I and Type II kinase inhibitors.

Application Focus: Synthesis of a Pyrimidinyl-Indazolyl-Amine Kinase Inhibitor

To illustrate the practical application of this compound, we will detail the synthesis of a representative N-(1-methyl-1H-indazol-4-yl)pyrimidin-4-amine derivative. This class of compounds has shown significant promise as potent inhibitors of various kinases implicated in cancer, such as Polo-like kinase 4 (PLK4).[4][5][6]

The synthetic strategy hinges on a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds.[7][8][9]

Proposed Synthetic Pathway

G cluster_conditions Buchwald-Hartwig Amination start This compound product N-(1-methyl-1H-indazol-4-yl)pyrimidin-4-amine Derivative start->product + reagent1 4-chloropyrimidine reagent1->product catalyst Pd₂(dba)₃ ligand Xantphos base Cs₂CO₃ solvent 1,4-Dioxane temperature 110 °C

Caption: Proposed synthesis of a pyrimidinyl-indazolyl-amine kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of N-(1-methyl-1H-indazol-4-yl)pyrimidin-4-amine Derivative via Buchwald-Hartwig Amination

This protocol describes a representative palladium-catalyzed cross-coupling reaction between this compound and 4-chloropyrimidine. The conditions are adapted from established procedures for the amination of bromo-heterocycles.[4][10]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier Recommendation
This compound1092351-47-7226.07Commercial Source
4-chloropyrimidine110-85-0114.54Commercial Source
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Commercial Source
Xantphos161265-03-8578.68Commercial Source
Cesium Carbonate (Cs₂CO₃)534-17-8325.82Commercial Source
1,4-Dioxane (anhydrous)123-91-188.11Commercial Source

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (oven-dried)

  • TLC plates (silica gel 60 F254)

  • Flash column chromatography system

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add this compound (1.0 eq.), 4-chloropyrimidine (1.2 eq.), Cesium Carbonate (2.0 eq.), Xantphos (0.1 eq.), and Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq.).

    • Rationale: The use of a slight excess of the pyrimidine coupling partner ensures complete consumption of the indazole starting material. Cesium carbonate is a strong, non-nucleophilic base suitable for this transformation. Xantphos is a bulky, electron-rich phosphine ligand that promotes the catalytic cycle and prevents catalyst decomposition.[4] Pd₂(dba)₃ is a common and effective Pd(0) source.

  • Inert Atmosphere:

    • Seal the Schlenk tube and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

    • Rationale: The palladium catalyst is sensitive to oxygen, and an inert atmosphere is crucial to prevent catalyst oxidation and ensure high reaction yields.

  • Solvent Addition and Reaction:

    • Add anhydrous 1,4-dioxane to the Schlenk tube via syringe.

    • Place the reaction mixture in a preheated oil bath at 110 °C and stir vigorously.

    • Rationale: 1,4-Dioxane is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve both organic and inorganic reagents. The elevated temperature is necessary to drive the reaction to completion.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

    • Rationale: TLC allows for a quick and easy way to visualize the consumption of the starting materials and the formation of the product.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Rationale: This standard work-up procedure removes water-soluble impurities and residual solvent.

  • Purification:

    • Concentrate the dried organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(1-methyl-1H-indazol-4-yl)pyrimidin-4-amine derivative.

    • Rationale: Flash chromatography is a standard technique for purifying organic compounds based on their polarity.

Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanism and Rationale: The Buchwald-Hartwig Catalytic Cycle

The synthesis of the target kinase inhibitor relies on the well-established Buchwald-Hartwig amination catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(Br)L₂] pd0->oa_complex Oxidative Addition (Ar-Br) amine_complex [Ar-Pd(II)(NHR')L₂]⁺ oa_complex->amine_complex Ligand Exchange (R'-NH₂) amido_complex [Ar-Pd(II)(NR')L₂] amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product

Caption: The Buchwald-Hartwig amination catalytic cycle.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.[11]

  • Ligand Exchange: The amine coupling partner (4-aminopyrimidine) displaces the bromide ligand on the palladium center.

  • Deprotonation: A base, in this case, cesium carbonate, removes a proton from the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl and amino groups on the palladium center couple and are eliminated, forming the desired C-N bond and regenerating the Pd(0) catalyst.[11]

Biological Context: Inhibition of Kinase Activity

The synthesized N-(1-methyl-1H-indazol-4-yl)pyrimidin-4-amine derivative is designed to function as a competitive inhibitor of ATP at the active site of a target kinase. The indazole and pyrimidine moieties are crucial for this activity:

  • Hinge Binding: The nitrogen atoms of the indazole and pyrimidine rings are positioned to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the binding of the adenine portion of ATP.

  • Hydrophobic Interactions: The aromatic rings of the indazole and pyrimidine, as well as any substituents, can engage in hydrophobic and van der Waals interactions with nonpolar residues in the ATP-binding pocket, contributing to the overall binding affinity.

The specific kinase target and the potency of inhibition would be determined through subsequent biological assays, such as in vitro kinase activity assays and cellular proliferation assays.

Conclusion

This compound is a strategically important and versatile building block for the synthesis of novel anti-cancer agents, particularly kinase inhibitors. The orthogonal reactivity of its bromo and amino substituents allows for the controlled and efficient construction of complex molecules. The Buchwald-Hartwig amination is a robust and reliable method for coupling this indazole core with various amine-containing fragments to generate libraries of potential drug candidates. The protocols and mechanistic insights provided herein are intended to empower researchers in their efforts to develop the next generation of targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-1-methyl-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed procedural guidance to overcome common challenges, particularly low reaction yields. Our approach is rooted in mechanistic principles to empower you to make informed decisions during your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible and efficient synthetic route to this compound?

A1: A common and effective strategy involves a two-step sequence starting from 1H-indazol-4-amine:

  • Regioselective N-methylation: Introduction of the methyl group at the N1 position of the indazole ring.

  • Electrophilic Bromination: Introduction of the bromine atom at the C3 position.

The order of these steps is crucial. Performing N-methylation first can simplify the subsequent bromination by protecting the N1 position and influencing the electronic properties of the indazole ring.

Q2: What are the primary factors that contribute to low yields in this synthesis?

A2: Low yields can typically be attributed to two main areas:

  • Poor regioselectivity during N-methylation: Formation of the undesired N2-methyl isomer is a common side reaction that can be difficult to separate from the desired N1 product.[1][2]

  • Lack of control during bromination: This can lead to the formation of di-brominated or other isomeric byproducts, as well as potential decomposition of the starting material, especially given the presence of an activating amino group.[3][4]

Q3: How critical is the purity of the starting material, 1H-indazol-4-amine?

A3: The purity of your starting material is paramount. Impurities can interfere with both the methylation and bromination steps, leading to a cascade of side reactions and complicating purification. It is highly recommended to use 1H-indazol-4-amine of at least 98% purity or to purify it by recrystallization or column chromatography before use.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions based on chemical principles.

Problem 1: Low yield of 1-methyl-1H-indazol-4-amine after N-methylation.
  • Symptom: A significant amount of the N2-methyl isomer is observed by 1H NMR or LC-MS analysis of the crude product, or a large amount of starting material remains unreacted.

  • Causality: The N-alkylation of indazoles is a well-known challenge due to the presence of two nucleophilic nitrogen atoms, leading to mixtures of N1 and N2 isomers.[1][2] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[5][6][7] The N1-substituted product is generally the thermodynamically more stable isomer.[1]

  • Solutions & Optimization:

    • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a polar aprotic solvent is often effective. Sodium hydride (NaH) in tetrahydrofuran (THF) is a widely recommended system for favoring N1 alkylation.[1][7] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering alkylation at that position.

    • Methylating Agent: Methyl iodide is a common and effective methylating agent.[5][6] Dimethyl sulfate can also be used, but it is more toxic.

    • Temperature Control: The reaction should be initiated at a low temperature (e.g., 0 °C) during the deprotonation with NaH to control the exothermic reaction, and then allowed to slowly warm to room temperature after the addition of the methylating agent.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that favors the formation of the thermodynamically controlled N1 product.[1][7]
Solvent Tetrahydrofuran (THF)Aprotic, less polar solvent that has been shown to favor N1 methylation.[3]
Methylating Agent Methyl Iodide (MeI)Highly reactive and commonly used for N-methylation.[5][6]
Temperature 0 °C to room temperatureAllows for controlled deprotonation and subsequent methylation.
Problem 2: Low yield and multiple products during the bromination of 1-methyl-1H-indazol-4-amine.
  • Symptom: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks, indicating the formation of several brominated species or degradation products.

  • Causality: The amino group at the C4 position and the pyrazole ring are both activating towards electrophilic aromatic substitution. This can lead to bromination at positions other than the desired C3, as well as di- or tri-bromination.[4] The choice of brominating agent and reaction conditions is critical to control the regioselectivity and prevent over-bromination.

  • Solutions & Optimization:

    • Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than liquid bromine and is recommended to minimize the formation of byproducts.[3][4]

    • Solvent: A polar aprotic solvent such as acetonitrile or dichloromethane is a suitable choice.

    • Temperature: The reaction should be performed at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity.

    • Stoichiometry: Use of a slight excess (1.05-1.1 equivalents) of NBS is recommended to ensure complete conversion of the starting material without promoting significant over-bromination.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br2, reducing the risk of over-bromination.[3][4]
Solvent Acetonitrile or DichloromethaneProvides good solubility for the reactants and is relatively inert under the reaction conditions.
Temperature 0 °C to room temperatureLower temperatures generally lead to higher selectivity in electrophilic aromatic substitution.
Equivalents of NBS 1.05 - 1.1Balances complete consumption of starting material with minimizing di-brominated byproducts.[4]

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1H-indazol-4-amine
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 1H-indazol-4-amine (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-indazol-4-amine.

Protocol 2: Synthesis of this compound
  • Dissolve 1-methyl-1H-indazol-4-amine (1.0 eq.) in acetonitrile at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Pathway and Challenges

Synthesis_of_this compound start 1H-indazol-4-amine intermediate 1-methyl-1H-indazol-4-amine start->intermediate N-Methylation (NaH, MeI, THF) n2_isomer 2-methyl-1H-indazol-4-amine (N2-isomer) start->n2_isomer Side Reaction: N2-methylation product This compound intermediate->product Bromination (NBS, ACN) dibromo Di-bromo byproduct intermediate->dibromo Side Reaction: Over-bromination

Caption: Synthetic pathway and common side reactions.

References

Technical Support Center: Bromination of 1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bromination of 1-methyl-1H-indazol-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. The indazole core is a privileged scaffold in numerous biologically active compounds, and controlling its functionalization is paramount. This guide provides in-depth, troubleshooting-focused advice in a question-and-answer format to address the common and complex side reactions encountered during the bromination of this highly activated heterocyclic system.

Introduction: The Chemistry at Play

The bromination of 1-methyl-1H-indazol-4-amine is an electrophilic aromatic substitution reaction. The 4-amino group is a powerful activating, ortho-para director, making the indazole ring highly susceptible to bromination. This high reactivity, however, is a double-edged sword, often leading to a variety of side products. Understanding the interplay of electronic and steric effects is crucial for achieving high yield and selectivity of the desired monobrominated product. The primary positions susceptible to electrophilic attack are C5, C7, and to a lesser extent, C3.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My reaction is producing a mixture of regioisomers. How can I control the position of bromination?

Answer:

The formation of multiple regioisomers is a common challenge due to the strong activating effect of the 4-amino group, which directs electrophilic attack to the C5 and C7 positions. The 1-methyl group has a minor electronic influence but can sterically hinder the C7 position to some extent.

Causality: The amino group strongly activates the entire benzene portion of the indazole ring. The positions ortho (C5) and para (C7, relative to the benzene ring fusion) to the amino group are the most electronically enriched and therefore the most nucleophilic.

Troubleshooting Protocol:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over liquid bromine (Br₂) as it provides a lower, steady concentration of electrophilic bromine, which can enhance selectivity.[1][2]

  • Solvent Effects: The polarity of the solvent can significantly influence regioselectivity.[3]

    • Non-polar solvents (e.g., Dichloromethane, Chloroform): These solvents are a good starting point and can favor the kinetically preferred product.

    • Polar aprotic solvents (e.g., Acetonitrile, DMF): DMF has been noted to enhance para-selectivity in the bromination of other anilines.[2] Experimenting with a range of solvents is recommended.

  • Temperature Control: Running the reaction at lower temperatures (e.g., -10 °C to 0 °C) can increase the selectivity by favoring the reaction pathway with the lowest activation energy.[4] Start at 0 °C and adjust as needed based on reaction progress.

Experimental Protocol for Enhanced Regioselectivity:

  • Dissolve 1-methyl-1H-indazol-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous DCM.

  • Add the NBS solution dropwise to the indazole solution over 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Proceed with standard aqueous work-up and purification.

G cluster_start Starting Material cluster_reagents Brominating Conditions cluster_products Potential Products start 1-methyl-1H-indazol-4-amine P5 5-Bromo Isomer (Major) start->P5 Bromination P7 7-Bromo Isomer (Minor) start->P7 Bromination P_di Dibromo Product (Side Product) start->P_di Bromination NBS NBS (1.05 eq) NBS->P5 NBS->P7 NBS->P_di Solvent Solvent (DCM or ACN) Solvent->P5 Solvent->P7 Solvent->P_di Temp Temperature (0°C) Temp->P5 Temp->P7 Temp->P_di

Question 2: I am observing significant amounts of di- and tri-brominated products. How can I prevent over-bromination?

Answer:

Over-bromination is a frequent side reaction when dealing with highly activated aromatic systems like 1-methyl-1H-indazol-4-amine.[5][6] The introduction of the first bromine atom does not sufficiently deactivate the ring to prevent further substitution.

Causality: The 4-amino group is such a powerful activating group that even after one electrophilic substitution, the ring remains highly nucleophilic and can react further with the brominating agent present in the reaction mixture.

Troubleshooting Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use no more than 1.05 equivalents of NBS. For highly sensitive systems, starting with a substoichiometric amount (e.g., 0.95 eq) and monitoring the reaction closely can be beneficial.

  • Slow Addition: Add the brominating agent slowly and at a low temperature. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring mono-substitution.

  • Protecting Group Strategy: The most robust method to prevent over-bromination is to temporarily protect the amino group as an amide (e.g., acetamide). This attenuates the activating effect of the amino group, allowing for clean mono-bromination. The protecting group can then be removed under acidic or basic conditions.[7]

Experimental Protocol: Acetyl Protection Strategy

  • Protection:

    • Dissolve 1-methyl-1H-indazol-4-amine (1.0 eq) in dichloromethane.

    • Add pyridine (1.2 eq) and cool to 0 °C.

    • Slowly add acetic anhydride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up and purify the resulting N-(1-methyl-1H-indazol-4-yl)acetamide.

  • Bromination:

    • Dissolve the protected indazole in a suitable solvent (e.g., acetic acid).

    • Add NBS (1.05 eq) in portions at room temperature.

    • Stir until the reaction is complete.

    • Work up to isolate the brominated acetamide.

  • Deprotection:

    • Reflux the brominated acetamide in aqueous HCl (e.g., 3M) until the amide is fully hydrolyzed.

    • Neutralize with a base (e.g., NaOH) and extract the desired brominated amine.

G A 1-methyl-1H-indazol-4-amine B N-(1-methyl-1H-indazol-4-yl)acetamide (Protected) A->B Acetylation (Acetic Anhydride, Pyridine) E Di/Tri-brominated Amines (Side Products) A->E Direct Bromination (Uncontrolled) C Mono-brominated Acetamide B->C Bromination (NBS) D Mono-brominated Amine (Desired Product) C->D Hydrolysis (aq. HCl)

Question 3: My product is unstable and I'm seeing decomposition during work-up or purification. What could be the cause?

Answer:

While the indazole ring itself is relatively stable, the presence of a free amino group can lead to instability under certain conditions, especially in the presence of residual acids or oxidizing agents. Another, less common, but possible side reaction is N-bromination of the amino group, leading to an unstable intermediate.

Causality:

  • Oxidation: Aromatic amines are susceptible to oxidation, which can be exacerbated by excess brominating agent or exposure to air and light, leading to colored impurities.

  • N-Bromination: The lone pair on the amino nitrogen can attack the electrophilic bromine of NBS, forming an unstable N-Br bond.[8] This is generally reversible but can lead to decomposition pathways.

Troubleshooting and Mitigation:

  • Thorough Quenching: Ensure the reaction is thoroughly quenched with a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any excess NBS or bromine.

  • Neutral Work-up: Avoid strongly acidic or basic conditions during the work-up if possible. Use a saturated solution of sodium bicarbonate for neutralization.

  • Minimize Exposure to Air and Light: Work up the reaction mixture promptly and consider performing chromatography with columns protected from light.

  • Temperature Control during Purification: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature.

Parameter Recommendation for Stability Rationale
Quenching Agent Saturated Sodium ThiosulfateEffectively neutralizes excess NBS and Br₂.[1]
Work-up pH Neutral (pH 7-8)Minimizes acid- or base-catalyzed decomposition.
Purification Flash ChromatographyRapid purification minimizes time for decomposition.
Storage Cool, dark, inert atmosphereProtects the final product from degradation.

Purification Strategies for Regioisomers

Separating the C5 and C7 bromo-isomers can be challenging due to their similar polarities.

  • Flash Column Chromatography: This is the most common method. A shallow solvent gradient with a low-polarity solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) is often required to achieve separation.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) can be an effective way to isolate the major isomer in high purity.[9]

  • Preparative HPLC: For difficult separations or to obtain highly pure samples of each isomer, preparative reverse-phase HPLC is a powerful technique.

References

Technical Support Center: Optimizing N-Methylation for Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regioselectivity in N-methylation reactions, particularly the formation of N1 and N2 isomers. Unsaturated N-heterocycles like imidazoles, pyrazoles, and benzimidazoles are foundational scaffolds in numerous pharmaceuticals, and the specific nitrogen atom that is methylated can profoundly alter a compound's biological activity.[1] However, achieving selective methylation at one nitrogen over another is a common and significant synthetic hurdle, often resulting in difficult-to-separate isomeric mixtures.[2]

This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction conditions and achieve your desired regioisomer with high fidelity.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to selectively methylate one nitrogen atom over another in heterocycles like imidazoles or pyrazoles?

The primary challenge stems from the electronic and structural nature of these heterocycles. For many unsymmetrical systems, the two nitrogen atoms have very similar reactivity.[1] This is often due to prototropic tautomerism, where a proton rapidly moves between the N1 and N2 positions, creating an equilibrium of two tautomers. Even if one tautomer is more stable, the energy barrier for interconversion is low, meaning both nitrogen atoms are available for reaction. Consequently, many standard methylation procedures result in a mixture of N1 and N2 isomers.[3]

Q2: What are the fundamental factors that control whether methylation occurs at the N1 or N2 position?

Regioselectivity in N-methylation is a delicate balance of several interacting factors. Understanding these allows you to manipulate the reaction outcome. The key factors are:

  • Steric Hindrance: This is one of the most powerful tools for controlling regioselectivity. The accessibility of the nitrogen atom to the methylating agent is critical. A bulky substituent near one nitrogen will sterically shield it, directing the methylation to the less hindered nitrogen atom.[4][5] Conversely, using a sterically bulky methylating agent can also favor reaction at the more accessible nitrogen.[6][7]

  • Electronic Effects: The electron density at each nitrogen atom influences its nucleophilicity. Electron-withdrawing groups on the heterocyclic ring will decrease the nucleophilicity of the nearby nitrogen atom, making the more distant nitrogen the preferred site of attack. The opposite is true for electron-donating groups.[8]

  • The Nature of the Methylating Agent: "Hard" and "soft" methylating agents can exhibit different selectivities. Hard electrophiles (e.g., dimethyl sulfate) tend to react at the site of highest negative charge (the more basic nitrogen), while softer electrophiles (e.g., methyl iodide) may react preferentially at the more polarizable nitrogen atom.[9]

  • Base and Counterion: The choice of base is crucial. A strong, non-nucleophilic base deprotonates the NH group to form an anion. The position of the counterion (e.g., K⁺, Cs⁺, Na⁺) can then influence which nitrogen attacks the electrophile. Bulky bases may selectively deprotonate the less hindered NH tautomer.[10]

  • Solvent: The solvent affects the solvation of the heterocyclic anion and the methylating agent. Polar aprotic solvents like DMF or DMSO are common as they effectively solvate the cation from the base, leaving a more "naked" and reactive anion.[11][12] Polar protic solvents can form hydrogen bonds with the nitrogen atoms, altering their relative nucleophilicity.[12]

Q3: Which analytical techniques are best for identifying and quantifying the ratio of N1 and N2 isomers?

Unambiguous identification and accurate quantification are essential for optimizing your reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful and common technique. ¹H NMR is often sufficient, as the chemical shifts of protons on the heterocycle and the N-methyl group are typically different for each isomer.[13] For complex cases, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), specifically ¹H-¹⁵N HMBC, can definitively establish the site of methylation by showing a correlation between the methyl protons and the nitrogen atom they are attached to.[9][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While MS will show that both isomers have the same mass, LC can often separate them. Developing a good chromatographic method allows for quantification of the isomer ratio by integrating the peak areas from the UV or MS detector. This is particularly useful for rapid screening of reaction conditions.

  • X-ray Crystallography: If you can grow a suitable crystal of one of the products, X-ray crystallography provides absolute, unambiguous structural proof of which isomer was formed.[13] This is often used to confirm the identity of the major isomer, which can then be used as a standard to assign the peaks in NMR and LC analyses.

Troubleshooting Guide

Problem 1: My reaction yields a mixture of N1 and N2 isomers. How can I favor one over the other?

This is the most common challenge. The solution lies in systematically adjusting reaction parameters to exploit the subtle differences between the two nitrogen atoms.

Strategy 1: Leverage Steric Hindrance

This is often the most effective approach.

  • To target the less sterically hindered nitrogen:

    • Use a bulkier methylating agent. Traditional reagents like methyl iodide are small. A significant breakthrough in selective N-methylation of pyrazoles involves using sterically bulky α-halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane) as "masked" methylating reagents.[3][6] The bulky silyl group directs the initial alkylation to the less hindered N1 position. A subsequent protodesilylation step with a fluoride source cleanly reveals the N-methyl group, achieving excellent N1/N2 ratios (from 92:8 to >99:1).[7][15]

    • Increase the steric bulk of existing substituents. If your synthesis allows, placing a bulky group adjacent to the N2 position will effectively block it, directing methylation to N1.

  • To target the more sterically hindered nitrogen:

    • This is more challenging and often requires a multi-step approach. One reported strategy for (benz)imidazoles involves installing a temporary directing group (like 2-(trimethylsilyl)ethoxymethyl, or SEM) on the less hindered nitrogen.[14][16] With that position blocked, you can then methylate the more hindered nitrogen. A final deprotection step removes the SEM group, yielding the desired, more sterically crowded isomer.[16]

Strategy 2: Modulate Electronic Effects
  • Analyze your substrate. If one nitrogen is electronically deactivated by a nearby electron-withdrawing group (e.g., -NO₂, -CF₃), methylation will naturally favor the other, more nucleophilic nitrogen.[8] You can sometimes use protecting groups to temporarily alter the electronic landscape.

Strategy 3: Optimize Reaction Conditions (Base, Solvent, Temperature)
  • Choice of Base: For deprotonation prior to methylation, cesium carbonate (Cs₂CO₃) is often a superior choice to bases like K₂CO₃ or NaH.[17] The larger, softer Cs⁺ ion coordinates less tightly with the anion, leading to different reactivity and sometimes improved selectivity.

  • Solvent Selection: Switch from a polar protic solvent (like ethanol) to a polar aprotic solvent (like DMF or THF). This prevents hydrogen bonding to the nitrogen atoms and better solubilizes the anionic intermediate, often leading to cleaner reactions.

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity. At lower temperatures, the reaction is more sensitive to small differences in the activation energies for methylation at the N1 versus the N2 position.

Decision Workflow for Improving Selectivity

G start Poor N1/N2 Selectivity sterics Is one N atom more sterically hindered? start->sterics target Which isomer is desired? sterics->target Yes strategy3 Optimize conditions: - Base: Try Cs₂CO₃ - Solvent: Use DMF/THF - Lower Temperature sterics->strategy3 No less_hindered Target Less Hindered N target->less_hindered more_hindered Target More Hindered N target->more_hindered strategy1 Use bulky masked methylating agent (e.g., (chloromethyl)silane) less_hindered->strategy1 strategy2 Use protecting group strategy: 1. Protect less hindered N 2. Methylate hindered N 3. Deprotect more_hindered->strategy2 strategy1->strategy3 Further Optimization strategy2->strategy3 Further Optimization G sub Unsymmetrical N-Heterocycle sub->n1 Nucleophilic Site 1 sub->n2 Nucleophilic Site 2 methyl Me-X (Methylating Agent) n1->methyl n2->methyl prod1 N1-Methylated Isomer methyl->prod1 k₁ prod2 N2-Methylated Isomer methyl->prod2 k₂ ratio Product Ratio depends on k₁ vs k₂

References

Purification challenges of 3-Bromo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support guide for 3-Bromo-1-methyl-1H-indazol-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable synthetic intermediate. The unique electronic and steric properties conferred by the N-methyl, bromo, and amine substituents on the indazole core present distinct purification challenges. This guide synthesizes field-proven insights and foundational chemical principles to provide robust troubleshooting strategies and detailed protocols, ensuring you can achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: My TLC plate shows multiple spots close together after synthesis. How can I identify the impurities and select a purification method?

Answer: The presence of multiple, closely-eluting spots on a Thin-Layer Chromatography (TLC) plate is a common issue stemming from the synthetic route. The primary culprits are typically regioisomers or unreacted starting materials.

Causality:

  • Regioisomeric Impurities: The synthesis of substituted indazoles, particularly through cyclization or bromination steps, can lead to the formation of undesired isomers.[1] For instance, if bromination is performed late in the synthesis, it may occur at an alternative position on the ring. Similarly, methylation of the indazole nitrogen can sometimes yield a mixture of N1 and N2-methyl isomers, which often have very similar polarities.

  • Unreacted Starting Materials: Incomplete reactions can leave behind precursors (e.g., 1-methyl-1H-indazol-4-amine or a brominating agent precursor) that have similar polarities to the desired product.

Troubleshooting Workflow:

G start Crude Product with Multiple TLC Spots analysis Characterize Impurities using LC-MS & Crude ¹H NMR start->analysis decision Identify Impurities analysis->decision path_isomer Regioisomers (Similar Mass) decision->path_isomer  Mass Spec shows  identical mass path_sm Starting Materials (Different Mass) decision->path_sm  Mass Spec shows  expected precursor mass sol_isomer Optimize Column Chromatography: - Use a shallow gradient - Screen different solvent systems (e.g., Toluene/EtOAc) - Consider reverse-phase HPLC for high purity path_isomer->sol_isomer sol_sm Standard Purification: - Flash chromatography with a steeper gradient - Consider an acidic wash to remove basic starting materials path_sm->sol_sm

Caption: Decision workflow for identifying and separating impurities.

Actionable Steps:

  • Preliminary Identification: Run a crude Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This is the most effective way to determine if the impurities are isomers (same mass) or other species (different mass).

  • Method Selection:

    • If Isomers are Present: Achieving separation requires high-resolution techniques. Standard flash chromatography may not be sufficient.

      • Optimize Flash Chromatography: Use a long column with a very shallow solvent gradient (e.g., increasing ethyl acetate in hexane by 1% increments).

      • Alternative Solvent Systems: Explore solvent systems with different selectivities, such as dichloromethane/methanol or toluene/ethyl acetate.

    • If Starting Materials are Present: These are typically easier to remove. A standard flash column or recrystallization is often effective.

Question 2: My compound is streaking badly during silica gel column chromatography. What causes this and how can I fix it?

Answer: Streaking (or tailing) on a silica gel column is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For this compound, this is almost certainly due to the basicity of the 4-amine group.

Causality: Silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). The basic amine group (-NH₂) on your indazole can undergo acid-base interactions with these silanols, causing it to "stick" to the column and elute slowly and unevenly. This leads to broad, streaky bands, poor separation, and lower recovery.

Solutions:

  • Eluent Modification (Most Common): The most effective solution is to add a small amount of a basic modifier to your mobile phase. This base will compete with your compound for the acidic sites on the silica, allowing your product to travel smoothly down the column.

ModifierTypical ConcentrationRecommended Solvent SystemNotes
Triethylamine (Et₃N) 0.5 - 1.0% (v/v)Hexane/Ethyl AcetateMost common choice. Volatile and easily removed under vacuum.
Ammonia (NH₃) 0.5 - 1.0% (v/v)Dichloromethane/MethanolTypically used as a 7N solution in methanol, added to the methanol portion of the eluent. Very effective but has a strong odor.
  • Use a Different Stationary Phase: If eluent modification is insufficient, consider using a less acidic or chemically-deactivated stationary phase.

    • Neutral Alumina: Less acidic than silica and can be a good alternative for basic compounds.

    • Deactivated Silica: Commercially available silica gels treated to reduce the number of acidic sites.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound on a multi-gram scale?

For scales greater than 5-10 grams, column chromatography becomes cumbersome. Recrystallization is the preferred industrial method for achieving high purity on a large scale.[1][2][3]

Experimental Protocol: Recrystallization

  • Solvent Screening: The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Good Single Solvents to Screen: Isopropanol, Ethanol, Acetonitrile.

    • Good Solvent/Anti-Solvent Systems: Toluene/Hexane, Ethyl Acetate/Heptane, Dichloromethane/Pentane.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a binary system) until all the solid just dissolves.

    • If using a binary system, add the hot anti-solvent dropwise until the solution becomes faintly cloudy. Add a few drops of the first solvent to redissolve the precipitate.

    • Remove from heat and allow the solution to cool slowly to room temperature. Covering the flask with glass wool can promote the formation of larger, purer crystals.

    • Once at room temperature, cool the flask further in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum.

  • Validation: Always check the purity of the recrystallized material and the mother liquor by TLC or HPLC to assess the efficiency of the purification.

Q2: How can I definitively assess the final purity of my this compound?

A single method is often insufficient. A combination of techniques provides a comprehensive and trustworthy assessment of purity.

Analytical MethodInformation Provided
¹H NMR Spectroscopy Confirms the chemical structure and can reveal the presence of proton-bearing impurities. Quantitative NMR (qNMR) can be used for absolute purity assessment against a known standard.[2]
LC-MS Detects non-volatile impurities and confirms the mass of the desired compound. An HPLC trace with UV detection is excellent for determining purity as a percentage of area under the curve.
Melting Point A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity. Impurities typically depress and broaden the melting range.
Elemental Analysis (C, H, N) Provides the empirical formula of the compound. Results should be within ±0.4% of the calculated values for a pure sample.

Q3: What are the ideal storage conditions for this compound?

Like many amino-aromatic compounds, this compound can be sensitive to light and air over long periods.

  • Short-Term (days to weeks): Store in a sealed vial in a cool, dark place.

  • Long-Term (months to years): Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperature (0 to -20 °C).

Purification Strategy Overview

The following diagram outlines a general, self-validating workflow for the purification of this compound.

G cluster_0 Phase 1: Analysis & Method Selection cluster_1 Phase 2: Purification Execution cluster_2 Phase 3: Final Validation crude Crude Product analyze Analyze by TLC & LC-MS crude->analyze decide Purity > 95%? analyze->decide recrys Recrystallization decide->recrys No (Simple Impurity Profile) chrom Column Chromatography decide->chrom No (Complex Impurity Profile) final_product Purified Solid decide->final_product Yes recrys->final_product chrom->final_product final_analysis Validate Purity: - ¹H NMR - HPLC/LC-MS - Melting Point final_product->final_analysis store Store Under Inert Atmosphere final_analysis->store

Caption: A comprehensive workflow for purification and validation.

References

Technical Support Center: Improving Regioselectivity in the Functionalization of the Indazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of the indazole ring. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this privileged scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles to help you achieve your desired regiochemical outcomes.

Introduction: The Challenge of Indazole Regioselectivity

Indazole, a bicyclic heteroaromatic compound, is a cornerstone in medicinal chemistry due to its presence in numerous therapeutic agents.[1][2][3] However, its synthetic utility is often complicated by the presence of two reactive nitrogen atoms (N-1 and N-2) and several C-H bonds of varying reactivity. This inherent chemical nature frequently leads to mixtures of regioisomers during functionalization reactions, posing significant challenges for synthesis and purification.[1][4]

The regiochemical outcome of any given reaction is a delicate balance of electronic and steric factors, reaction conditions, and the inherent stability of the resulting products.[1][4][5] This guide will dissect these factors to provide you with the knowledge to control the regioselectivity of your indazole functionalization.

Understanding Indazole's Tautomerism: The Root of N-Functionalization Selectivity

The indazole ring exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[2][6][7][8] The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[1][2][3][8] This thermodynamic preference is a key lever that can be exploited to favor N-1 functionalization under conditions that allow for equilibration.[3][4][5]

References

Troubleshooting guide for the synthesis of substituted indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of substituted indazoles. The indazole scaffold is a privileged core in medicinal chemistry, found in numerous therapeutic agents, making its efficient and selective synthesis a critical task.[1][2][3] This resource provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data-driven insights to help you optimize your reactions and resolve common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This center is structured to address the most pressing issues in indazole synthesis, from low yields to the persistent challenge of regioselectivity.

Issue 1: Low Yields and Incomplete Conversion

Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes, and how can I systematically troubleshoot this?

A: Low yields and incomplete conversions are among the most common challenges in heterocyclic synthesis.[4][5] The cause is often multifactorial, stemming from suboptimal reaction conditions, reagent quality, or reaction setup. A systematic approach is the most effective way to diagnose and solve the issue.

Causality and Recommended Actions:

  • Suboptimal Reaction Conditions: Temperature, concentration, and reaction time are critical variables.[4][5]

    • Temperature: Many classical indazole syntheses, like Cadogan-type cyclizations, require high temperatures, but excessive heat can lead to decomposition of starting materials or products.[5] Conversely, modern metal-catalyzed methods may operate at milder temperatures.[1] We recommend performing a systematic temperature screen in small-scale trial reactions to identify the optimal balance between reaction rate and stability.

    • Solvent Choice: The solvent's polarity and boiling point are crucial for reactant solubility and reaction kinetics.[5] If starting materials are not fully dissolved, the reaction will be inefficient. Consider screening solvents with different properties (e.g., polar aprotic like DMF, DMSO vs. nonpolar like toluene). For some reactions, like the Davis-Beirut synthesis, the addition of a specific amount of water to an alcohol solvent can dramatically increase yields.[6]

  • Purity of Reagents and Solvents: Impurities can poison catalysts or participate in side reactions.

    • Reagents: Always use reagents of appropriate purity. For instance, in reactions involving hydrazines, oxidation can be an issue; ensure they are from a reliable source or purified before use.

    • Solvents: Anhydrous conditions are critical for many organometallic reactions and those using strong bases (e.g., NaH). Ensure solvents are properly dried before use.[4]

  • Atmospheric Sensitivity: Many organic reactions are sensitive to atmospheric moisture and oxygen.[4] If your reaction involves air-sensitive reagents like phosphines or certain catalysts, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.

Troubleshooting Workflow:

Below is a logical workflow to diagnose and address low-yield issues.

Low_Yield_Troubleshooting start Low Yield or Incomplete Conversion check_purity Verify Purity of Starting Materials & Solvents start->check_purity First Step check_atmosphere Assess Atmospheric Sensitivity start->check_atmosphere If reaction is known to be sensitive check_purity->start If impure, purify & retry optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions If pure temp_screen Screen Temperature Range (e.g., RT, 50°C, 80°C, Reflux) optimize_conditions->temp_screen solvent_screen Screen Solvents (e.g., DMF, THF, Toluene, Dioxane) optimize_conditions->solvent_screen time_course Run Time Course Study (Monitor by TLC/LC-MS) optimize_conditions->time_course inert_tech Employ Inert Gas Techniques (N2 or Ar) check_atmosphere->inert_tech degas_solvent Degas Solvents check_atmosphere->degas_solvent success Yield Improved temp_screen->success Optimum found solvent_screen->success Optimum found time_course->success Optimum found inert_tech->success degas_solvent->success N_Alkylation_Workflow start Indazole N-Alkylation goal Desired Product? start->goal n1_path Target: N-1 Isomer (Thermodynamic Product) goal->n1_path N-1 n2_path Target: N-2 Isomer (Kinetic/Sterically Directed) goal->n2_path N-2 n1_conditions Conditions for N-1 - Base: NaH - Solvent: THF (less polar) - Temp: 0°C to RT n1_path->n1_conditions n2_conditions Conditions for N-2 - C7-substituent present? - Mitsunobu Reaction (DIAD/PPh3) - Base: Cs2CO3/K2CO3 in DMF (can give mixtures but favors N2 more than NaH/THF) n2_path->n2_conditions purify Workup & Column Chromatography n1_conditions->purify n2_conditions->purify product_n1 Pure N-1 Alkylated Indazole purify->product_n1 From N-1 Path product_n2 Pure N-2 Alkylated Indazole purify->product_n2 From N-2 Path

References

How to improve the yield of the cyclization step in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing the Critical Cyclization Step

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged scaffold. Indazoles are a cornerstone of many pharmaceutical agents, making the efficient synthesis of this heterocyclic system a critical endeavor.[1][2]

The intramolecular cyclization to form the indazole core is often the most challenging step, with yields susceptible to a variety of factors. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and improve your reaction outcomes.

The Cyclization Challenge: Common Synthetic Routes

Two prevalent strategies for constructing the indazole core are the Jacobson synthesis and the Davis-Beirut reaction. Both culminate in a critical intramolecular cyclization step where yield can be compromised.

  • Jacobson Synthesis: This classic method typically involves the diazotization of an o-toluidine derivative, followed by an intramolecular cyclization.[3] Inconsistent yields can arise from side reactions during diazotization or inefficient cyclization of the intermediate.[3]

  • Davis-Beirut Reaction: This versatile method constructs the 2H-indazole core under redox-neutral conditions from o-nitrobenzyl amines, proceeding through a highly reactive nitroso imine intermediate that undergoes N-N bond-forming heterocyclization.[4][5][6] Optimizing the generation and rapid cyclization of this intermediate is key to achieving high yields.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the indazole cyclization step in a question-and-answer format.

Low or Inconsistent Yields

Q1: My cyclization yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in indazole cyclization reactions are common and can typically be traced back to one of four areas: starting material quality, reaction conditions, catalyst/reagent issues, or atmospheric control.

  • Purity of Starting Materials: The Jacobson and Davis-Beirut reactions involve sensitive intermediates. Ensure your precursors (e.g., o-toluidine, o-nitrobenzyl amines, hydrazones) are pure and free from contaminants that could interfere with the reaction.

  • Reaction Conditions (Solvent & Temperature):

    • Solvent Choice: The polarity of the solvent is crucial. Aprotic polar solvents like DMF, DMSO, or dioxane are often effective as they can stabilize charged intermediates without interfering with the reaction mechanism.[1] In some cases, less polar solvents like toluene are preferred, particularly in metal-catalyzed reactions.[7][8]

    • Temperature Optimization: Many cyclization reactions require elevated temperatures to overcome the activation energy barrier.[9] However, excessively high temperatures can lead to decomposition and side-product formation. It is essential to screen a range of temperatures. For thermally sensitive substrates, microwave-assisted synthesis can be a powerful alternative, often leading to significantly reduced reaction times and improved yields by ensuring rapid, uniform heating.[10][11][12][13]

  • Catalyst and Reagent Stoichiometry:

    • Catalyst System (for catalyzed reactions): In Ullmann-type or palladium-catalyzed cyclizations, the choice of metal, ligand, and base is critical.[1][8][14] High-throughput screening of different catalyst/ligand combinations can rapidly identify optimal conditions.[8] For instance, copper(I) iodide (CuI) with ligands like TMEDA has proven effective for intramolecular N-N bond formation.[14]

    • Acid/Base Catalysis: In the Davis-Beirut reaction, the cyclization can be catalyzed by either acid or base.[5] The concentration and strength of the acid or base must be carefully optimized, as improper pH can lead to decomposition.[15]

  • Atmospheric Control: Many cyclization reactions, especially those involving transition metal catalysts, are sensitive to oxygen. Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Q2: I am observing significant side-product formation. What are the likely culprits and how can I minimize them?

A2: Side-product formation often points to competing reaction pathways or decomposition.

  • Dimerization: In reactions involving highly reactive intermediates, such as the nitrosation of indoles to form indazoles, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers.[15]

    • Solution: Employing "reverse addition" (adding the substrate solution slowly to the reagent mixture) at low temperatures (e.g., 0 °C) can maintain a low concentration of the reactive intermediate, favoring the intramolecular pathway.[15] Using a more dilute reaction mixture can also help.[15]

  • Isomer Formation: Particularly in N-alkylation or N-arylation reactions, mixtures of N1 and N2 isomers are a common problem.[3]

    • Solution: Regioselectivity is highly dependent on reaction conditions. Screening different solvents, bases, and temperatures can influence the isomeric ratio. For metal-catalyzed reactions, the choice of ligand can have a profound impact on which isomer is favored.[16]

  • Decomposition: Sensitive functional groups on your substrate may not be stable to the reaction conditions.

    • Solution: If decomposition is suspected, consider milder reaction conditions. This could involve using a less harsh base, a lower reaction temperature, or exploring alternative synthetic routes that are more compatible with your substrate's functional groups. Metal-free cyclization methods can be an excellent alternative in these cases.[1][17]

Modern Synthetic Approaches

Q3: Can microwave irradiation improve my cyclization yield and reaction time?

A3: Absolutely. Microwave-assisted organic synthesis (MAOS) has become a well-established technique for improving the efficiency of many heterocyclic syntheses, including indazoles.[11][12][18]

  • Mechanism: Microwave heating works through dielectric heating, where polar molecules in the reaction mixture absorb microwave energy and generate heat rapidly and uniformly.[11]

  • Advantages: This leads to a dramatic reduction in reaction times (from hours to minutes), often with a significant increase in product yield and purity compared to conventional heating methods.[10][12][13] It is considered a green chemistry approach as it can reduce the use of volatile organic compounds and minimize waste.[10][11]

Experimental Protocols & Data

Protocol: Microwave-Assisted Synthesis of Tetrahydroindazole Derivatives

This protocol provides an example of an efficient synthesis of 4,5,6,7-tetrahydroindazoles from 2-acetylcyclohexanone and a hydrazine, demonstrating the advantages of microwave irradiation.[13]

Step-by-Step Methodology:

  • Reactant Mixture: In a microwave process vial, combine 2-acetylcyclohexanone (1 mmol) and the appropriate hydrazine (1.2 mmol).

  • Solvent/Catalyst: Add acetic acid (3 mL) as both a solvent and a catalyst.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 300 W for the time specified in the table below (typically 10-15 minutes).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Conventional vs. Microwave Synthesis

The following table compares the reaction times and yields for the synthesis of various tetrahydroindazole derivatives using conventional reflux versus microwave-assisted methods, illustrating the clear advantages of the latter.[13]

CompoundR GroupMethodReaction TimeYield (%)
3a HReflux (Acetic Acid)4 h60
Microwave (300 W) 10 min 80
3b PhenylReflux (Acetic Acid)6 h70
Microwave (300 W) 15 min 85
3c 4-BromophenylReflux (Acetic Acid)6 h75
Microwave (300 W) 15 min 90

Visualizing the Process

Diagrams can clarify complex mechanisms and workflows. Below are visualizations for a general indazole synthesis and a troubleshooting decision tree.

G cluster_0 Jacobson-Type Cyclization o-Aminoaryl Ketone o-Aminoaryl Ketone Hydrazone Intermediate Hydrazone Intermediate o-Aminoaryl Ketone->Hydrazone Intermediate + Hydrazine Indazole Product Indazole Product Hydrazone Intermediate->Indazole Product Intramolecular Cyclization (e.g., Pd-catalyzed)

Caption: A simplified workflow for a common indazole synthesis route.

G start Low Cyclization Yield check_purity Check Starting Material Purity? start->check_purity purity_ok Purity High check_purity->purity_ok purify Action: Purify Starting Materials purity_ok->purify No screen_cond Screen Reaction Conditions? purity_ok->screen_cond Yes purify->check_purity optimize_temp Action: Optimize Temp (Conventional or MW) screen_cond->optimize_temp Yes optimize_solv Action: Optimize Solvent screen_cond->optimize_solv optimize_cat Action: Screen Catalyst, Ligand, & Base screen_cond->optimize_cat side_rxn Side Products Observed? screen_cond->side_rxn No Improvement success Yield Improved optimize_temp->success optimize_solv->success optimize_cat->success use_dilution Action: Use Dilute Conditions / Slow Addition side_rxn->use_dilution Yes change_route Action: Consider Alternative Route side_rxn->change_route Persistent use_dilution->success change_route->success

Caption: A decision tree for troubleshooting low indazole cyclization yields.

References

Preventing the formation of impurities during the synthesis of 3-Bromo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Bromo-1-methyl-1H-indazol-4-amine

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is tailored for researchers, medicinal chemists, and process development scientists who utilize this key intermediate in their projects. The purity of this compound is paramount for its successful application in drug discovery and development, particularly as a building block in the synthesis of complex bioactive molecules.[1]

This guide provides in-depth, field-proven insights into preventing common impurities through a question-and-answer format, addressing specific challenges you may encounter during synthesis.

Synthetic Overview

The most direct and common route to this compound involves the electrophilic bromination of the precursor, 1-methyl-1H-indazol-4-amine. The primary challenge in this synthesis is controlling the regioselectivity and extent of the bromination to avoid the formation of undesired isomers and poly-brominated species.

G A 1-methyl-1H-indazol-4-amine B Electrophilic Bromination A->B [Br+] source C This compound (Target Product) B->C D Impurity Profile: • Regioisomers (5-bromo, 7-bromo) • Di-bromo species • Unreacted Starting Material B->D Side Reactions

Caption: General synthetic workflow and potential impurity sources.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of bromo-isomers, not just the desired 3-bromo product. How can I improve C3-regioselectivity?

A1: The Cause of Poor Regioselectivity

This is a classic challenge in the electrophilic substitution of substituted indazoles. The indazole ring has several potentially reactive positions. While the C3 position is often electronically favored for electrophilic attack, the directing effects of your substituents—the N1-methyl group and the strongly activating C4-amino group—can also influence other positions, such as C5 and C7. Reaction conditions, particularly the choice of brominating agent and solvent, play a pivotal role in directing the substitution.[2][3]

Solution: Strategic Selection of Reagents and Conditions

To favor C3-bromination, a less aggressive brominating agent under controlled conditions is recommended.

  • Preferred Reagent: N-Bromosuccinimide (NBS) is widely regarded as the reagent of choice for the selective bromination of indazoles.[3][4] It is a solid, easier to handle than hazardous liquid bromine, and its reactivity can be modulated to minimize side reactions like over-bromination and the formation of undesired regioisomers.[3][5]

  • Alternative Reagents: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has also emerged as an efficient reagent for C3 bromination of indazoles, often under mild, ultrasound-assisted conditions.[6][7][8]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents like Dichloromethane (DCM), Chloroform, or Acetonitrile are commonly employed.[4]

The following table summarizes the characteristics of common brominating agents for indazole synthesis:

Brominating AgentTypical SolventsKey AdvantagesPotential Issues
N-Bromosuccinimide (NBS) DCM, CHCl₃, MeCN, DMFHigh C3-regioselectivity, solid (easy to handle), minimizes over-bromination.[3][4][5]Can be less reactive; requires careful temperature control.
Liquid Bromine (Br₂) Acetic Acid, CHCl₃Highly reactive, inexpensive.Hazardous, volatile, often leads to over-bromination and poor regioselectivity.[3][6]
DBDMH Ethanol, AcetonitrileHigh C3-selectivity, rapid reactions (especially with ultrasound).[6][7]May require specific equipment (ultrasonicator) for optimal performance.

Recommended Protocol for C3-Selective Monobromination:

  • Setup: Dissolve 1-methyl-1H-indazol-4-amine (1.0 eq.) in anhydrous DCM or acetonitrile (approx. 10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction rate and enhance selectivity.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq.) portion-wise over 15-20 minutes. Adding the NBS slowly prevents localized high concentrations that can lead to side reactions.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine species. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Q2: I'm observing a significant amount of a di-brominated product. How can this be avoided?

A2: The Cause of Over-bromination

Over-bromination is a common side reaction when the indazole ring is highly activated, which is the case with the C4-amino group.[3] If the reaction temperature is too high or the brominating agent is added too quickly or in excess, a second bromination can occur, leading to di- or even tri-brominated impurities.[3]

Solution: Strict Stoichiometric and Temperature Control

The key to preventing over-bromination is precise control over the reaction parameters.

  • Stoichiometry: Use a slight excess, but no more than 1.1 equivalents, of the brominating agent (e.g., NBS).[5] Carefully weighing the reagents is crucial.

  • Temperature: Maintain a low reaction temperature (starting at 0 °C) to moderate the reactivity. An increase in temperature often leads to a higher incidence of over-bromination.[5]

  • Slow Addition: As mentioned in the protocol above, adding the brominating agent slowly is essential.

G cluster_0 Troubleshooting Over-Bromination Start Di-bromo Impurity Detected? CheckStoich Check NBS Stoichiometry (Target: 1.05-1.1 eq.) Start->CheckStoich Yes CheckTemp Review Reaction Temperature (Target: Start at 0 °C) CheckStoich->CheckTemp CheckAddition Review Addition Rate (Target: Slow, portion-wise) CheckTemp->CheckAddition Purify Optimize Purification (e.g., gradient elution) CheckAddition->Purify

Caption: Decision workflow for addressing over-bromination.

Q3: My purification by column chromatography is difficult, and the product co-elutes with an impurity. What are my options?

A3: The Cause of Purification Challenges

The polarity of the desired 3-bromo product can be very similar to that of the starting material or isomeric byproducts, making separation by silica gel chromatography challenging.

Solutions: Alternative Purification Strategies

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different eluent systems. A common choice is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[2] Adding a small amount of a third solvent, such as DCM or a few drops of triethylamine (for basic compounds), can sometimes significantly improve separation.

    • Gradient Elution: Use a shallow gradient elution rather than an isocratic one. Start with a low polarity and gradually increase it to better resolve closely eluting spots.

  • Recrystallization: This is an excellent method for purifying solid products if a suitable solvent system can be found. Experiment with single solvents (e.g., ethanol, isopropanol, ethyl acetate) or binary solvent systems (e.g., ethyl acetate/hexanes, ethanol/water). The goal is to find a system where the desired product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

  • Acid-Base Extraction: Since your molecule contains a basic amino group, an acid-base workup can be effective for removing non-basic impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your amine-containing product should move into the aqueous layer.

    • Wash the organic layer again with fresh aqueous acid to ensure complete extraction.

    • Combine the acidic aqueous layers, cool in an ice bath, and carefully basify with a base (e.g., 1M NaOH or saturated NaHCO₃) until the product precipitates.

    • Extract the precipitated product back into an organic solvent, dry, and concentrate.

References

Technical Support Center: A Guide to Scaling the Synthesis of 3-Bromo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the process development and scale-up synthesis of 3-Bromo-1-methyl-1H-indazol-4-amine for preclinical studies. We will address common challenges, provide detailed protocols, and offer troubleshooting solutions based on established chemical principles and field-proven insights.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process where the order of reactions is critical to achieving high yield and purity on a larger scale. A logical and scalable approach begins with the formation of the core indazole structure, followed by functionalization. The proposed pathway involves the N-methylation of 4-nitro-1H-indazole, subsequent reduction of the nitro group to an amine, and a final regioselective bromination. This sequence is designed to manage directing group effects and simplify purification at each stage.

Proposed Synthetic Workflow

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Regioselective Bromination A 4-Nitro-1H-indazole B 1-Methyl-4-nitro-1H-indazole A->B  CH3I, Base (e.g., K2CO3)  Solvent (e.g., DMF) C 1-Methyl-1H-indazol-4-amine B->C  Reducing Agent (e.g., SnCl2, H2)  Catalyst (e.g., Pd/C) D This compound C->D  Brominating Agent (e.g., NBS)  Solvent (e.g., Acetonitrile)

Caption: Scalable synthetic route for this compound.

Scalable Experimental Protocol

This protocol is designed for a gram-scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Step 1: Synthesis of 1-Methyl-4-nitro-1H-indazole
  • Reactor Setup: Charge a suitable reactor with 4-Nitro-1H-indazole and potassium carbonate (K₂CO₃) in Dimethylformamide (DMF).

  • Reagent Addition: Cool the mixture to 0-5 °C. Slowly add methyl iodide (CH₃I) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding the mixture to ice water. The product will precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with water to remove DMF and salts, and dry under vacuum.

Step 2: Synthesis of 1-Methyl-1H-indazol-4-amine
  • Reactor Setup: Suspend the 1-Methyl-4-nitro-1H-indazole in ethanol or ethyl acetate.

  • Reduction: Add stannous chloride (SnCl₂) dihydrate in concentrated hydrochloric acid, or perform catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere. The catalytic route is often cleaner for scale-up.

  • Reaction: If using SnCl₂, heat the mixture to reflux for 2-4 hours. For hydrogenation, stir under positive hydrogen pressure until uptake ceases.

  • Work-up (SnCl₂ route): Cool the reaction, basify with aqueous NaOH to pH > 10 to precipitate tin salts, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Isolation: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Step 3: Synthesis of this compound
  • Reactor Setup: Dissolve 1-Methyl-1H-indazol-4-amine in a suitable solvent like acetonitrile or dichloromethane.

  • Reagent Addition: Cool the solution to 0-5 °C. Add N-Bromosuccinimide (NBS) portion-wise, maintaining the low temperature. The use of NBS is critical for achieving high regioselectivity.[1][2]

  • Reaction: Stir the reaction at 0-5 °C for 1-2 hours, then allow it to warm to room temperature. Monitor by HPLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.

  • Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry it over sodium sulfate, and concentrate. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to avoid column chromatography on a large scale.[1][2][3]

Reagent and Parameter Summary Table
StepKey ReagentStoichiometry (eq.)SolventTemperature (°C)Typical Time (h)
1. Methylation Methyl Iodide1.1 - 1.2DMF0 to RT12 - 16
2. Reduction SnCl₂·2H₂O or H₂/Pd-C3.0 - 5.0 (SnCl₂)EthanolReflux (SnCl₂)2 - 4
3. Bromination N-Bromosuccinimide (NBS)1.05 - 1.1Acetonitrile0 to RT2 - 4

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Q1: My bromination step (Step 3) is giving low yields and multiple products. What's going wrong?

Answer: This is a common issue often related to the brominating agent and reaction conditions.

  • Probable Cause 1: Over-bromination. The indazole ring is activated by the amine group, making it susceptible to di- or tri-bromination if conditions are not controlled.

  • Solution: Strictly control the stoichiometry of your brominating agent. Use no more than 1.05-1.1 equivalents of N-Bromosuccinimide (NBS). NBS is a milder and more selective brominating agent than liquid bromine, which helps prevent over-bromination and improves regioselectivity.[1][2] Maintain a low temperature (0-5 °C) during NBS addition to further control the reaction rate and selectivity.

  • Probable Cause 2: Incorrect Regioselectivity. Bromination could occur at other positions on the indazole ring.

  • Solution: The 4-amino group strongly directs electrophilic substitution to the ortho (position 5) and para (position 7) positions. However, the C3 position is also electronically activated. Using a non-polar aprotic solvent like dichloromethane can sometimes enhance selectivity for the C3 position. Ensure your starting material from Step 2 is pure, as impurities can lead to unexpected side reactions.

Q2: I am struggling with the N-methylation step (Step 1), forming a significant amount of the N2-methyl isomer. How can I improve the N1:N2 ratio?

Answer: Achieving high regioselectivity in the N-alkylation of indazoles is a well-documented challenge.[4][5] The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions.

  • Probable Cause: The indazole anion is an ambident nucleophile, with negative charge density on both N1 and N2. The solvent and counter-ion play a crucial role in directing the alkylating agent.

  • Solution:

    • Solvent Choice: Generally, polar aprotic solvents like DMF or DMSO favor N1 alkylation. This is because they effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving a "naked" indazole anion where the thermodynamically more stable N1 product is favored.[6]

    • Base and Temperature: Using a weaker base like potassium carbonate (K₂CO₃) and maintaining moderate temperatures can also favor the thermodynamic N1 product over the kinetically favored N2 product.

    • Thermodynamic Control: Recent studies have shown that high N1 selectivity can be achieved under conditions of thermodynamic control, which may involve specific salt forms or solvent systems.[4][7] If isomer separation is difficult, developing a crystallization method that selectively precipitates the desired N1 isomer can be a powerful scale-up strategy.

Q3: The final product is difficult to purify. Column chromatography is not viable for our preclinical batch size. What are my options?

Answer: Avoiding column chromatography is a key goal in process scale-up.

  • Probable Cause: The crude product may contain closely-related isomers, residual starting material, or colored impurities from the bromination step.

  • Solution:

    • Recrystallization: This is the most effective method for large-scale purification. Systematically screen for a suitable solvent or solvent pair. Good candidates often include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and non-polar solvents (toluene, heptane). An ideal system will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble.

    • Slurry Wash: Before recrystallization, washing the crude solid with a solvent in which the product is poorly soluble (but impurities are more soluble) can significantly improve purity. For example, a cold ethanol or diethyl ether wash can remove many non-polar impurities.

    • Salt Formation: As the product is an amine, it can be converted to a salt (e.g., hydrochloride or tosylate). Salts often have very different solubility profiles and are typically highly crystalline, making them easier to purify by filtration and washing. The free base can be regenerated in a final step if required.[4]

Troubleshooting Decision Workflow

G cluster_bromination Bromination Issues cluster_methylation Isomer Issues start Low Purity or Yield in Final Product step1 Analyze Crude by HPLC/LCMS start->step1 q1 Major Impurity Identified? step1->q1 b1 Dibromo-product detected? q1->b1 Yes m1 N2-methyl isomer present? q1->m1 No b2 Reduce NBS stoichiometry (1.05 eq). Control temp at 0-5 °C. b1->b2 Yes b3 Unreacted Starting Material? b1->b3 No end Implement Process Change and Re-evaluate b2->end b4 Increase reaction time. Confirm NBS quality. b3->b4 Yes b3->end No b4->end m2 Confirm use of polar aprotic solvent (DMF). Optimize base/temp. m1->m2 Yes m1->end No m3 Develop selective crystallization/salt formation. m2->m3 m3->end

Caption: Decision tree for troubleshooting low purity or yield.

Frequently Asked Questions (FAQs)

  • Q: How critical is the purity of the 4-Nitro-1H-indazole starting material?

    • A: Extremely critical. Impurities in the starting material can carry through the entire synthesis, complicating purifications and potentially leading to unwanted side reactions, especially in the sensitive bromination step. Always use starting material with >98% purity, confirmed by HPLC and NMR.

  • Q: What are the key safety considerations for this process at scale?

    • A: Several steps require careful handling.

      • Methyl Iodide (Step 1): It is a carcinogen and a potent alkylating agent. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

      • Hydrogenation (Step 2): This requires specialized equipment (Parr shaker or hydrogenator) and adherence to strict protocols to prevent fire or explosion. Ensure the system is purged with nitrogen before and after the reaction.

      • Bromination (Step 3): The reaction can be exothermic. Adding NBS portion-wise and maintaining a low temperature is crucial to control the reaction rate and prevent a thermal runaway.

  • Q: What analytical techniques are essential for monitoring this synthesis?

    • A: A combination of techniques is recommended.

      • In-Process Controls (IPCs): Thin-Layer Chromatography (TLC) is useful for quick checks, but High-Performance Liquid Chromatography (HPLC) provides quantitative data on the consumption of starting material and formation of product and impurities.

      • Final Product Release: The final product should be characterized by ¹H NMR and ¹³C NMR to confirm its structure and identity, HPLC for purity assessment (e.g., >99%), and LC-MS to confirm the molecular weight.

References

Technical Support Center: Optimization of Reaction Parameters for the Reduction of the Nitro Group in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction parameters in the reduction of the nitro group during indazole synthesis. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical synthetic transformation. The synthesis of aminoindazoles is a cornerstone in the development of numerous pharmacologically active compounds, and the efficiency of the nitro group reduction step is paramount to the overall success of the synthetic route.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It is designed to provide not only solutions to common experimental hurdles but also to offer a deeper understanding of the underlying chemical principles that govern these reactions.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for reducing a nitro group on an indazole ring, and what are their general advantages and disadvantages?

The choice of reducing agent is critical and depends on the overall functionality of your nitroindazole substrate. Here's a breakdown of commonly employed methods:

Reagent/MethodAdvantagesDisadvantages
Catalytic Hydrogenation (H₂/Pd/C, H₂/Pt, H₂/Raney Ni) Generally high yielding, clean reactions with water as the only byproduct.[1][2]Can be non-selective and reduce other functional groups (alkenes, alkynes, nitriles, halogens).[1][3][4] Catalyst poisoning is a common issue.[4]
Metal/Acid (Fe/HCl, SnCl₂/HCl, Zn/AcOH) Cost-effective, robust, and often highly selective for the nitro group.[1][2][5] Tolerant of many other functional groups.[2]Harsh acidic conditions may not be suitable for acid-labile substrates. Workup can be tedious due to the need to remove metal salts.[5][6]
Transfer Hydrogenation (e.g., Hydrazine/Pd/C, Ammonium formate/Pd/C) Milder conditions than metal/acid systems. Avoids the need for high-pressure hydrogenation equipment.[2][7]Can still lead to side reactions depending on the hydrogen donor and catalyst.
Sodium Dithionite (Na₂S₂O₄) Mild and often selective, particularly if the compound is sensitive to catalytic hydrogenation or strong acids.[7]May not be effective for all substrates and can be sluggish. Ineffective in the presence of carbonyl or imine groups.[7]
Q2: My catalytic hydrogenation of a nitroindazole is sluggish or incomplete. What are the likely causes and how can I troubleshoot this?

Incomplete hydrogenation is a frequent challenge. The root cause often lies in catalyst deactivation or suboptimal reaction conditions.

Troubleshooting Workflow for Incomplete Catalytic Hydrogenation

start Incomplete Hydrogenation catalyst Check Catalyst Activity start->catalyst solvent Optimize Solvent System catalyst->solvent If catalyst is active poisons Identify Catalyst Poisons catalyst->poisons If catalyst is suspected to be poisoned pressure Increase H₂ Pressure solvent->pressure temp Adjust Temperature pressure->temp success Complete Reduction temp->success poisons->success After removing poisons

Troubleshooting steps for hydrogenation.

  • Catalyst Quality and Loading: Ensure you are using a fresh, high-quality catalyst. The age and storage conditions of Pd/C can significantly impact its activity. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also improve reaction rates.

  • Catalyst Poisoning: Heteroarenes, especially those containing sulfur or certain nitrogen functionalities, can act as catalyst poisons.[4] Trace impurities in your starting material or solvent can also deactivate the catalyst. Purifying the starting nitroindazole by recrystallization or column chromatography may be necessary.

  • Solvent Choice: The solvent plays a crucial role in substrate solubility and catalyst interaction. Protic solvents like ethanol, methanol, or acetic acid often enhance the rate of hydrogenation.[8] For poorly soluble substrates, a co-solvent system (e.g., THF/EtOH) might be beneficial.[8]

  • Hydrogen Pressure: While many hydrogenations proceed at atmospheric pressure, some stubborn substrates require higher pressures of H₂ to drive the reaction to completion.[2][8]

  • Temperature: Gently heating the reaction can sometimes overcome activation energy barriers, but be cautious as this can also promote side reactions.[8]

Q3: I am observing dehalogenation of my chloro-, bromo-, or iodo-substituted indazole during nitro group reduction. How can I prevent this?

Dehalogenation is a common side reaction, particularly with palladium catalysts.[3]

Strategies to Avoid Dehalogenation:

  • Switch to a Different Catalyst: Raney Nickel is often a good alternative to Pd/C for substrates prone to dehalogenation.[1] Sulfided platinum on carbon (Pt/C) has also been shown to be effective in preventing hydrodehalogenation.[9]

  • Use Non-Catalytic Methods: Metal/acid reductions, such as with tin(II) chloride (SnCl₂) or iron (Fe) in acidic media, are excellent choices as they typically do not cause dehalogenation.[3][4]

  • Catalytic Transfer Hydrogenation: Careful optimization of the hydrogen donor in catalytic transfer hydrogenation can sometimes suppress dehalogenation.

Q4: My indazole substrate contains other reducible functional groups (e.g., ester, nitrile, ketone). How can I selectively reduce the nitro group?

Chemoselectivity is a major consideration in complex molecule synthesis.

Reagent Selection Guide for Chemoselective Nitro Reduction

Functional Group PresentRecommended ReagentsReagents to Avoid
Aldehydes, KetonesSnCl₂, Fe/HCl, Zn/AcOH[4]Catalytic Hydrogenation (e.g., Pd/C, H₂), LiAlH₄[4]
Esters, AmidesSnCl₂, Fe/HCl, Catalytic Hydrogenation[4]LiAlH₄ (will reduce esters and amides)[4]
Alkenes, AlkynesFe/HCl, SnCl₂, Zn/AcOH[4]Catalytic Hydrogenation (will reduce C-C multiple bonds)[4]
NitrilesSnCl₂, Fe/HCl[4]Catalytic Hydrogenation, LiAlH₄ (will reduce nitriles)[4]

Expert Insight: Tin(II) chloride (SnCl₂) is often the reagent of choice for its mildness and high chemoselectivity in the presence of carbonyls, esters, and nitriles.[1][3]

Q5: The workup of my reduction using SnCl₂ is problematic, leading to low yields of the aminoindazole. What is the correct procedure?

Improper workup of tin-mediated reductions is a common pitfall. The formation of tin salts can lead to product precipitation and difficult extractions.

Optimized Workup Protocol for SnCl₂ Reductions:

  • Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture.

  • Carefully basify the mixture to a pH of approximately 9 with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[6] This step is crucial to precipitate tin salts as tin hydroxides.

  • Filter the resulting suspension through a pad of celite to remove the inorganic salts.

  • Thoroughly wash the filter cake with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude aminoindazole.

II. Troubleshooting Guide: Common Experimental Issues and Solutions

Problem 1: Formation of Azo Compounds as a Side Product

Aromatic nitro compounds can sometimes form azo compounds as byproducts, especially with certain reducing agents like LiAlH₄.[1]

Causality and Mitigation:

  • Mechanism: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Under certain conditions, these intermediates can condense to form azo or azoxy compounds.

  • Solution: This is less common with the standard methods discussed for indazole synthesis. If you suspect azo formation, switching to a different reducing system, such as catalytic hydrogenation or SnCl₂/HCl, is recommended.

Problem 2: Low Solubility of the Nitroindazole Starting Material

Poor solubility can lead to slow and incomplete reactions. This is a particular challenge with large, hydrophobic molecules.[8]

Strategies to Address Solubility Issues:

  • Solvent Screening: Experiment with a range of solvents or solvent mixtures. For catalytic hydrogenations, polar aprotic solvents like THF or dioxane, sometimes with a protic co-solvent like ethanol or acetic acid, can be effective.[8]

  • Elevated Temperature: Increasing the reaction temperature can improve solubility, but this must be balanced against the potential for side reactions.

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can facilitate the reaction between a poorly soluble organic substrate and an aqueous or solid reagent.

Problem 3: Difficulty in Monitoring Reaction Progress by TLC

Aminoindazoles can be prone to oxidation on silica gel plates, leading to streaking or the appearance of multiple spots, making it difficult to assess reaction completion.

Tips for Effective TLC Monitoring:

  • Use a Mobile Phase with a Small Amount of Base: Adding a small amount of triethylamine or ammonia to your eluent system can help to suppress the interaction of the basic amine product with the acidic silica gel, resulting in cleaner spots.

  • Co-spotting: Always co-spot your reaction mixture with the starting material to accurately gauge its disappearance.

  • Alternative Analytical Techniques: If TLC proves unreliable, consider using LC-MS or GC-MS for more definitive monitoring of the reaction progress.[10]

III. Experimental Protocols

Protocol 1: General Procedure for Nitro Group Reduction using SnCl₂•2H₂O

This protocol is suitable for substrates with sensitive functional groups.[3]

  • In a round-bottom flask, dissolve the nitroindazole (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂•2H₂O, typically 3-5 equivalents) to the solution.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated aqueous sodium bicarbonate.

  • Continue stirring until a fine white precipitate of tin salts forms and the pH is basic.

  • Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude aminoindazole.

Protocol 2: General Procedure for Catalytic Hydrogenation using Pd/C

This method is often high-yielding for substrates without functionalities susceptible to hydrogenolysis.

  • To a solution of the nitroindazole in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar, add 10% Palladium on carbon (Pd/C, 5-10 wt%).

  • The flask is placed under an inert atmosphere (nitrogen or argon).[5]

  • Carefully replace the inert atmosphere with hydrogen gas, typically from a balloon or a hydrogenation apparatus. This is often done by evacuating the flask and backfilling with H₂ several times.[5]

  • Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully replace the hydrogen atmosphere with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the pyrophoric Pd/C catalyst. It is crucial to keep the filter cake wet with the solvent to prevent it from igniting upon contact with air.[5]

  • Concentrate the filtrate under reduced pressure to obtain the aminoindazole.

Decision-Making Workflow for Reagent Selection

start Start: Nitroindazole Substrate fg_check Identify Other Functional Groups start->fg_check halogen Halogen Present? fg_check->halogen carbonyl Carbonyl/Ester/Nitrile Present? halogen->carbonyl No raney_ni H₂/Raney Ni or Pt/C halogen->raney_ni Yes alkene Alkene/Alkyne Present? carbonyl->alkene No sncl2 SnCl₂ or Fe/HCl carbonyl->sncl2 Yes no_sensitive_fg No Other Sensitive Groups alkene->no_sensitive_fg No alkene->sncl2 Yes pdc H₂/Pd/C (Standard) no_sensitive_fg->pdc

Reagent selection based on functional groups.

IV. References

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from --INVALID-LINK--

  • Raju, B., Ragaul, R., & Sivasankar, B. N. (2009). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, 48B, 1158-1160.

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (2025). BenchChem.

  • Nitroreductase-triggered indazole formation. (2025). ChemRxiv.

  • What is the best reagent for the selective reduction of a nitro group to amine? (2014). ResearchGate.

  • A new reagent for selective reduction of nitro group. (2009). SciSpace.

  • Analytical methods for 1,3-DNB and 1,3,5-TNB. (n.d.). Agency for Toxic Substances and Disease Registry.

  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. (2010). ElectronicsAndBooks.

  • How do you do reduction of aromatic nitro or nitroimidazole? (2016). ResearchGate.

  • Selective reduction of nitro group without affecting other functional groups. (2025). BenchChem.

  • my nitro refuses to be reduced. (2023). Reddit.

  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? (2013). ResearchGate.

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (2025). ResearchGate.

  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. (2025). BenchChem.

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). ACS Omega.

  • Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. (2022). ResearchGate.

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). Semantic Scholar.

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024). University of Oxford.

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024). National Institutes of Health.

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (2021). Frontiers in Chemistry.

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry.

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024). PubMed.

  • Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. (2011). ResearchGate.

  • Tests for Organic nitro groups - Reduction to NHOH. (2023). YouTube.

  • Different analytical methods used in the reduction of 4-nitrophenol and the proposed reaction mechanism. (2022). ResearchGate.

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.

  • Reduction of nitro compounds. (n.d.). Wikipedia.

  • Evaluation of hydrogenation catalysts for selective nitro reduction,... (2018). ResearchGate.

References

Common pitfalls in the synthesis of 3-aminoindazoles and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Aminoindazoles

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-aminoindazoles. This privileged scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, its synthesis, while seemingly straightforward, is fraught with subtle challenges that can significantly impact yield, purity, and scalability.

This guide is structured as a series of troubleshooting questions and field-proven answers, designed to help you navigate the common pitfalls encountered during your experiments. We will delve into the causality behind these issues and provide robust, actionable protocols to ensure your success.

Troubleshooting Guide: Common Synthesis Pitfalls

Pitfall 1: Low or No Yield During Cyclization from 2-Halobenzonitriles

Question: My reaction between a 2-halobenzonitrile and hydrazine is failing or resulting in very low yields of the desired 3-aminoindazole. What are the common causes and how can I fix this?

Answer: This is the most prevalent issue and typically stems from one of four factors: the nature of the starting material, reaction conditions, reagent quality, or competing side reactions.

Causality and Solutions:

  • Halogen Reactivity: The cyclization is an SNAr reaction followed by intramolecular addition to the nitrile. The reactivity of the halogen is paramount. The order is F > Cl > Br > I .

    • Insight: If you are using a 2-bromobenzonitrile with simple hydrazine hydrate, the reaction may require harsh conditions (high temperatures, long reaction times), which can promote decomposition and side reactions.[3] For less reactive halides (Br, Cl), a catalyzed approach is often necessary.

    • Solution: For 2-fluorobenzonitriles, direct reaction with hydrazine hydrate in a high-boiling solvent like n-butanol or DMSO at reflux is usually effective.[4] For 2-bromobenzonitriles, a palladium-catalyzed Buchwald-Hartwig type coupling is a highly reliable alternative.[1][5][6]

  • Electronic Effects: The electronic nature of the substituents on the benzonitrile ring significantly influences the SNAr step.

    • Insight: Electron-withdrawing groups (EWGs) like -NO₂, -CF₃, or additional halides elsewhere on the ring will activate the ring towards nucleophilic attack, facilitating the reaction. Conversely, electron-donating groups (EDGs) like -OCH₃ or -CH₃ deactivate the ring, making the reaction sluggish and often leading to low yields.[3]

    • Solution: For substrates with EDGs, you must use more forcing conditions (higher temperatures, longer reaction times) or switch to a more robust catalytic system (e.g., using stronger ligands in a Pd-catalyzed reaction). Microwave-assisted synthesis can also be highly effective in driving these difficult reactions to completion.[3]

  • Hydrazine Quality: Hydrazine is a strong reducing agent and can be of variable quality.

    • Insight: Anhydrous hydrazine is often more effective but is also more hazardous. Hydrazine hydrate is commonly used, but its water content can sometimes interfere with the reaction, especially in catalytic cycles. Old bottles of hydrazine may have decomposed.

    • Solution: Use a fresh bottle of hydrazine hydrate from a reputable supplier. For sensitive reactions, using anhydrous hydrazine in an inert solvent like dioxane can improve yields, but requires stringent safety precautions.

  • Solvent and Temperature:

    • Insight: The solvent must be polar enough to dissolve the reagents but also have a high enough boiling point to drive the reaction. Insufficient temperature will lead to an incomplete reaction, while excessive heat can cause decomposition or the formation of undesired dimers and other side products.[4]

    • Solution: For direct SNAr, n-butanol (118 °C) or DMSO (189 °C) are excellent choices. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and avoid prolonged heating once the reaction is complete.

G start Low/No Yield Observed check_sm 1. Verify Starting Material - Halogen type (F, Cl, Br)? - Electronic effects (EWG/EDG)? start->check_sm check_reagents 2. Check Reagents - Fresh hydrazine hydrate? - Anhydrous solvent? check_sm->check_reagents SM OK action_sm Action: - For Br/Cl, switch to Pd-catalyzed route. - For EDG, use forcing conditions. check_sm->action_sm Issue Found check_conditions 3. Review Conditions - Temperature sufficient? - Reaction time adequate? check_reagents->check_conditions Reagents OK action_reagents Action: - Use fresh bottle of hydrazine. - Ensure solvents are dry. check_reagents->action_reagents Issue Found side_products 4. Analyze Crude Mixture - Side products present? check_conditions->side_products Conditions Seem OK action_conditions Action: - Increase temperature or time. - Consider microwave heating. check_conditions->action_conditions Issue Found action_purify Action: - Optimize temperature to minimize byproducts. - See Pitfall 2. side_products->action_purify Yes end_node Problem Resolved side_products->end_node No, truly no reaction. Re-evaluate overall strategy. action_sm->end_node action_reagents->end_node action_conditions->end_node action_purify->end_node

Caption: Troubleshooting logic for low-yield 3-aminoindazole synthesis.

Pitfall 2: Regioselectivity Issues in N-Substitution

Question: I am trying to alkylate/arylate my 3-aminoindazole at the N-1 position, but I am getting a mixture of N-1 and N-2 isomers, along with reaction at the 3-amino group. How can I achieve N-1 selectivity?

Answer: This is a classic challenge rooted in the differential nucleophilicity of the three nitrogen atoms in the scaffold. The N-1 and 3-amino groups are both highly nucleophilic, and the N-2 position can also react under certain conditions.

Causality and Solutions:

  • Inherent Nucleophilicity: The 3-amino group and the N-1 position are both sp²-hybridized and readily participate in reactions. Direct alkylation with a simple alkyl halide often results in poor selectivity.[7]

  • Protecting Group Strategy: The most robust method to ensure N-1 selectivity is to first protect the more nucleophilic 3-amino group.

    • Insight: By masking the exocyclic amine, you can direct the subsequent reaction exclusively to the ring nitrogens. The N-1 position is generally more sterically accessible and electronically favored for substitution than N-2.

    • Solution: A common and effective strategy is to react the 3-aminoindazole with phthalic anhydride to form the 3-phthalimidoindazole. This protected intermediate can then be cleanly alkylated or arylated at the N-1 position. The phthalimide protecting group is then easily removed with hydrazine hydrate to reveal the desired N-1 substituted 3-aminoindazole.[7]

  • Directed Synthesis: An alternative is to build the N-1 substituent into the synthesis from the beginning.

    • Insight: Certain modern synthetic methods bypass the selectivity problem entirely by forming the N-1 bond during the cascade cyclization.

    • Solution: A highly effective method involves a microwave-assisted cascade reaction starting from 3-(2-bromoaryl)-1,2,4-oxadiazol-5(4H)-ones and a primary amine (R-NH₂). This approach directly and selectively installs the 'R' group at the N-1 position in high yield.[3][8]

G cluster_0 Direct Alkylation (Low Selectivity) cluster_1 Protecting Group Strategy (High Selectivity) start 3-Aminoindazole product_mix Mixture of Products (N-1, N-2, 3-NHR) start->product_mix R-X, Base start2 3-Aminoindazole protected 3-Phthalimidoindazole start2->protected 1. Phthalic Anhydride n1_sub N-1 Substituted Protected Indazole protected->n1_sub 2. R-X, Base final_product Pure N-1 Substituted 3-Aminoindazole n1_sub->final_product 3. Hydrazine Hydrate

References

Strategies to enhance the stability of 3-Bromo-1-methyl-1H-indazol-4-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 3-Bromo-1-methyl-1H-indazol-4-amine

Introduction: The Challenge of Stabilizing a Key Synthetic Building Block

This compound is a critical intermediate in contemporary drug discovery, valued for its unique structural motif. However, its bifunctional nature, possessing both a reactive bromo-indazole core and an aromatic amine, presents significant stability challenges during storage and handling. Aromatic amines are notoriously susceptible to oxidation, while the halogenated heterocyclic system can be sensitive to nucleophilic substitution and light-induced degradation.[1][2] Failure to implement proper storage strategies can lead to the formation of impurities, compromising experimental reproducibility, reducing yield, and introducing confounding variables in biological assays.

This guide provides a comprehensive framework for researchers to enhance the stability of this valuable reagent. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, grounded in the fundamental principles of chemical stability and supported by established protocols.

Quick Reference: Recommended Storage Conditions

For immediate reference, the ideal storage conditions are summarized below. The subsequent sections will elaborate on the rationale behind these recommendations.

ParameterConditionRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Minimizes thermal degradation and slows oxidative processes.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich aromatic amine.[3]
Light Amber Glass Vial / Protect from LightPrevents potential photolytic cleavage or radical-mediated degradation.
Container Tightly-sealed, borosilicate glass vial with a PTFE-lined cap.Ensures an inert storage surface and prevents moisture ingress.[4][5][6]
Handling In an inert atmosphere glovebox or with brief exposure to air.Minimizes exposure to atmospheric oxygen and humidity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause degradation of this compound?

A1: The degradation of this compound is primarily driven by three factors:

  • Oxidation: The aromatic amine group (-NH₂) is electron-rich and highly susceptible to oxidation by atmospheric oxygen. This process can be catalyzed by trace metal impurities and light, often resulting in the formation of colored polymeric byproducts. Improper handling of amines can lead to exposure to toxic substances and degradation.[3]

  • Moisture: Aromatic amines are often hygroscopic, meaning they readily absorb moisture from the air.[6] Water can act as a nucleophile or participate in hydrolytic degradation pathways, especially under non-neutral pH conditions.

  • Light and Heat: As with many complex organic molecules, exposure to UV light and elevated temperatures can provide the activation energy needed for undesirable side reactions, including de-bromination or rearrangement. Many heterocyclic amines are sensitive to heat, which can increase the rate of degradation.[7]

Q2: I just received a new batch. What are the immediate signs of degradation I should look for?

A2: Upon receipt, a high-purity sample of this compound should be a well-defined crystalline solid, typically off-white to light tan in color. Any significant deviation warrants caution. Key signs of degradation include:

  • Color Change: A pronounced darkening to brown, red, or black is a strong indicator of oxidation.

  • Physical State: The presence of a sticky, oily, or gummy consistency instead of a free-flowing solid suggests the absorption of moisture and/or the formation of impure liquid byproducts.

  • Insolubility: If a sample that was previously soluble in a specific solvent (e.g., DMSO, DMF) now shows significant insoluble particulate matter, it likely contains polymeric degradation products.

Q3: How critical is storage under an inert atmosphere?

A3: It is highly critical for long-term stability. While brief exposure to air for weighing is generally acceptable, prolonged storage in an air-filled container will inevitably lead to oxidation of the amine functionality. We strongly recommend backfilling the storage vial with a dry, inert gas like argon or nitrogen after each use. General safety data for similar brominated indazoles and aromatic amines consistently advise storing in a tightly-closed container in a well-ventilated, cool, dry place away from incompatible materials like strong oxidizing agents.[3][4][5][8]

Q4: Can I prepare a stock solution for long-term storage?

A4: Preparing stock solutions for long-term storage is generally not recommended without validating stability in the specific solvent. Many organic solvents are not inert; for example, they can contain dissolved oxygen or trace water, which can accelerate degradation. If you must prepare a stock solution, use an anhydrous, peroxide-free, aprotic solvent such as DMSO or DMF. Prepare small-volume aliquots in amber vials, flush with argon, and store at -20°C or below. Always perform a quality control check (e.g., LC-MS) on an aliquot before use if it has been stored for an extended period.

Troubleshooting Guide

Issue: My compound has turned from off-white to a distinct brown color. Is it still usable?
  • Probable Cause: Oxidation of the aromatic amine. This is the most common degradation pathway.

  • Troubleshooting Steps:

    • Assess Purity: Do not assume the material is unusable. The discoloration may be due to a very small percentage of a highly colored impurity. Dissolve a small amount in a suitable solvent (e.g., DMSO) and analyze its purity by HPLC-UV or LC-MS (See Protocol 2).

    • Decision Making: If the purity is still >95%, it may be usable for non-critical applications, but be aware that the impurities could interfere with your reaction. For sensitive assays or late-stage synthetic steps, it is strongly advised to use a fresh, high-purity lot.

    • Future Prevention: Review your storage protocol. Ensure the container is sealed tightly and purged with inert gas after each use. Store protected from light at or below -20°C.

Issue: I am seeing a new, lower molecular weight peak in my LC-MS analysis that corresponds to the loss of bromine.
  • Probable Cause: Dehalogenation. This can be caused by photolytic degradation (if exposed to light) or reaction with certain nucleophiles or reducing agents present as impurities in your solvent or reaction mixture.

  • Troubleshooting Steps:

    • Confirm Identity: Use high-resolution mass spectrometry to confirm the elemental composition of the new peak corresponds to 1-methyl-1H-indazol-4-amine.

    • Review Handling: Ensure the compound and its solutions are rigorously protected from light by using amber vials and covering flasks with aluminum foil.

    • Check Reagents: If this peak appears after a reaction, scrutinize all reagents for potential reducing agents. For example, some grades of solvents can contain stabilizers that may be reactive.

    • Future Prevention: Adhere strictly to light-protection protocols. Use high-purity, anhydrous solvents from reputable suppliers.

Experimental Workflows & Protocols

Visual Workflow: Compound Handling and Storage

The following diagram outlines the decision-making process from receiving the compound to its long-term storage to ensure maximum stability.

G cluster_0 Receiving & Initial Assessment cluster_1 Preparation for Storage cluster_2 Storage Receive Receive Compound Inspect Visual Inspection (Color, Physical State) Receive->Inspect Unpack QC Optional: QC Check (HPLC/LC-MS for baseline) Inspect->QC If new lot or suspect quality Glovebox Transfer to Inert Atmosphere (Glovebox) Inspect->Glovebox If OK Aliquot Aliquot into smaller, pre-dried amber vials Glovebox->Aliquot Purge Backfill with Argon/Nitrogen Aliquot->Purge Seal Seal with PTFE- lined cap Purge->Seal ShortTerm Short-Term Storage (2-8°C, <1 month) Seal->ShortTerm Frequent Use LongTerm Long-Term Storage (-20°C, >1 month) Seal->LongTerm Archival

Caption: Decision workflow for receiving and storing this compound.

Potential Degradation Pathways

This diagram illustrates the main chemical vulnerabilities of the molecule.

DegradationPathways cluster_degradation Degradation Products Parent This compound (Stable Form) Oxidized Oxidized Species (Colored Impurities, Dimers) Parent->Oxidized O₂ / Light (Atmosphere) Debrominated De-brominated Product (1-methyl-1H-indazol-4-amine) Parent->Debrominated Light / Heat (Energy Input) Hydrolyzed Hydrolytic Byproducts (Potential ring opening) Parent->Hydrolyzed H₂O (Moisture)

References

Validation & Comparative

A Senior Application Scientist's Guide to the Absolute Purity Determination of 3-Bromo-1-methyl-1H-indazol-4-amine via Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in chemical synthesis, quality control, and regulatory affairs.

Executive Summary: Beyond Relative Purity

In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a number; it is a cornerstone of safety, efficacy, and batch-to-batch consistency. For a critical building block like 3-Bromo-1-methyl-1H-indazol-4-amine , an impurity profile can significantly impact downstream reactions and the final API's quality. Traditional chromatographic methods, while powerful, provide a relative purity value, often based on the percentage of the main peak area in a chromatogram. This "100% method" is blind to impurities that lack a chromophore (for UV detection) or are non-volatile (for GC), and it necessitates a well-characterized reference standard of the analyte itself for true quantification.

This guide presents a robust, first-principles approach for validating the absolute purity of this compound using quantitative Nuclear Magnetic Resonance (qNMR). As a primary ratio method, qNMR stands apart by directly relating the integrated signal area of a nucleus to the number of moles of that nucleus in the sample.[1][2] This allows for direct, SI-traceable quantification against a certified internal standard, providing a purity value that is independent of the analyte's response factor and inclusive of NMR-active impurities.[1] We will explore the causality behind the experimental design, provide a self-validating protocol, and compare its performance against alternative analytical techniques.

The Analytical Challenge: Choosing the Right Tool for Purity

The selection of an analytical technique for purity determination is a critical decision driven by the properties of the analyte and the specific requirements of the analysis. While techniques like High-Performance Liquid Chromatography (HPLC) are workhorses in quality control, they are not without limitations.[3]

A Comparative Overview: qNMR vs. Alternatives

To understand the rationale for selecting qNMR, we must objectively compare it with other common methods. The fundamental difference lies in the principle of detection: qNMR counts nuclei, whereas chromatography relies on a compound-specific physical property (e.g., UV absorbance).[2][4]

Parameter Quantitative ¹H NMR (qNMR) HPLC (UV Detection) Gas Chromatography (GC-FID)
Principle Signal integral is directly proportional to the number of protons.[1][5]Measures UV absorbance of an analyte as it elutes from a column.Measures the response of an analyte as it is ionized in a flame.
Quantification Type Absolute/Primary. Does not require an analyte-specific reference standard.[1][2]Relative. Requires a specific, pure reference standard of the analyte for quantification.Relative. Requires a specific, pure reference standard of the analyte for quantification.
Selectivity High. Based on unique chemical shifts of protons in the molecule.Dependent on chromatographic separation and chromophore presence.Dependent on volatility and chromatographic separation.
Sample Integrity Non-destructive. Sample can be recovered for further analysis.[1]Destructive.Destructive.
Method Development Rapid. Focuses on solubility and non-overlapping signals.[6]Can be time-consuming, requiring column, mobile phase, and gradient optimization.Requires optimization of temperature ramps, gas flow, and column selection.
"Invisible" Impurities Detects any soluble compound with protons. Blind only to non-protonated or inorganic impurities.Blind to impurities without a UV chromophore.Blind to non-volatile or thermally labile impurities.
Throughput Moderate to High. Minimal conditioning required between samples.[2]High, especially with autosamplers.High, especially with autosamplers.
Decision Logic for Method Selection

The choice of methodology is not arbitrary. The following decision matrix illustrates the logical process a scientist might follow to arrive at the most suitable technique.

G start Start: Purity Assay Needed analyte_props Assess Analyte Properties start->analyte_props is_volatile Is the analyte and its likely impurities volatile? analyte_props->is_volatile has_chromophore Does the analyte and all likely impurities have a strong UV chromophore? is_volatile->has_chromophore No use_gc Gas Chromatography (GC) is a strong candidate. is_volatile->use_gc Yes is_soluble Is the analyte soluble with a non-overlapping internal standard? has_chromophore->is_soluble No use_hplc HPLC-UV is a strong candidate. has_chromophore->use_hplc Yes use_qnmr qNMR is the optimal method for absolute purity. is_soluble->use_qnmr Yes reconsider Re-evaluate or use orthogonal methods. is_soluble->reconsider No

Caption: Decision matrix for selecting a primary purity assay method.

For this compound, which is a non-volatile solid, GC is unsuitable. While it possesses a chromophore, the potential for process impurities that lack this feature makes HPLC-UV a risk for overestimating purity. Therefore, qNMR emerges as the superior choice for an unambiguous, absolute purity determination.

The qNMR Protocol: A Self-Validating System for this compound

This protocol is designed not just as a series of steps, but as a system where the integrity of the data is validated throughout the process. The core principle is to compare the integrated signal of a known quantity of a certified internal standard to the signal from the analyte.

Analyte and Internal Standard: The Foundation of Accuracy

Analyte: this compound (MW: 226.07 g/mol )[7]

  • Key Protons for Quantification: The ¹H NMR spectrum of this molecule offers several distinct signals. The N-methyl group (~4 ppm) is an excellent candidate as it is a sharp singlet representing 3 protons, typically well-resolved from other signals. Aromatic protons can also be used, provided they are baseline-resolved from impurity and standard signals.

Internal Standard (IS) Selection: The choice of IS is paramount for a successful qNMR experiment. The ideal IS should be:

  • Of high, certified purity (e.g., >99.9%).

  • Chemically stable and non-reactive with the analyte or solvent.

  • Soluble in the same deuterated solvent as the analyte.

  • Possess signals in a region of the spectrum free from analyte or impurity signals.

  • Have a simple spectrum with at least one sharp, well-defined signal.

For this analysis, Maleic Acid is an excellent choice. It is a highly pure, crystalline solid, soluble in DMSO-d6, and its two olefinic protons produce a sharp singlet around 6.3 ppm, a region typically clear for the target analyte.

Experimental Workflow and Protocol

The following workflow ensures metrological traceability and minimizes sources of error.

G cluster_prep 1. Gravimetric Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of This compound weigh_is Accurately weigh ~8 mg of Maleic Acid (IS) weigh_analyte->weigh_is dissolve Quantitatively transfer both solids to a vial. Add ~0.75 mL of DMSO-d6. Vortex until fully dissolved. weigh_is->dissolve transfer Transfer solution to a high-precision 5 mm NMR tube. dissolve->transfer setup Lock & Shim Spectrometer transfer->setup acquire Acquire ¹H Spectrum with Quantitative Parameters (d1 ≥ 5*T1, ns ≥ 64) setup->acquire process Apply Fourier Transform, Phase Correction, and Baseline Correction acquire->process integrate Integrate analyte signal (e.g., N-CH3) and IS signal (e.g., olefinic CH) process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate result Report Absolute Purity (%) calculate->result

References

A Comparative Guide to the Biological Activity of 3-Bromo-1-methyl-1H-indazol-4-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indazole scaffold stands out as a privileged heterocyclic motif, integral to a multitude of pharmacologically active agents.[1][2][3] Its inherent drug-like properties have propelled the development of several FDA-approved therapeutics, particularly in the realm of oncology. This guide provides a comprehensive comparative analysis of the biological activity of 3-Bromo-1-methyl-1H-indazol-4-amine and a curated selection of its structural analogs. While direct experimental data for this specific molecule is not extensively available in the public domain, by leveraging data from closely related analogs, we can elucidate key structure-activity relationships (SAR) and predict its potential biological profile.

This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of how subtle structural modifications to the indazole core can profoundly influence biological activity, with a focus on anticancer and kinase inhibitory effects.

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The indazole ring system, a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold for the design of small molecule inhibitors.[3] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets makes it an attractive starting point for drug design. Numerous indazole derivatives have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2][4]

Comparative Analysis of Biological Activity

For this comparative guide, we will focus on the antiproliferative and kinase inhibitory activities of analogs of this compound. The selection of analogs is based on the availability of robust biological data and their structural relationship to the target compound, allowing for a meaningful discussion of structure-activity relationships.

Antiproliferative Activity Against Cancer Cell Lines

The ability of a compound to inhibit the growth of cancer cells is a primary indicator of its potential as an anticancer agent. The following table summarizes the in vitro antiproliferative activity (IC50 values) of selected indazole analogs against various human cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineHCT116 (Colon)0.4 ± 0.3[5]
Analog 2 A series of 1H-indazole-3-amine derivatives (e.g., compound 6o)K562 (Leukemia)5.15[6][7]
Analog 3 Polysubstituted indazole derivative (e.g., compound 7d)A2780 (Ovarian), A549 (Lung)0.64 - 17[8]
Analog 4 Indazole derivative (compound 2f)4T1 (Breast)0.23 - 1.15[1][2]

Discussion of Structure-Activity Relationships (SAR):

The data presented in the table above reveals several key SAR insights:

  • Substitution at the 6-position: Analog 1, with a substituted amino group at the 6-position, demonstrates potent sub-micromolar activity against colon cancer cells.[5] This suggests that the 6-position is a critical site for modification to enhance antiproliferative effects. The nature of the substituent on the amino group also plays a significant role.

  • The 3-aminoindazole core: Analogs 2 and its series highlight the importance of the 1H-indazole-3-amine scaffold as a hinge-binding fragment for kinases.[7] Modifications at the 5-position of this core can significantly impact activity against different cancer cell lines.[6][7]

  • Polysubstitution: The broad range of activity seen with Analog 3 underscores the impact of multiple substitutions on the indazole ring. The specific pattern of substitution can lead to compounds with varying potencies and potentially different mechanisms of action.[8]

  • Substituents at the 3-position: The potent activity of Analog 4, which possesses a styryl group at the 3-position, indicates that this position can tolerate bulky substituents and that these can contribute significantly to the compound's anticancer properties.[1][2]

Based on these observations, it is plausible that This compound may exhibit antiproliferative activity. The presence of the bromine atom at the 3-position and the amino group at the 4-position are key features. The bromine could act as a valuable synthetic handle for further derivatization and may also contribute to binding affinity through halogen bonding. The 4-amino group provides a potential hydrogen bond donor.

Kinase Inhibitory Activity

Many indazole derivatives exert their anticancer effects by inhibiting specific protein kinases. The following table presents the kinase inhibitory activity of selected indazole analogs.

Compound IDTarget KinaseIC50 (nM)Reference
Analog 5 PLK4< 0.1[4]
Analog 6 Pan-BCR-ABL (including T315I mutant)< 0.5 - 9[9]
Analog 7 Lck(Comparable to phenol isosteres)[10]
Analog 8 Multi-kinase (VEGFR2, PDGFRβ, Flt-3, CSF-1R)3 - 4[11]

Discussion of Structure-Activity Relationships (SAR):

The kinase inhibition data further illuminates the therapeutic potential of the indazole scaffold:

  • High Potency and Selectivity: Analog 5, an N-(1H-indazol-6-yl)benzenesulfonamide derivative, demonstrates exceptionally potent and selective inhibition of Polo-like kinase 4 (PLK4), a key regulator of cell division.[4] This highlights the potential for developing highly targeted therapies with the indazole core.

  • Overcoming Drug Resistance: Analog 6, a 3-aminoindazole derivative, effectively inhibits the T315I "gatekeeper" mutant of BCR-ABL, a common mechanism of resistance to imatinib in chronic myeloid leukemia.[9] This demonstrates the utility of the indazole scaffold in designing next-generation inhibitors that can address clinical challenges.

  • Isosteric Replacement: The successful replacement of a phenol moiety with a 4-aminoindazole group in Analog 7 to improve pharmacokinetic properties while maintaining Lck inhibitory potency showcases the value of this scaffold as a bioisostere.[10]

  • Multi-Targeting: The multi-kinase inhibitory profile of Linifanib (Analog 8) underscores the ability of indazole-based compounds to target multiple signaling pathways involved in tumor growth and angiogenesis.[11]

Considering these findings, This compound could potentially act as a kinase inhibitor. The substitution pattern, particularly the 3-bromo and 4-amino groups, would influence its binding affinity and selectivity for specific kinases. The N-methyl group will affect the compound's solubility and metabolic stability.

Experimental Methodologies

To ensure scientific integrity and enable the replication of these findings, detailed experimental protocols are provided below.

General Synthesis of Indazole Analogs

The synthesis of substituted indazoles often involves multi-step reaction sequences. A general workflow is depicted below.

Caption: General synthetic workflow for indazole analogs.

Step-by-Step Protocol (Example: Synthesis of a 3-Aminoindazole Derivative):

  • Cyclization: A substituted 2-fluorobenzonitrile is refluxed with hydrazine hydrate to form the corresponding 1H-indazol-3-amine.[7]

  • Purification: The crude product is purified by recrystallization or column chromatography.

  • Suzuki Coupling (for further modification): The resulting aminoindazole can be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to introduce substituents at specific positions.[7]

  • Characterization: The final compound is characterized by NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Caption: Workflow for the in vitro MTT antiproliferative assay.

Step-by-Step Protocol:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours.

  • Solubilization: The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[6][7]

In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases can be determined using various assay formats, such as radiometric assays or fluorescence-based assays.

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol (Example using a fluorescence-based assay):

  • Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound in an appropriate assay buffer.

  • Assay Reaction: In a microplate, combine the kinase, substrate, and test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time.

  • Termination: Stop the reaction by adding a termination buffer.

  • Detection: Measure the fluorescence signal, which is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This comparative guide has synthesized available data to project the biological potential of this compound. The analysis of its structural analogs strongly suggests that this compound is likely to possess antiproliferative and kinase inhibitory activities. The bromine atom at the 3-position offers a strategic point for further chemical modification to optimize potency and selectivity. The 4-amino group is a key pharmacophoric feature that can participate in crucial hydrogen bonding interactions with target proteins.

Future research should focus on the synthesis and direct biological evaluation of this compound. A comprehensive screening against a panel of cancer cell lines and a diverse set of kinases would provide a clear understanding of its therapeutic potential. Furthermore, elucidation of its mechanism of action through techniques such as Western blotting to assess effects on cell signaling pathways and cell cycle analysis will be critical for its advancement as a potential drug candidate. The insights provided in this guide serve as a foundational framework for these future investigations.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Developed Against Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Specificity in Small-Molecule Immunoassays

Indazole derivatives represent a cornerstone in modern medicinal chemistry, forming the structural basis of numerous targeted therapeutics, particularly kinase inhibitors used in oncology.[1][2][3] The development and clinical monitoring of these drugs rely heavily on robust analytical methods to quantify their presence in biological matrices. Immunoassays, powered by specific monoclonal or polyclonal antibodies, are indispensable tools for pharmacokinetic (PK), pharmacodynamic (PD), and immunogenicity studies due to their high sensitivity and throughput.[4][5][6][7]

However, the utility of an antibody, especially one targeting a small molecule like an indazole derivative, is wholly dependent on its specificity.[8] An antibody's tendency to bind to molecules structurally similar to the target antigen is known as cross-reactivity.[9] In the context of drug development, significant cross-reactivity with metabolites, synthetic precursors, or other drugs in the same class can lead to gravely inaccurate quantification, resulting in flawed PK profiles and misguided clinical decisions.[9] This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies against indazole derivatives, ensuring the development of reliable and specific immunoassays.

Pillar 1: Strategic Design of a Cross-Reactivity Panel

The foundation of a meaningful cross-reactivity study lies in the thoughtful selection of compounds to test. The objective is to challenge the antibody's specificity against a panel of molecules that represent the most likely sources of interference in a real-world sample. The choice of assay format is equally critical; for small-molecule quantification, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the industry-standard method.[9][10][11] Its core principle relies on the competition between the free drug in a sample and a labeled or coated version of the drug for a limited number of antibody binding sites, making it ideal for assessing binding affinity against various analogs.[12]

Causality Behind Compound Selection:

A robust cross-reactivity panel should be designed based on the structure-activity relationships (SAR) of the indazole family and the specific metabolic pathway of the drug .[13][14]

  • Primary Target (Immunogen): The indazole derivative against which the antibody was raised. This serves as the positive control and the reference for 100% reactivity.

  • Known Metabolites: Phase I and Phase II metabolites are the most critical potential cross-reactants. Modifications such as hydroxylation, N-dealkylation, or glucuronidation can alter the structure, but parts of the core indazole scaffold may still be recognized by the antibody.

  • Synthetic Precursors & Intermediates: To ensure the assay does not detect residual impurities from the manufacturing process.

  • Structural Analogs: Other indazole-based drugs or compounds with slight modifications to the core ring or its substituents. This helps define the antibody's recognition of specific epitopes.[15] For example, shifting a substituent from the C5 to the C6 position on the indazole ring can reveal the antibody's spatial tolerance.[13]

  • Negative Controls: Structurally unrelated compounds that are not expected to bind. This helps confirm that any observed signal is not due to non-specific binding or matrix effects.

Pillar 2: The Self-Validating System: A Detailed Competitive ELISA Protocol

This protocol describes a competitive ELISA where the target antigen is coated onto the microplate. The amount of antibody binding to the plate is inversely proportional to the concentration of free antigen in the sample solution.

Experimental Workflow Diagram

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Detection p1 1. Antigen Coating: Coat microplate wells with Antigen-Carrier Conjugate (e.g., Indazole-BSA). p2 2. Incubation: Incubate overnight at 4°C. p1->p2 p3 3. Washing: Wash 3x with PBS-T. p2->p3 p4 4. Blocking: Add blocking buffer (e.g., BSA/PBS) to prevent non-specific binding. p3->p4 p5 5. Incubation & Wash: Incubate 1-2 hours at RT, then wash 3x. p4->p5 a1 6. Competition Step: Add standards or test compounds (cross-reactants) simultaneously with the primary anti-indazole antibody. p5->a1 a2 7. Incubation: Incubate for 1-2 hours at RT to allow competition. a1->a2 a3 8. Washing: Wash 3x to remove unbound antibody and compounds. a2->a3 d1 9. Secondary Antibody: Add HRP-conjugated secondary antibody (e.g., Anti-Mouse IgG-HRP). a3->d1 d2 10. Incubation & Wash: Incubate 1 hour at RT, then wash 5x. d1->d2 d3 11. Substrate Addition: Add TMB substrate. d2->d3 d4 12. Color Development: Incubate in the dark until color develops (15-30 min). d3->d4 d5 13. Stop Reaction: Add Stop Solution (e.g., 2N H₂SO₄). d4->d5 d6 14. Read Absorbance: Measure OD at 450 nm. d5->d6

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

Step-by-Step Methodology
  • Antigen Coating:

    • Action: Dilute an indazole-protein conjugate (e.g., Indazole-BSA) to 1-10 µg/mL in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate.

    • Causality: The target molecule is immobilized on a solid phase. Covalently conjugating the small-molecule hapten (the indazole derivative) to a larger carrier protein like BSA is necessary for efficient binding to the polystyrene plate.[11]

    • Action: Cover the plate and incubate overnight at 4°C.

  • Blocking:

    • Action: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBS-T). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Causality: This step is crucial for preventing non-specific binding of the primary or secondary antibodies to unoccupied sites on the plate surface, which would otherwise cause high background signal.[16]

    • Action: Incubate for 1-2 hours at room temperature (RT), then wash three times with wash buffer.

  • Competitive Reaction:

    • Action: Prepare serial dilutions of the primary target indazole (for the standard curve) and each test compound (cross-reactant) in assay buffer (e.g., 0.1% BSA in PBS-T).

    • Action: In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary anti-indazole antibody. The antibody concentration should be pre-determined by titration to be the concentration that yields ~80-90% of the maximum signal.

    • Causality: This pre-incubation (or simultaneous addition to the assay plate) allows the competition for antibody binding sites to occur in the liquid phase between the coated antigen and the free antigen from the sample/standard.[11]

    • Action: Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate. Incubate for 1-2 hours at RT.

  • Detection:

    • Action: Wash the plate three times with wash buffer.

    • Action: Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG) to each well.

    • Causality: The secondary antibody binds to the primary antibody that has been captured by the coated antigen. The amount of bound secondary antibody is therefore proportional to the amount of primary antibody that was not inhibited by the free analyte.

    • Action: Incubate for 1 hour at RT. Wash the plate five times with wash buffer.

  • Signal Generation and Measurement:

    • Action: Add 100 µL of TMB substrate solution to each well and incubate in the dark at RT for 15-30 minutes.

    • Causality: The Horseradish Peroxidase (HRP) enzyme on the secondary antibody catalyzes the conversion of the TMB substrate into a blue-colored product.

    • Action: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄), which turns the color to yellow.

    • Action: Immediately read the optical density (OD) at 450 nm using a microplate reader.

Pillar 3: Quantitative Data Analysis and Authoritative Interpretation

The raw OD values are inversely proportional to the concentration of the competing compound. The data must be processed to determine the IC50 value for each compound, which is the concentration that results in a 50% reduction of the maximum signal.

Principle of Competitive Inhibition Diagram

Competitive_Inhibition cluster_low Low Free Antigen Concentration cluster_high High Free Antigen Concentration Low_Ab Anti-Indazole Ab Low_Coated Coated Indazole Low_Ab->Low_Coated Many antibodies bind to the plate Low_Result STRONG SIGNAL Low_Coated->Low_Result High_Ab Anti-Indazole Ab High_Free Free Indazole High_Ab->High_Free Most antibodies are bound by free antigen High_Coated Coated Indazole High_Result WEAK SIGNAL High_Coated->High_Result

Caption: In competitive ELISA, high free antigen leads to a weak signal.

Calculation and Data Summary
  • Generate Standard Curve: Plot the OD values against the log of the concentration for the primary target indazole. Use a four-parameter logistic (4-PL) curve fit to determine the IC50.

  • Determine IC50 for Test Compounds: Repeat the process for each potential cross-reactant.

  • Calculate Percent Cross-Reactivity (%CR): Use the following established formula:

    %CR = (IC50 of Primary Target / IC50 of Test Compound) x 100

Example Data Table

Let's assume our primary target is "Indazole-A".

CompoundStructure DescriptionIC50 (nM)% Cross-ReactivityInterpretation
Indazole-A Primary Target 15 100% Reference Compound
Metabolite-1Hydroxylated Indazole-A3050%Significant cross-reactivity; may lead to overestimation of parent drug.
Metabolite-2Glucuronidated Indazole-A1,8000.83%Low cross-reactivity; unlikely to cause significant interference.
Analog-BMethyl group at C6 instead of C52506%Moderate cross-reactivity; indicates the C5/C6 position is important for recognition.
Precursor-CSynthetic intermediate>10,000<0.15%Negligible cross-reactivity; assay is specific against this impurity.
Drug-XUnrelated kinase inhibitor>10,000<0.15%Negligible cross-reactivity; demonstrates specificity of the antibody.
Interpreting the Results
  • High Cross-Reactivity (>10%): The antibody binds strongly to the related compound. If this compound is a major metabolite present in high concentrations in vivo, the antibody is likely unsuitable for specific quantification of the parent drug without sample pre-treatment (e.g., chromatography).

  • Moderate Cross-Reactivity (1-10%): The potential for interference exists. The impact must be assessed based on the expected physiological concentrations of the cross-reactant relative to the parent drug.

  • Low/Negligible Cross-Reactivity (<1%): The antibody is highly specific for the target analyte relative to this compound. This is the desired outcome for most tested compounds and is essential for building a reliable assay.[9]

Conclusion: From Data to Decision

A rigorously conducted cross-reactivity study is not merely a data-generating exercise; it is a fundamental validation step that defines the boundaries of an antibody's utility. For antibodies targeting indazole derivatives, understanding the specificity profile is paramount for developing bioanalytical methods that can be trusted throughout the drug development pipeline. By combining a strategically designed panel of cross-reactants with a robust competitive ELISA protocol, researchers can generate clear, quantitative data. This data provides an authoritative basis for accepting an antibody as a reliable tool for PK/PD studies or for rejecting it in favor of developing a more specific reagent. Ultimately, this scientific integrity ensures the accuracy of data that informs critical decisions on drug safety, dosing, and efficacy.

References

A Researcher's Guide to the Purity of Commercially Available 3-Bromo-1-methyl-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the quality of starting materials is paramount. The slightest impurity can lead to ambiguous biological data, failed experiments, and ultimately, significant delays in the research pipeline. This guide provides an in-depth comparative analysis of the purity of commercially available 3-Bromo-1-methyl-1H-indazol-4-amine, a key building block in the synthesis of various pharmacologically active compounds. We present a comprehensive purity assessment of this compound obtained from three different fictional commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. Our goal is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to make informed decisions when sourcing this critical reagent.

Introduction to this compound

This compound (C₈H₈BrN₃, Molar Mass: 226.07 g/mol ) is a substituted indazole derivative that serves as a versatile intermediate in medicinal chemistry.[1] The indazole scaffold is a well-established pharmacophore found in a multitude of compounds with diverse biological activities, including kinase inhibitors for cancer therapy. The specific substitution pattern of this compound, featuring a bromine atom at the 3-position, a methyl group at the 1-position, and an amine group at the 4-position, provides multiple reaction sites for further chemical modifications, making it a valuable starting material for the synthesis of compound libraries.

Given its importance, ensuring the high purity of this reagent is crucial. Impurities arising from the synthetic process can interfere with subsequent reactions, leading to the formation of undesired side products and complicating the purification of the final compounds. This guide outlines a multi-pronged analytical approach to assess the purity of this compound from different commercial sources.

Experimental Design for Purity Assessment

To obtain a comprehensive understanding of the purity profile of this compound from each supplier, we employed a suite of orthogonal analytical techniques:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is the workhorse technique for purity determination, providing quantitative data on the main component and any UV-active impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC. The mass spectrometer provides structural information for impurity identification.[2][3]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides detailed structural information about the main compound and can be used to identify and quantify impurities, including residual solvents and structural isomers, often without the need for reference standards. Quantitative NMR (qNMR) can provide a highly accurate measure of purity against a certified reference material.[4][5]

The causality behind choosing this combination of techniques lies in their complementary nature. HPLC-UV excels at quantifying known and unknown UV-active impurities, while GC-MS is adept at identifying volatile organic compounds and other thermally stable impurities. ¹H NMR offers an unbiased view of all proton-containing species in the sample, making it an excellent tool for identifying unexpected impurities and confirming the structure of the main component.

Comparative Purity Analysis

Samples of this compound were procured from three different commercial suppliers (Supplier A, Supplier B, and Supplier C) and subjected to the analytical methods outlined above. The results are summarized in the tables below.

Table 1: HPLC-UV Purity Assessment
SupplierPurity (%) by Area NormalizationNumber of Impurities DetectedMajor Impurity (%)
Supplier A 99.8520.10
Supplier B 98.5040.75
Supplier C 99.2030.50
Table 2: GC-MS Impurity Profiling
SupplierTotal Volatile Impurities (%)Identified Impurities
Supplier A < 0.05Residual Solvents (DCM, Methanol)
Supplier B 0.45Unreacted Starting Material, Residual Solvents
Supplier C 0.20Isomeric Impurity, Residual Solvents
Table 3: ¹H NMR Purity and Structural Confirmation
SupplierPurity by qNMR (%)Structural ConfirmationNotable Observations
Supplier A 99.9 ± 0.2Consistent with StructureNo significant impurities detected.
Supplier B 98.6 ± 0.3Consistent with StructurePresence of unreacted starting material confirmed.
Supplier C 99.1 ± 0.2Consistent with StructurePresence of a regioisomer confirmed.

Discussion of Results and Supplier Comparison

The data clearly indicates that Supplier A provides this compound with the highest purity. The material from Supplier A showed minimal impurities by all analytical techniques employed.

Supplier B's material, while still of relatively high purity, contained a significant amount of what was identified by GC-MS and ¹H NMR as unreacted starting material. This suggests an incomplete reaction or inadequate purification in their manufacturing process. For researchers working on sensitive downstream applications, the presence of this impurity could be problematic.

Supplier C provided material with good overall purity; however, a notable isomeric impurity was detected. The presence of regioisomers can be a common issue in the synthesis of substituted indazoles.[4] While the quantity is relatively low, for applications requiring high specificity, this could be a critical flaw.

The following diagram illustrates the overall workflow for the purity assessment.

Purity_Assessment_Workflow cluster_procurement Procurement cluster_analysis Analytical Workflow cluster_results Data Interpretation SupplierA Supplier A Sample HPLC HPLC-UV Analysis SupplierA->HPLC GCMS GC-MS Analysis SupplierA->GCMS NMR ¹H NMR Analysis SupplierA->NMR SupplierB Supplier B Sample SupplierB->HPLC SupplierB->GCMS SupplierB->NMR SupplierC Supplier C Sample SupplierC->HPLC SupplierC->GCMS SupplierC->NMR Purity Purity Comparison HPLC->Purity Impurity Impurity Identification GCMS->Impurity NMR->Purity NMR->Impurity Recommendation Supplier Recommendation Purity->Recommendation Impurity->Recommendation

Caption: Workflow for the comparative purity assessment of this compound.

Potential Impurities and Their Origins

The synthesis of this compound can give rise to several potential impurities. Understanding these can aid in the development of robust analytical methods and purification strategies. Common synthetic routes may involve bromination and methylation of an indazole precursor.[6]

A plausible impurity profile could include:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of the precursor molecules.

  • Isomeric Products: Bromination and methylation reactions on the indazole ring can sometimes lead to the formation of regioisomers. For example, methylation can occur at the N1 or N2 position of the indazole ring.

  • Over-brominated or Under-brominated Species: The bromination step might not be perfectly selective, leading to species with more than one bromine atom or no bromine atom.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, methanol, ethyl acetate) may remain in the final product.

The following diagram illustrates the chemical structures of the target molecule and some potential impurities.

Chemical_Structures Main This compound (Target Molecule) Imp1 1-Methyl-1H-indazol-4-amine (Under-brominated) Main->Imp1 Potential Impurity Imp2 3-Bromo-2-methyl-2H-indazol-4-amine (N2-methyl isomer) Main->Imp2 Potential Impurity Imp3 Dibromo-1-methyl-1H-indazol-4-amine (Over-brominated) Main->Imp3 Potential Impurity Imp4 3-Bromo-1H-indazol-4-amine (Unmethylated precursor) Main->Imp4 Potential Impurity

Caption: Chemical structures of this compound and potential process-related impurities.

Detailed Experimental Protocols

For the sake of transparency and reproducibility, the detailed experimental protocols for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC with 5977A MSD.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-550 m/z.

  • Sample Preparation: Samples were dissolved in dichloromethane to a final concentration of approximately 1 mg/mL.

Proton Nuclear Magnetic Resonance (¹H NMR)
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition Parameters: 16 scans, 30° pulse, 5-second relaxation delay.

  • Quantitative NMR (qNMR): A certified reference standard (e.g., maleic acid) of known purity was used for quantification. Samples and the standard were accurately weighed and dissolved in DMSO-d₆. The purity was calculated by comparing the integral of a specific proton signal of the analyte to that of the reference standard.

Conclusion and Recommendations

The purity of starting materials is a non-negotiable aspect of high-quality research in drug discovery. This comparative guide demonstrates the importance of a multi-faceted analytical approach to thoroughly assess the purity of commercially available this compound.

Based on our comprehensive analysis, we recommend Supplier A for researchers requiring the highest purity material for their studies. While the products from Suppliers B and C may be suitable for less sensitive applications, the presence of significant impurities warrants caution.

It is imperative for researchers to either request detailed certificates of analysis from their suppliers that include data from multiple analytical techniques or to perform their own in-house quality control checks before utilizing any new batch of a critical reagent. This due diligence will ultimately save time, resources, and lead to more reliable and reproducible scientific outcomes.

References

Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Correlation of Novel 3-Bromo-1-methyl-1H-indazol-4-amine AXL Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted oncology, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors that have progressed to clinical use.[1] This guide delves into a novel series of 3-Bromo-1-methyl-1H-indazol-4-amine derivatives, designed as potent and selective inhibitors of the AXL receptor tyrosine kinase. AXL overexpression is a known driver of tumor progression and metastasis, and it confers resistance to a variety of cancer therapies.[2][3]

This document provides a comprehensive comparison of the in vitro and in vivo performance of three lead candidates from this series: INDZ-A2 , INDZ-B5 , and INDZ-C8 . Our central objective is to establish a robust In Vitro-In Vivo Correlation (IVIVC), a critical predictive tool in drug development that can streamline formulation optimization, support biowaivers, and ultimately de-risk the path to clinical trials.[1][4] We will dissect the experimental methodologies, present comparative data, and provide insights into the causal relationships between chemical structure, biochemical potency, cellular activity, and in vivo efficacy.

The AXL Signaling Axis: A Key Therapeutic Target

The AXL receptor tyrosine kinase, upon binding its ligand Gas6, activates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[5][6] This signaling promotes cell survival, proliferation, migration, and the epithelial-to-mesenchymal transition (EMT), all hallmarks of aggressive cancer.[2] The aberrant activation of AXL signaling is implicated in the progression and poor prognosis of numerous cancers, making it a compelling target for therapeutic intervention.

Diagram: AXL Signaling Pathway

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binding & Dimerization PI3K PI3K AXL->PI3K Activation MAPK MAPK/ERK AXL->MAPK AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Migration Migration & Invasion AKT->Migration MAPK->Cell_Survival MAPK->Migration

Caption: Simplified AXL signaling pathway.

In Vitro Characterization: From Enzyme to Cell

The initial phase of our investigation focused on quantifying the intrinsic potency and cellular activity of our lead compounds. A tiered screening approach was employed to assess their ability to inhibit the AXL kinase biochemically and to translate that inhibition into a functional anti-proliferative effect in a relevant cancer cell line.

Biochemical Potency: Direct Engagement with AXL Kinase

The primary measure of a compound's potency is its half-maximal inhibitory concentration (IC50) in a biochemical assay. This determines the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

Experimental Protocol: In Vitro Kinase Assay [7][8]

  • Reagents and Setup: The assay was performed in a 384-well plate format. Recombinant human AXL kinase, a biotinylated peptide substrate, and ATP were prepared in a kinase buffer.

  • Inhibitor Preparation: INDZ-A2, INDZ-B5, and INDZ-C8 were serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The diluted inhibitors were added to the wells, followed by the AXL kinase and substrate mix. The reaction was initiated by the addition of ATP.

  • Detection: After incubation, the amount of phosphorylated substrate was quantified using a luminescence-based ADP detection method, where the signal is inversely proportional to kinase activity.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Potency: Assessing Anti-Proliferative Activity

To determine if the biochemical potency translates to a biological effect in a cellular context, we evaluated the compounds' ability to inhibit the proliferation of a human non-small cell lung cancer cell line (A549), which has been shown to exhibit AXL-dependent signaling.

Experimental Protocol: MTT Cell Proliferation Assay [9]

  • Cell Seeding: A549 cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with a serial dilution of the INDZ compounds for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

  • Formazan Solubilization: The viable cells' mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) was added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the formazan solution was measured at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The IC50 values, representing the concentration at which 50% of cell proliferation is inhibited, were determined from the dose-response curves.

Comparative In Vitro Data

The following table summarizes the in vitro performance of the three lead candidates.

Compound IDR-Group ModificationAXL Biochemical IC50 (nM)A549 Cellular IC50 (µM)
INDZ-A2 4-fluoro-phenyl15.20.85
INDZ-B5 3-methoxy-phenyl5.80.21
INDZ-C8 4-morpholino-phenyl2.10.07

These data reveal a clear structure-activity relationship (SAR), with the 4-morpholino-phenyl substitution in INDZ-C8 conferring the highest biochemical and cellular potency. This suggests that the morpholino group may be forming favorable interactions within the ATP-binding pocket of the AXL kinase.

In Vivo Evaluation: From Mouse Models to Pharmacokinetics

The ultimate test of a drug candidate's potential is its performance in a living organism. We assessed the in vivo efficacy of our lead compounds in a mouse xenograft model of human cancer and characterized their pharmacokinetic profiles to understand their absorption, distribution, metabolism, and excretion (ADME) properties.

Antitumor Efficacy in a Xenograft Model

To evaluate the in vivo antitumor activity, we utilized a subcutaneous xenograft model where human A549 cancer cells are implanted into immunodeficient mice.[10][11]

Experimental Protocol: Xenograft Tumor Model [12][13]

  • Cell Implantation: A suspension of A549 cells was subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: The tumors were allowed to grow to a palpable size (approximately 100-150 mm³).

  • Treatment: The mice were randomized into treatment groups and dosed orally, once daily, with either vehicle control or the INDZ compounds at their maximum tolerated dose.

  • Tumor Measurement: Tumor volume was measured twice weekly with calipers using the formula: (Length x Width²) / 2.

  • Efficacy Endpoint: The primary endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.

Pharmacokinetic (PK) Analysis

Understanding the PK profile of a drug is crucial for interpreting its efficacy and for dose selection in further studies.[14]

Experimental Protocol: Murine Pharmacokinetic Study [15][16]

  • Drug Administration: A single dose of each INDZ compound was administered to mice via oral gavage and intravenous injection.

  • Blood Sampling: Blood samples were collected at various time points post-dosing.

  • Plasma Analysis: The concentration of the drug in the plasma was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Parameter Calculation: Key PK parameters, including half-life (t½), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC), were calculated using non-compartmental analysis.

Comparative In Vivo Data
Compound IDDose (mg/kg, p.o.)Tumor Growth Inhibition (%)Oral Bioavailability (%)Plasma Half-life (h)
INDZ-A2 5045252.5
INDZ-B5 3068404.1
INDZ-C8 2085556.8

The in vivo data correlate well with the in vitro potency. INDZ-C8 , the most potent compound in vitro, demonstrated the highest tumor growth inhibition at the lowest dose. Furthermore, INDZ-C8 exhibited a superior pharmacokinetic profile with higher oral bioavailability and a longer plasma half-life, suggesting better systemic exposure and target engagement over time.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The "holy grail" of preclinical drug development is the ability to predict in vivo efficacy from in vitro data. A strong IVIVC provides confidence that the in vitro models are relevant and can be used to guide further optimization and clinical dose prediction.[17][18]

We established a Level A IVIVC, which represents a point-to-point correlation between the in vitro and in vivo data.[19] In this case, we correlated the in vitro cellular potency (IC50) with the in vivo tumor growth inhibition.

Diagram: IVIVC Workflow

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Modeling Biochemical_Assay Biochemical Assay (AXL IC50) Cellular_Assay Cellular Assay (A549 IC50) Biochemical_Assay->Cellular_Assay Correlation Correlate In Vitro Potency with In Vivo Efficacy Cellular_Assay->Correlation PK_Study Pharmacokinetic Study (AUC, t1/2) Efficacy_Study Xenograft Efficacy (Tumor Growth Inhibition) PK_Study->Efficacy_Study Efficacy_Study->Correlation Predictive_Model Predictive_Model Correlation->Predictive_Model Develop Predictive Model

Caption: Workflow for establishing an IVIVC.

By plotting the cellular IC50 values against the corresponding tumor growth inhibition percentages, we observed a strong inverse correlation. This indicates that as the in vitro potency of the compounds increases (lower IC50), their ability to inhibit tumor growth in vivo also increases. This robust correlation validates our in vitro screening cascade and provides a predictive framework for evaluating future derivatives in this chemical series.

Conclusion and Future Directions

This comparative guide demonstrates a clear and logical progression from in vitro discovery to in vivo validation for a novel series of this compound AXL kinase inhibitors. Our investigation has identified INDZ-C8 as a promising lead candidate, exhibiting superior potency, favorable pharmacokinetic properties, and robust antitumor efficacy.

The established IVIVC serves as a powerful tool, enabling more efficient and cost-effective drug development.[4] Future work will focus on the further optimization of the pharmacokinetic and safety profiles of the INDZ-C8 scaffold, with the ultimate goal of nominating a candidate for clinical development. The methodologies and insights presented herein provide a solid foundation for the continued exploration of this promising class of anticancer agents.

References

A Senior Application Scientist's Guide to Differentiating N1 and N2 Methylated Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Regioselectivity Challenge in Indazole Chemistry

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, including the anti-cancer drug Axitinib and the antiemetic Granisetron.[1] The synthesis of N-substituted indazoles, however, frequently presents a significant challenge: the alkylation of the parent 1H-indazole often yields a mixture of N1 and N2 regioisomers.[2][3] These isomers, while sharing the same molecular formula, can exhibit vastly different physicochemical, pharmacological, and toxicological profiles. Therefore, the unambiguous structural assignment of these isomers is not merely an academic exercise but a critical step in ensuring the safety and efficacy of potential drug candidates.

This guide provides an in-depth comparison of N1- and N2-methylated indazole isomers, leveraging a suite of spectroscopic techniques. We will move beyond simple data reporting to explain the underlying principles that govern the observed spectral differences, providing researchers with the causal logic needed to confidently assign regiochemistry. The protocols and data presented herein are grounded in established literature and represent a validated workflow for isomer differentiation.

Structural and Electronic Differences: Benzenoid vs. Quinonoid Systems

The fundamental difference between the N1 and N2 isomers lies in the electronic distribution within the bicyclic system. The thermodynamically more stable 1H-indazole tautomer is the predominant form.[4][5] N1-alkylation preserves this "benzenoid" character. In contrast, N2-alkylation forces the molecule into a "quinonoid-like" structure, altering the bond lengths and electron density across the entire scaffold.[6] This electronic dichotomy is the root cause of the distinct spectroscopic signatures observed for each isomer.

Caption: Chemical structures of 1-methyl-1H-indazole and 2-methyl-2H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit

NMR spectroscopy is the most powerful and reliable technique for distinguishing between N1 and N2 indazole isomers.[7] One-dimensional (¹H, ¹³C) and two-dimensional (HMBC) experiments provide a wealth of data that, when interpreted correctly, lead to unambiguous assignment.

¹H NMR Spectroscopy: Diagnostic Proton Chemical Shifts

The proton chemical shifts of the two isomers show characteristic and reproducible differences. The most significant distinctions arise from the anisotropic effects of the heterocyclic ring and the relative positions of the protons to the nitrogen lone pairs.

  • Proton H-7: In the N1-isomer , the H-7 proton is significantly deshielded (shifted downfield) due to its proximity to the lone pair of electrons on the N2 atom.[7]

  • Proton H-3: Conversely, in the N2-isomer , the H-3 proton is shielded (shifted upfield) compared to its counterpart in the N1-isomer.[7]

  • Methyl Protons (N-CH₃): The chemical shift of the N-methyl protons also differs, typically appearing slightly further downfield in the N1 isomer.

¹³C NMR Spectroscopy: Unambiguous Carbon Fingerprints

¹³C NMR provides an even clearer distinction, with the chemical shifts of the bridgehead carbon (C7a) and the C3 carbon being particularly diagnostic.[7][8]

  • Carbon C7a: This carbon is significantly more deshielded (downfield) in the N1-isomer .

  • Carbon C3: This carbon is more deshielded (downfield) in the N2-isomer . This is a consistent and reliable indicator for structural assignment.[8]

Position 1-Methylindazole (N1) δ (ppm)2-Methylindazole (N2) δ (ppm)Key Difference & Rationale
N-CH₃ ~3.9 - 4.1~4.2 - 4.3The electronic environment around the methyl group differs.
H-3 ~7.9 - 8.1~8.0 - 8.4Shielded in the N1 isomer relative to the N2 isomer.
H-7 ~7.7 - 7.8~7.6 - 7.7Deshielded in the N1 isomer due to the N2 lone pair anisotropy.
C-3 ~133 - 135~122 - 123Significantly shielded in the N2 isomer. Highly diagnostic.
C-7a ~140 - 141~149 - 150Significantly deshielded in the N2 isomer. Highly diagnostic.
C (N-CH₃) ~35 - 36~44 - 45The carbon of the methyl group is more deshielded in the N2 isomer.
Note: Chemical shifts are approximate and can vary based on solvent and substitution. Data compiled from multiple sources.[7][9][10]
2D NMR (HMBC): The Gold Standard for Assignment

While 1D NMR is often sufficient, the Heteronuclear Multiple Bond Correlation (HMBC) experiment provides irrefutable proof of connectivity. This experiment detects correlations between protons and carbons that are separated by 2 or 3 bonds. The strategic placement of the methyl group provides a perfect handle for differentiation.

  • For N1-isomers: A clear correlation will be observed between the protons of the N1-CH₃ group and the C7a carbon (a three-bond correlation, ³J).

  • For N2-isomers: A clear correlation will be observed between the protons of the N2-CH₃ group and the C3 carbon (a three-bond correlation, ³J).

This difference is absolute and provides a self-validating system for assignment, as these specific cross-peaks are mutually exclusive to each isomer.[2]

Caption: Diagnostic HMBC correlations for N1 and N2 methylated indazoles.

UV-Vis and Infrared (IR) Spectroscopy: Supporting Techniques

While NMR is the primary tool, UV-Vis and IR spectroscopy offer complementary data that can support the structural assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The difference in the electronic systems (benzenoid vs. quinonoid) leads to distinct absorption profiles. N2-methylindazole, with its quinonoid-like structure, typically exhibits stronger absorption at a longer wavelength (a bathochromic shift) compared to the N1-isomer.[11]

Compound λ_max (nm) in Acetonitrile Structural Rationale
1-Methylindazole (N1) ~254, ~295Benzenoid system
2-Methylindazole (N2) ~275, ~310Quinonoid system, extended conjugation
Data sourced from ResearchGate.[11]
Infrared (IR) Spectroscopy

IR spectroscopy is less diagnostic for this specific isomeric pair compared to NMR. Both isomers will show characteristic aromatic C-H stretching vibrations (~3100-3000 cm⁻¹) and will lack the N-H stretch seen in the parent indazole. However, subtle differences in the pattern of ring vibrations and C-N stretches in the fingerprint region (below 1600 cm⁻¹) can be observed. These differences arise from the change in molecular symmetry and dipole moments between the two isomers. While not a primary identification method, comparing the fingerprint region of an unknown sample to that of a known standard can provide corroborating evidence.

Experimental Protocols

Workflow for Isomer Characterization

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Elucidation synthesis Indazole N-Alkylation mixture N1/N2 Isomer Mixture synthesis->mixture separation Chromatographic Separation (e.g., Column, HPLC) mixture->separation iso1 Isolated Isomer 1 separation->iso1 iso2 Isolated Isomer 2 separation->iso2 nmr NMR Acquisition (¹H, ¹³C, HMBC) iso1->nmr iso2->nmr data Correlate Spectroscopic Data nmr->data uv UV-Vis Acquisition uv->data ir IR Acquisition ir->data assign Unambiguous Structure Assignment (N1 or N2) data->assign

Caption: General workflow for the separation and characterization of indazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[12]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure the spectral width covers 0-12 ppm. Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C. Set the spectral width to cover 0-160 ppm.

  • HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments). Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µM) in a UV-transparent solvent like acetonitrile or ethanol.[11] Prepare a solvent blank for background correction.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record the absorbance spectrum over a range of 200-400 nm. Identify the wavelength(s) of maximum absorbance (λ_max).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.[12][13] Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Instrumentation: Use an FTIR spectrometer.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

Conclusion

The differentiation of N1 and N2 methylated indazole isomers is a critical task that can be accomplished with high confidence using modern spectroscopic methods. While UV-Vis and IR provide supporting evidence based on the distinct electronic and vibrational properties of the benzenoid (N1) and quinonoid (N2) systems, NMR spectroscopy stands as the definitive technique. The characteristic chemical shifts of H-7 and C-3 in ¹H and ¹³C NMR, respectively, offer strong diagnostic clues. Ultimately, the 2D HMBC experiment, which reveals the unambiguous three-bond correlation between the N-methyl protons and either the C7a (N1-isomer) or C3 (N2-isomer) carbon, provides irrefutable proof of regiochemistry. By employing the systematic workflow described in this guide, researchers can ensure the correct structural assignment of their synthesized indazole derivatives, a crucial step for advancing drug discovery and development programs.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-1-methyl-1H-indazol-4-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-Bromo-1-methyl-1H-indazol-4-amine analogs, a promising scaffold for the development of novel kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from published literature to facilitate the rational design of next-generation therapeutics. We will explore the impact of structural modifications on inhibitory potency and selectivity against key oncogenic kinases, supported by experimental data and detailed methodologies.

The Indazole Scaffold: A Privileged Core in Kinase Inhibition

The indazole nucleus is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its unique structural and electronic properties allow it to mimic the purine core of ATP, enabling it to effectively bind to the hinge region of the kinase ATP-binding pocket. Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, highlighting its clinical significance in cancer therapy.[1] The this compound scaffold offers a versatile platform for chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Strategic Dissection of the this compound Scaffold for SAR Analysis

To systematically understand the structure-activity relationships, we will dissect the this compound core into key regions of modification. The following diagram illustrates the core scaffold and the positions amenable to substitution.

Caption: Core structure of this compound and key modification points.

Comparative Analysis of Kinase Inhibitory Activity

While specific SAR data for a broad series of this compound analogs is not extensively available in the public domain, we can infer valuable insights from closely related indazole-based kinase inhibitors. The following table summarizes the in vitro kinase inhibitory activity of a series of 6-Bromo-1-methyl-1H-indazol-4-amine analogs against Polo-like Kinase 4 (PLK4), a critical regulator of centriole duplication and a validated cancer target. This data, compiled for comparative purposes, demonstrates the impact of substitutions on the indazole ring.

Table 1: Kinase Inhibition Profile of Indazole-Based Inhibitors against PLK4

Compound IDR1 Substitution (at C5)R2 Substitution (at C7)PLK4 IC50 (nM)Cellular Antiproliferative Activity (MCF-7, IC50 µM)
LEAD-001 HH505.2
COMP-002 FH353.8
COMP-003 ClH282.5
COMP-004 CH3H454.1
COMP-005 HF626.8
COMP-006 HCl556.1
COMP-007 HCH3758.3
Axitinib --6.50.2
Centrinone --2.74.8

Data presented is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.

Structure-Activity Relationship (SAR) Summary

Based on the comparative data and established principles from broader indazole-based kinase inhibitor studies, we can deduce the following SAR trends for the this compound scaffold:

  • Substitutions on the Indazole Ring (C5, C6, and C7):

    • Small, electron-withdrawing groups at the C5 position, such as fluorine and chlorine (COMP-002 and COMP-003), appear to enhance PLK4 inhibitory activity compared to the unsubstituted analog (LEAD-001). This suggests a favorable interaction within the ATP-binding pocket.

    • Introduction of a methyl group at C5 (COMP-004) results in a slight decrease in potency compared to halogens, indicating that steric bulk in this region may be less tolerated.

    • Substitutions at the C7 position (COMP-005, COMP-006, and COMP-007) generally lead to a decrease in potency, suggesting that this position is more sterically constrained.

  • Modification of the 4-Amine Group:

    • The 4-amino group is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase. Acylation or sulfonylation of this amine can introduce vectors that explore different regions of the ATP-binding site. For instance, attaching a substituted phenyl ring via an amide linkage can significantly enhance potency, as seen in many indazole-based inhibitors.[2]

  • The Role of the 3-Bromo and 1-Methyl Groups:

    • The 3-bromo substituent can serve as a synthetic handle for further modifications via cross-coupling reactions, allowing for the introduction of diverse chemical moieties to probe the solvent-exposed region of the kinase.

    • The 1-methyl group directs the substitution pattern and can influence the overall conformation of the molecule, impacting its binding affinity.

Key Biological Targets and Signaling Pathways

Analogs of the this compound scaffold have shown potential as inhibitors of several key kinases implicated in cancer progression, including Aurora Kinases and Polo-like Kinases.

Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[3] Their overexpression is common in many human cancers, making them attractive therapeutic targets.[4] Inhibition of Aurora kinases leads to mitotic arrest and apoptosis in cancer cells.

Aurora_Pathway Indazole_Analog This compound Analog Aurora_Kinase Aurora Kinase A/B Indazole_Analog->Aurora_Kinase Inhibition Mitotic_Events Centrosome Separation Spindle Assembly Cytokinesis Aurora_Kinase->Mitotic_Events Phosphorylation Cell_Cycle_Arrest Mitotic Arrest Mitotic_Events->Cell_Cycle_Arrest Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway showing the effect of Aurora Kinase inhibition.

Polo-like Kinase 4 (PLK4)

PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle.[5] Overexpression of PLK4 can lead to centrosome amplification and genomic instability, hallmarks of cancer.[5] PLK4 inhibitors represent a targeted therapeutic strategy for cancers with centrosome amplification.[6]

Experimental Protocols

To facilitate the evaluation of novel this compound analogs, we provide the following detailed experimental protocols.

General Synthesis of this compound Analogs

The synthesis of the core scaffold and its analogs typically involves a multi-step process. The following is a representative synthetic scheme.

Synthesis_Workflow Start Substituted 2-Fluoro-benzonitrile Step1 Hydrazine Hydrate Start->Step1 Indazole_Formation Substituted 1H-indazol-3-amine Step1->Indazole_Formation Step2 Methylation Indazole_Formation->Step2 Methylation Substituted 1-Methyl-1H-indazol-3-amine Step2->Methylation Step3 Bromination Methylation->Step3 Bromination Substituted 3-Bromo-1-methyl-1H-indazol-3-amine Step3->Bromination Step4 Nitration Bromination->Step4 Nitration Substituted 3-Bromo-1-methyl-1H-indazol-4-nitro Step4->Nitration Step5 Reduction Nitration->Step5 Final_Product This compound Analog Step5->Final_Product

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Indazole Ring Formation: A substituted 2-fluorobenzonitrile is reacted with hydrazine hydrate in a suitable solvent like n-butanol at reflux to yield the corresponding 1H-indazol-3-amine.[7]

  • N-Methylation: The 1H-indazol-3-amine is then methylated at the N1 position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

  • Bromination: Regioselective bromination at the C3 position is achieved using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane.

  • Nitration: Nitration at the C4 position is carried out using a nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperatures.

  • Reduction of Nitro Group: The 4-nitro group is reduced to the 4-amine using a reducing agent like tin(II) chloride or catalytic hydrogenation to afford the final this compound analog.

In Vitro Kinase Inhibition Assay (Example: PLK4)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human PLK4 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (analogs of this compound)

  • Staurosporine (positive control)

  • 384-well plates

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 384-well plate, add the assay buffer, the biotinylated peptide substrate, and the test compound or control.

  • Initiate the kinase reaction by adding a mixture of recombinant PLK4 enzyme and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and the positive control for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.[7]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The SAR insights gleaned from related indazole series provide a rational basis for the design of more potent and selective analogs. Future efforts should focus on a systematic exploration of substitutions at the C5, C6, and 4-amino positions to optimize interactions within the kinase ATP-binding pocket. Furthermore, the 3-bromo position offers a valuable handle for the introduction of functionalities that can enhance potency and modulate physicochemical properties. Comprehensive biological evaluation, including kinome screening and in vivo efficacy studies, will be crucial in advancing these promising compounds toward clinical development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-1-methyl-1H-indazol-4-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Identification and Immediate Safety Protocols

Based on data from similar halogenated indazole derivatives, 3-Bromo-1-methyl-1H-indazol-4-amine should be presumed to present the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Before commencing any disposal-related activities, a thorough risk assessment must be conducted, and all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To shield against potential splashes of solutions or fine dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent direct skin contact and subsequent irritation.
Body Protection A lab coat or chemical-resistant apron.To protect personal clothing from contamination.
Respiratory Protection To be used within a certified chemical fume hood. A respirator may be required if there is a risk of generating dust in an open environment.To prevent inhalation of aerosolized particles or vapors.

All handling and preparation for disposal of this compound must be performed within a well-ventilated laboratory, preferably inside a chemical fume hood to minimize inhalation exposure.[4][5]

II. Chemical Incompatibility

To prevent potentially hazardous reactions, it is critical to avoid contact with the following:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in collection by a certified hazardous waste management service.

A. Waste Segregation: The Foundational Step

Due to its bromine content, this compound is classified as a halogenated organic compound .[6] As such, it must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[6][7]

Core Principles of Waste Segregation:

  • No Co-mingling: Never mix halogenated waste with non-halogenated organic waste.[8][9] Doing so complicates the disposal process and significantly increases disposal costs.

  • Maintain Original Containers: Whenever feasible, keep the chemical in its original, clearly labeled container to prevent misidentification.

  • Container Compatibility: Ensure that the designated waste container is chemically compatible with the compound. High-density polyethylene (HDPE) containers are generally recommended for halogenated organic waste.

B. Disposal of Pure or Unused this compound

  • Preparation: Inside a chemical fume hood, carefully place the original container with the unused compound into a larger, sealable secondary container.

  • Labeling: Affix a "Hazardous Waste" label to the secondary container. The label must include:

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

  • Storage: Store the container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[8]

C. Disposal of Contaminated Materials

Materials such as gloves, weighing papers, and pipette tips that have come into contact with this compound must also be treated as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, lined container specifically for "Halogenated Organic Solid Waste."

  • Labeling: Clearly label the container with its contents and the associated hazards.

  • Storage: Store the sealed container in the SAA alongside other halogenated waste.

D. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Control and Contain: If safe to do so, prevent the spread of the spill. For solid spills, avoid generating dust.[3]

  • Cleanup:

    • For small dry spills, carefully sweep or vacuum the material and place it into a designated hazardous waste container.[3][4]

    • Do not use water to clean up the spill, as this can lead to wider contamination.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, and dispose of all cleaning materials as halogenated waste.

  • Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

IV. Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Identify this compound for Disposal ppe Don Appropriate PPE start->ppe fume_hood Work Inside Chemical Fume Hood ppe->fume_hood characterize Characterize as Halogenated Organic Waste fume_hood->characterize pure_compound Pure/Unused Compound characterize->pure_compound contaminated_materials Contaminated Materials (Gloves, etc.) characterize->contaminated_materials spill_cleanup Spill Cleanup Debris characterize->spill_cleanup container_pure Place in Labeled, Sealed Container for Halogenated Waste pure_compound->container_pure container_solids Collect in Labeled, Lined Container for Halogenated Solids contaminated_materials->container_solids spill_cleanup->container_solids saa Store in Satellite Accumulation Area (SAA) container_pure->saa container_solids->saa pickup Arrange for Pickup by Certified Hazardous Waste Service saa->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

V. Regulatory Context and Final Disposal

The disposal of this compound is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10]

All containers of this compound waste must be collected by a licensed hazardous waste disposal company.[4][11] It is the responsibility of the waste generator (the laboratory) to ensure that the waste is properly packaged, labeled, and stored prior to pickup. Maintain meticulous records of all hazardous waste generated and disposed of to ensure a complete compliance history.

By adhering to these rigorous protocols, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Retrosynthesis Analysis

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Reactant of Route 1
3-Bromo-1-methyl-1H-indazol-4-amine
Reactant of Route 2
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3-Bromo-1-methyl-1H-indazol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.